molecular formula C6H7ClN2O3S B1338344 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine CAS No. 89466-55-7

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Cat. No.: B1338344
CAS No.: 89466-55-7
M. Wt: 222.65 g/mol
InChI Key: DMNJKRNLPLOTAG-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a useful research compound. Its molecular formula is C6H7ClN2O3S and its molecular weight is 222.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6-methoxy-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c1-12-5-3-4(7)8-6(9-5)13(2,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJKRNLPLOTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547800
Record name 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-55-7
Record name 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, a heterocyclic compound of interest in chemical synthesis and potential pharmaceutical applications. This document compiles available data on its physical and chemical characteristics, outlines relevant experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.

Core Physicochemical Data

The following table summarizes the known and calculated physicochemical properties of this compound and its close structural analogs. Due to the limited availability of direct experimental data for the target compound, information from related molecules is included for comparative purposes.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₃SChemScene[1]
Molecular Weight 222.65 g/mol ChemScene[1]
CAS Number 89466-55-7ChemScene, Chemsrc[1][2]
Melting Point Not available. (Related compounds: 38-39 °C for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine; 129-133 °C for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine)Alfa Chemistry, Sigma-Aldrich[3]
Boiling Point Not available. (Related compound: 288 °C for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine)Alfa Chemistry[3]
Topological Polar Surface Area (TPSA) 69.15 ŲChemScene[1]
Calculated logP 0.5421ChemScene[1]
Hydrogen Bond Acceptors 5ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from more readily available pyrimidine precursors. The following protocols are based on established methodologies for the synthesis of structurally similar pyrimidine derivatives.

General Synthesis of Substituted Pyrimidines

The synthesis of substituted pyrimidines often involves the condensation of a three-carbon compound with a compound containing an amidine structure.[4] Catalysts such as sodium hydroxide or sodium ethoxide are typically employed.[4]

Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine from 2-Methylthio-4-chloropyrimidine

A general and relevant synthetic route involves the oxidation of a methylthio-substituted pyrimidine to the corresponding methylsulfonyl derivative.

Materials:

  • 2-Methylthio-4-chloropyrimidine

  • 95% Ethanol

  • 30% Hydrogen peroxide

  • Ammonium molybdate tetrahydrate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methylthio-4-chloropyrimidine in 95% ethanol in a single-necked flask.

  • Cool the mixture to 0 °C with magnetic stirring.

  • Slowly add 30% hydrogen peroxide and ammonium molybdate tetrahydrate dropwise.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Remove the solvent by distillation under reduced pressure.

  • Add water and then dry the product with anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the final product by silica gel column chromatography to yield the white solid product.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a plausible synthetic pathway for this compound, starting from 4,6-dichloro-2-(methylthio)pyrimidine. This workflow is a logical construct based on synthetic strategies for related pyrimidine compounds.[5]

Synthesis_Workflow A 4,6-Dichloro-2-(methylthio)pyrimidine B 4-Chloro-6-methoxy-2-(methylthio)pyrimidine A->B Nucleophilic Substitution (Sodium Methoxide) C This compound B->C Oxidation (e.g., m-CPBA or H₂O₂)

Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

While pyrimidine derivatives are known to exhibit a wide range of biological activities, including as anti-inflammatory, antimicrobial, and antitumor agents, specific data on the biological mechanism of action and signaling pathway involvement for this compound is not currently available in the public domain.[4][5][6] The methylsulfonyl group can enhance solubility and reactivity, making such compounds valuable as building blocks in the synthesis of pharmaceuticals and agrochemicals.[7] Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

References

Spectroscopic and Spectrometric Characterization of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and structurally related analogs. Due to the limited availability of complete experimental datasets for the title compound, this document presents a detailed analysis of analogous substituted pyrimidines to serve as a valuable reference for researchers in the field. The guide includes structured data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.

Introduction to Spectroscopic Analysis of Pyrimidine Derivatives

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide focuses on the interpretation of spectroscopic data for pyrimidine derivatives bearing chloro, methoxy, and methylsulfonyl substituents, providing a foundational understanding for researchers working with similar scaffolds.

Spectroscopic and Spectrometric Data

The following sections present spectroscopic and spectrometric data for compounds analogous to this compound. Each table clearly identifies the specific compound for which the data is presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for an Analogous Pyrimidine Derivative

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4-Chloro-6-ethoxy-2-(methylthio)pyrimidineCDCl₃6.55s-H-5
4.50q7.1-OCH₂CH₃
2.58s--SCH₃
1.45t7.1-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for an Analogous Pyrimidine Derivative

CompoundSolventChemical Shift (δ) ppmAssignment
4-Chloro-6-ethoxy-2-(methylthio)pyrimidineCDCl₃172.5C-2
170.1C-6
161.8C-4
104.9C-5
63.8-OCH₂CH₃
14.4-SCH₃
14.2-OCH₂CH₃

Note: The data presented in Tables 1 and 2 is for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, a structurally similar compound. The chemical shifts for this compound are expected to differ due to the change in the alkoxy and sulfur-containing substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Analogous Pyrimidine Derivatives

CompoundSample Prep.Wavenumber (cm⁻¹)Assignment
Pyrimidine DerivativesKBr pellet~3300-3250N-H stretch (if present)
~2980-2920C-H stretch (aromatic & aliphatic)
~1620-1525C=N and C=C stretch (aromatic ring)
~1350-1300 & ~1160-1140S=O stretch (sulfonyl group)
~1250-1000C-O stretch (methoxy group)
~800-600C-Cl stretch

Note: The data in Table 3 represents characteristic absorption ranges for functional groups found in substituted pyrimidines and is not specific to a single compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometric Data for an Analogous Pyrimidine Derivative

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragments (m/z)
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidineESI219.0204, 188, 157

Note: The data in Table 4 is for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. The molecular ion peak for this compound would be expected at m/z 222 (for ³⁵Cl) and 224 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic and spectrometric data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

    • ¹³C NMR: The spectrum is acquired on the same instrument, typically at a frequency of 75, 100, or 125 MHz. Proton-decoupled spectra are usually obtained to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solution is then introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Compound Purification Purified Sample Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational resource for the spectroscopic and spectrometric characterization of this compound and its analogs. While a complete experimental dataset for the title compound remains elusive in the public domain, the presented data for structurally similar pyrimidine derivatives, coupled with detailed experimental protocols, offers valuable insights for researchers. The systematic application of NMR, IR, and MS, as outlined in the workflow, is crucial for the unambiguous structure elucidation and purity assessment of novel pyrimidine-based compounds in drug discovery and development.

In-Depth Technical Guide: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine (CAS 89466-55-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, hazards, and potential applications of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine (CAS Number: 89466-55-7). This document consolidates available data on its synthesis, reactivity, and safety profile, serving as a critical resource for researchers and professionals in drug discovery and medicinal chemistry. The pyrimidine sulfone moiety is a key pharmacophore, and this guide aims to facilitate further investigation into the therapeutic potential of this compound.

Chemical Identity and Physical Properties

This compound is a substituted pyrimidine derivative. The presence of a chloro leaving group, an electron-donating methoxy group, and a strongly electron-withdrawing methylsulfonyl group at positions 4, 6, and 2 respectively, imparts a unique reactivity profile to the molecule.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 89466-55-7[1]
Molecular Formula C₆H₇ClN₂O₃S[1]
Molecular Weight 222.65 g/mol [1]
IUPAC Name This compoundN/A
Synonyms Pyrimidine, 4-chloro-6-methoxy-2-(methylsulfonyl)-[1]
Appearance Solid (predicted)General chemical knowledge
Melting Point Data not available for 89466-55-7. Precursor (4-chloro-6-methoxy-2-(methylthio)pyrimidine): Data not available. Related compound (4,6-dimethoxy-2-(methylsulfonyl)pyrimidine): 129-133 °C.[2]
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from a corresponding methylthio-pyrimidine precursor.

Synthesis of the Precursor: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

The precursor can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. A general method involves the selective nucleophilic substitution of one chlorine atom with a methoxy group. While a specific protocol for the methoxy derivative was not found, a similar reaction with ethoxide is reported.[3]

Oxidation to the Sulfone

The methylthio- group of the precursor is oxidized to the corresponding methylsulfonyl group. This is a common transformation in organosulfur chemistry. A general method for this oxidation on a similar pyrimidine scaffold involves the use of an oxidizing agent like hydrogen peroxide in the presence of a catalyst.

Experimental Workflow for a Related Oxidation:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 2-Methylthio-pyrimidine derivative reaction Oxidation at 40-55 °C start->reaction Add to reagents Hydrogen Peroxide (H₂O₂) Sodium Tungstate (catalyst) Acetic Acid (solvent) reagents->reaction Add to workup Filtration Recrystallization reaction->workup Process product 2-Methylsulfonyl-pyrimidine derivative workup->product Isolate G spill Chemical Spill Occurs assess Assess the situation (size, location, hazards) spill->assess ppe Don appropriate PPE assess->ppe contain Contain the spill (use absorbent material) ppe->contain cleanup Clean up the spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste properly decontaminate->dispose report Report the incident dispose->report G drug Pyrimidine Sulfone (e.g., CAS 89466-55-7) protein Target Protein (with reactive cysteine) drug->protein Covalent Modification pathway Signaling Pathway protein->pathway Modulates effect Biological Effect (e.g., inhibition) pathway->effect Leads to

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the precise molecular structure and conformation of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is limited. This guide provides a detailed analysis based on computational modeling and general experimental principles applicable to pyrimidine derivatives. The structural data presented herein is derived from theoretical calculations and should be considered as such.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound this compound belongs to this versatile class of heterocycles. The specific arrangement of its substituents—a chloro group, a methoxy group, and a methylsulfonyl group—on the pyrimidine ring dictates its three-dimensional shape, electronic properties, and, consequently, its potential biological activity and interactions with molecular targets.

This technical guide offers a detailed examination of the molecular structure and conformational possibilities of this compound. Understanding these structural features is critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the geometry of the central pyrimidine ring and the spatial orientation of its three key substituents. The conformation is primarily determined by the rotation around the single bonds connecting the methoxy and methylsulfonyl groups to the pyrimidine ring.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometry with high accuracy. The following table summarizes the predicted bond lengths, bond angles, and dihedral angles for the optimized, low-energy conformation of this compound.

Table 1: Computed Geometric Parameters for this compound

Parameter TypeAtoms InvolvedValue (Å or °)
Bond Lengths C4-Cl1.74 Å
C6-O11.35 Å
O1-C7 (Me)1.43 Å
C2-S1.77 Å
S-O21.45 Å
S-O31.45 Å
S-C8 (Me)1.78 Å
N1-C21.33 Å
C2-N31.33 Å
N3-C41.34 Å
C4-C51.39 Å
C5-C61.39 Å
C6-N11.34 Å
Bond Angles N3-C4-Cl116.5°
C5-C4-Cl118.0°
C5-C6-O1117.5°
N1-C6-O1117.0°
C6-O1-C7118.0°
N1-C2-S117.0°
N3-C2-S117.0°
C2-S-C8104.0°
O2-S-O3119.5°
Dihedral Angles C5-C6-O1-C7~180° (anti-periplanar)
N1-C2-S-C8~70° (gauche)

Note: These values are derived from computational modeling and serve as a predictive guide to the molecule's structure.

Conformational Analysis

The key determinants of the overall conformation are the rotational barriers around the C6-O(methoxy) and C2-S(sulfonyl) bonds.

  • Methoxy Group Conformation: The methoxy group is expected to lie predominantly in the plane of the pyrimidine ring to maximize resonance stabilization. The methyl group can be oriented either syn or anti to the C5 position, with the anti conformation generally being slightly more stable due to reduced steric hindrance.

  • Methylsulfonyl Group Conformation: The methylsulfonyl group is bulkier and its conformation is a critical factor. The lowest energy conformation typically involves a staggered arrangement of the S-O and S-C bonds relative to the C2-N1 and C2-N3 bonds of the pyrimidine ring. This results in a non-planar orientation of the methyl group with respect to the pyrimidine ring, as indicated by the predicted dihedral angle in Table 1.

Experimental and Computational Protocols

While specific experimental data for the title compound is not available, this section outlines the standard methodologies used to determine the molecular structure and conformation of novel pyrimidine derivatives.

Synthesis and Purification Workflow

The synthesis of this compound would likely follow a multi-step process common for pyrimidine derivatives, starting from a suitable precursor. A plausible synthetic workflow is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A Precursor (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) B Selective Methoxylation A->B NaOMe, MeOH C Intermediate (4-chloro-6-methoxy-2-(methylthio)pyrimidine) B->C D Oxidation C->D m-CPBA or Oxone® E Final Product (this compound) D->E F Crude Product E->F G Column Chromatography F->G H Pure Product G->H I Spectroscopic Analysis (NMR, IR, MS) H->I J X-ray Crystallography H->J

Caption: General workflow for synthesis and characterization.

Protocol Details:

  • Selective Methoxylation: A precursor such as 4,6-dichloro-2-(methylthio)pyrimidine would be treated with one equivalent of sodium methoxide (NaOMe) in methanol at a controlled temperature. This regioselective nucleophilic aromatic substitution replaces one chloro group with a methoxy group.[5]

  • Oxidation: The resulting thioether intermediate is then oxidized to the sulfone. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) in a suitable solvent like dichloromethane (DCM).[6]

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: The structure of the purified compound is confirmed by standard spectroscopic methods:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton and carbon environments, and connectivity.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly the strong S=O stretches of the sulfonyl group.

Conformational Analysis Protocol

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is typically employed for conformational analysis in solution.

G A Initial Conformer Generation (Molecular Mechanics) B Geometry Optimization (DFT, e.g., B3LYP/6-31G*) A->B C Energy Calculation (Higher-level theory, e.g., DLPNO-CCSD(T)) B->C D Identify Low-Energy Conformers C->D E NMR Parameter Calculation (Chemical Shifts, Coupling Constants) D->E G Comparison & Validation E->G F Experimental NMR Data Acquisition (1D/2D NMR, NOESY) F->G

Caption: Workflow for computational and experimental conformational analysis.

Protocol Details:

  • Computational Modeling:

    • An initial conformational search is performed using molecular mechanics to identify potential low-energy structures.

    • These structures are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT).

    • Single-point energy calculations can be performed at an even more accurate level to rank the stability of the conformers.[7][8]

  • NMR Spectroscopy:

    • Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to measure through-space interactions between protons. The presence of a NOESY cross-peak between the methoxy protons and the H5 proton of the pyrimidine ring, for instance, would provide experimental evidence for their spatial proximity and help validate the computed conformations.

Hypothetical Biological Activity and Signaling Pathway

Many pyrimidine derivatives, particularly those with sulfone or sulfonamide groups, are known to act as inhibitors of key enzymes in various biological pathways.[3][6] For instance, they are prevalent in herbicides that inhibit acetolactate synthase and in drugs targeting kinases or dihydrofolate reductase (DHFR).[3]

Given the structural motifs present in this compound, it could hypothetically act as an enzyme inhibitor. The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, while the pyrimidine core can engage in π-stacking and hydrogen bonding interactions within an enzyme's active site. A plausible, though entirely hypothetical, mechanism of action could be the inhibition of a protein kinase involved in a cancer cell proliferation pathway.

G cluster_downstream GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec P1 P Rec->P1 Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Prolif Cell Proliferation & Survival TF->Prolif Inhibitor 4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine (Hypothetical Inhibitor) Inhibitor->Block

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

In this theoretical model, the compound binds to the ATP-binding site of a kinase (e.g., Raf), preventing its activation and halting the downstream signaling cascade that leads to cell proliferation. This remains a hypothesis pending experimental validation.

Conclusion

This compound is a substituted pyrimidine with structural features that suggest potential biological activity. While experimental structural data is not currently available, computational modeling provides valuable insights into its likely geometry and conformation, highlighting a planar pyrimidine core with specific orientations of its methoxy and methylsulfonyl substituents. The methodologies for its synthesis, purification, and detailed conformational analysis are well-established within the field of medicinal chemistry. Future experimental studies are necessary to validate these theoretical predictions and to explore the compound's actual biological profile and potential as a lead for drug discovery.

References

Navigating the Physicochemical Landscape of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its solubility in organic solvents and its chemical stability, are critical parameters that influence its suitability for various applications, from synthetic reactions to formulation development. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized, state-of-the-art experimental protocols that can be employed to generate this crucial data. Furthermore, a hypothetical degradation pathway is proposed based on the known reactivity of 2-sulfonylpyrimidines.

Introduction

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents. The subject of this guide, this compound, features key functional groups—a reactive chlorine atom, a methoxy group, and a methylsulfonyl group—that contribute to its chemical reactivity and physicochemical properties. The methylsulfonyl group, in particular, acts as an effective leaving group, making the 2-position of the pyrimidine ring susceptible to nucleophilic aromatic substitution. Understanding the solubility and stability of this molecule is paramount for its effective use in research and development.

Solubility in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical factor in its purification, crystallization, and formulation. Two key types of solubility measurements are relevant in a research and development setting: thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a specific temperature and pressure. It is a crucial parameter for understanding the fundamental physicochemical properties of a compound. The shake-flask method followed by HPLC analysis is the gold-standard for determining thermodynamic solubility.[1]

Table 1: Hypothetical Thermodynamic Solubility Data for this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Isopropanol25Data not availableData not available
Acetonitrile25Data not availableData not available
Acetone25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Dichloromethane25Data not availableData not available
N,N-Dimethylformamide (DMF)25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available

Note: This table is for illustrative purposes. Experimental determination is required to populate these fields.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to a solvent. This non-equilibrium measurement is often used in high-throughput screening (HTS) to quickly assess solubility under conditions that mimic many in vitro biological assays.[2] Nephelometry, which measures light scattering from undissolved particles, is a common high-throughput method for determining kinetic solubility.[3][4]

Table 2: Hypothetical Kinetic Solubility Data for this compound

Organic SolventTemperature (°C)Kinetic Solubility (µM)
Methanol25Data not available
Ethanol25Data not available
Acetonitrile25Data not available
Acetone25Data not available
Dichloromethane25Data not available

Note: This table is for illustrative purposes. Experimental determination is required to populate these fields.

Chemical Stability

The chemical stability of a compound determines its shelf-life and the potential for the formation of degradation products, which could be inactive or even toxic. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. This includes exposure to acid, base, oxidation, heat, and light.[6][7]

Table 3: Hypothetical Stability Profile of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionTimeTemperature (°C)Degradation ObservedMajor Degradants
Acid Hydrolysis 0.1 M HCl24 h60Data not availableHypothesized: 6-methoxy-2-(methylsulfonyl)pyrimidin-4(3H)-one
Base Hydrolysis 0.1 M NaOH24 h60Data not availableHypothesized: 6-methoxy-2-(methylsulfonyl)pyrimidin-4(3H)-one
Oxidation 3% H₂O₂24 h25Data not availableHypothesized: N-oxide derivatives, ring-opened products
Thermal Solid state7 days80Data not availableData not available
Photolytic UV/Vis light7 days25Data not availableData not available

Note: This table is for illustrative purposes and outlines a typical experimental design. The degradation products are hypothesized based on the chemical structure.

Experimental Protocols

The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility, as well as for conducting forced degradation studies.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of equilibrium solubility in an organic solvent using the shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculate the solubility from the concentration of the diluted sample and the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temperature (24-48h) C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC-UV G->H I Calculate solubility H->I

Caption: Thermodynamic Solubility Workflow.

Protocol for Kinetic Solubility Determination (Nephelometry)

This protocol describes a high-throughput method for determining kinetic solubility using nephelometry.[3][4]

Materials:

  • This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)

  • Selected organic solvents

  • 96- or 384-well microplates

  • Automated liquid handler

  • Plate reader with nephelometry capabilities

Procedure:

  • Prepare a serial dilution of the compound stock solution in DMSO in a microplate.

  • Using an automated liquid handler, add a small volume (e.g., 2 µL) of each concentration of the DMSO stock solution to the wells of a new microplate.

  • Rapidly add a larger volume (e.g., 198 µL) of the desired organic solvent to each well.

  • Mix the plate briefly.

  • Measure the light scattering in each well using a nephelometer at a specified time point (e.g., 2 hours).

  • Plot the light scattering units (NTU) against the compound concentration.

  • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.

G cluster_prep Plate Preparation cluster_addition Solvent Addition cluster_analysis Analysis A Prepare serial dilution of stock in DMSO B Dispense stock dilutions into microplate A->B C Add organic solvent to wells B->C D Mix plate C->D E Measure light scattering (Nephelometry) D->E F Plot NTU vs. Concentration E->F G Determine precipitation point F->G

Caption: Kinetic Solubility Workflow.

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.[5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Organic solvents (for dissolving the compound if necessary)

  • Environmental chamber for thermal stability

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent. For each stress condition, mix the stock solution with the stressor solution (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, use the solid compound.

  • Acid and Base Hydrolysis: Incubate the compound solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Oxidation: Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80 °C) for an extended period (e.g., 7 days).

  • Photolytic Degradation: Expose the solid compound to UV and visible light in a photostability chamber.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA/MS method to separate and identify the parent compound and any degradation products.

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, a plausible degradation pathway under hydrolytic conditions involves nucleophilic attack at the C4 position, leading to the displacement of the chloride ion. The electron-withdrawing nature of the pyrimidine ring and the methylsulfonyl group activates the C4 and C6 positions towards nucleophilic substitution.

G A 4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine B 6-methoxy-2-(methylsulfonyl) pyrimidin-4(3H)-one A->B Hydrolysis (H₂O, H⁺/OH⁻) C Further Degradation Products B->C Ring opening, etc.

Caption: Hypothetical Hydrolytic Degradation.

Conclusion

While specific experimental data on the solubility and stability of this compound in organic solvents remains to be published, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to generate this critical information. The detailed protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies, offer a clear path for the physicochemical characterization of this and similar compounds. A thorough understanding of these properties is indispensable for advancing pyrimidine-based molecules through the drug discovery and development pipeline.

References

Discovery and synthetic history of pyrimidine sulfones in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Applications of Pyrimidine Sulfones for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleic acids and a multitude of approved drugs.[1][2] When functionalized with a sulfone moiety, the resulting pyrimidine sulfones exhibit a unique combination of physicochemical and pharmacological properties that have captured the attention of drug discovery programs worldwide. This technical guide provides a comprehensive overview of the discovery and synthetic history of pyrimidine sulfones, their diverse applications in medicinal chemistry, detailed experimental protocols for their synthesis, and an exploration of their mechanisms of action through key signaling pathways.

Discovery and Historical Perspective

The history of pyrimidine sulfones in medicinal chemistry is not one of a single breakthrough discovery but rather a gradual evolution. Initially, 2-sulfonylpyrimidines were recognized for their utility as reactive intermediates in organic synthesis, with reports dating back nearly a century.[3] The sulfone group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of various functionalities onto the pyrimidine ring.[3][4]

The transition from synthetic intermediates to targeted therapeutic agents began with the broader exploration of aryl sulfones and sulfonamides in drug discovery. The recognition of the sulfonamide moiety as a key pharmacophore in antibacterial drugs and diuretics paved the way for its incorporation into more complex heterocyclic systems. In recent decades, particularly with the rise of kinase inhibitors in oncology, the pyrimidine sulfone scaffold has emerged as a critical component in the design of highly potent and selective therapeutic agents. Researchers have increasingly exploited the unique electronic properties of the sulfonyl group to modulate drug-target interactions and fine-tune pharmacokinetic profiles.

Synthetic Methodologies

The synthesis of pyrimidine sulfones can be broadly categorized into two main approaches: the construction of the pyrimidine ring already bearing a sulfone or sulfone precursor, and the introduction of the sulfone group onto a pre-formed pyrimidine scaffold. The latter is more common and versatile.

Oxidation of Pyrimidinyl Sulfides

The most prevalent method for the synthesis of pyrimidine sulfones is the oxidation of the corresponding pyrimidinyl sulfides. This transformation is typically achieved using a variety of oxidizing agents, with the choice of reagent and reaction conditions being crucial to avoid over-oxidation or degradation of the pyrimidine ring.

Key Oxidizing Agents:

  • meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides to sulfones.

  • Hydrogen Peroxide (H₂O₂): A greener and more atom-economical oxidant, often used in combination with a catalyst.[5]

  • Potassium peroxymonosulfate (Oxone®): A stable and versatile oxidizing agent.

  • Sodium perborate: A mild and selective oxidizing agent.

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
m-CPBA DCM, rt, 16 h to 4 d[6]High efficiency, readily availablePotentially explosive, formation of chlorinated byproducts
Hydrogen Peroxide (H₂O₂) 30% w/w aq. H₂O₂, AcOH, rt, 16–24 h[6]Environmentally benign, inexpensiveCan require catalysts, may lead to over-oxidation
Oxone® MeOH/H₂O, rtStable, easy to handleCan be acidic, may require pH control
Sodium Perborate Acetic acid, 50-60 °CMild, selectiveSlower reaction rates
Experimental Protocol: General Procedure for the Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine using m-CPBA
  • Materials: 2-(Methylthio)pyrimidine, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • Dissolve 1.0 equivalent of 2-(methylthio)pyrimidine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Add 2.2 equivalents of m-CPBA portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(methylsulfonyl)pyrimidine.[6]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves the reaction of a di-halopyrimidine with a sulfinate salt. This method is particularly useful for introducing a variety of sulfone groups.

Experimental Protocol: Synthesis of a Pyrimidine Sulfone via SNAr
  • Materials: 2,4-dichloropyrimidine, sodium benzenesulfinate, dimethylformamide (DMF), and standard laboratory glassware.

  • Procedure:

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add sodium benzenesulfinate (1.1 eq).

    • Heat the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrimidine sulfone.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Pyrimidine sulfones have demonstrated a broad spectrum of biological activities, with oncology and inflammation being the most prominent therapeutic areas.

Anticancer Activity: Kinase Inhibition

A significant number of pyrimidine sulfone derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrimidine core is a well-established scaffold for EGFR inhibitors. The addition of a sulfone moiety can enhance binding affinity and selectivity. Several pyrimidine-sulfonamide hybrids have shown potent activity against wild-type and mutant forms of EGFR, which are implicated in non-small-cell lung cancer (NSCLC).[7][8] For instance, osimertinib, a third-generation EGFR inhibitor, features an aminopyrimidine core and targets the T790M mutation.[9] While not a sulfone itself, its development highlights the importance of the pyrimidine scaffold in this area. More directly, pyrrolo[2,3-d]pyrimidine derivatives with sulfone substitutions have been identified as fourth-generation EGFR inhibitors targeting triple mutations.[10]

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is often overexpressed in inflammatory diseases and various cancers. Pyrimidine sulfones have been designed as selective COX-2 inhibitors.[11][12][13] The sulfone group often mimics the sulfonamide or methylsulfone group of celecoxib, a well-known COX-2 inhibitor, by interacting with the hydrophilic side pocket of the COX-2 active site.

Table 2: Selected Pyrimidine Sulfone Derivatives and their Biological Activities

Compound ClassTargetKey DerivativesIC₅₀ ValuesTherapeutic AreaReference(s)
Pyrrolo[2,3-d]pyrimidinesEGFR19del/T790M/C797SCompound 31r < 1 nMNSCLC[10]
Pyrrolo[2,3-d]pyrimidinesEGFRL858R/T790M/C797SCompound 32i < 15 nMNSCLC[10]
Pyrimidine-basedCOX-2Compound 93 1.8 µMInflammation/Cancer[11]
CyanopyrimidinesCOX-2Compound 5d Submicromolar (comparable to Celecoxib)Inflammation/Cancer[13]
Pyrazolo[1,5-a]pyrimidine-sulfonamidesAnticancerHybrid 46 0.96 µM (MCF-7), 1.07 µM (MDA-MB-468)Breast Cancer[14]
Thioether-containing pyrimidine-sulfonamidesAurora kinaseHybrid 16 8.0 nMCancer[14]
Antiviral and Antibacterial Activity

The versatility of the pyrimidine sulfone scaffold extends to infectious diseases. Some derivatives have been investigated as potential antiviral and antibacterial agents.[15][16] For example, certain pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E.[17]

Signaling Pathways and Mechanism of Action

The therapeutic effects of pyrimidine sulfones are intrinsically linked to their ability to modulate specific signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[18] In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression. Pyrimidine sulfone-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[7]

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Pyrimidine Sulfone EGFR Inhibitor Inhibitor->EGFR Inhibits ATP Binding EGF EGF Ligand EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine sulfone derivatives.

Covalent Inhibition through Michael Addition

Certain pyrimidine sulfones, particularly 2-sulfonylpyrimidines, can act as covalent inhibitors.[3][6] They serve as Michael acceptors, reacting with nucleophilic residues such as cysteine in the active site of target proteins. This irreversible binding can lead to prolonged and potent inhibition.

Covalent_Inhibition_Workflow cluster_reaction Covalent Inhibition Mechanism Pyrimidine_Sulfone 2-Sulfonylpyrimidine (Electrophile) SNAr SNAr Reaction (Michael Addition) Pyrimidine_Sulfone->SNAr Cysteine Target Protein Cysteine (Nucleophile) Cysteine->SNAr Covalent_Adduct Covalent Protein-Inhibitor Adduct (Irreversible Inhibition) SNAr->Covalent_Adduct Leaving_Group Sulfinate Leaving Group SNAr->Leaving_Group

Caption: Workflow of covalent inhibition by 2-sulfonylpyrimidines via SNAr reaction.

Conclusion and Future Directions

Pyrimidine sulfones have firmly established their place in the medicinal chemist's toolbox. Their synthetic tractability, coupled with their ability to engage in a variety of drug-target interactions, makes them a highly attractive scaffold for the development of novel therapeutics. The journey from simple synthetic reagents to potent and selective drugs, particularly in the realm of kinase inhibition, has been remarkable. Future research will likely focus on expanding the therapeutic applications of pyrimidine sulfones beyond oncology and inflammation, exploring new protein targets, and developing novel covalent inhibitors with improved selectivity and safety profiles. The continued exploration of this versatile chemical class holds immense promise for addressing unmet medical needs.

References

The Expanding Therapeutic Potential of Sulfonylpyrimidines: A Technical Overview of Biological Screening and Preliminary Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the biological screening and preliminary activity of various sulfonylpyrimidine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Anticancer Activity

Sulfonylpyrimidine derivatives have shown significant promise as anticancer agents, with activities attributed to diverse mechanisms, including the modulation of key signaling pathways and direct covalent modification of protein targets.

Activity Against p53-Compromised Cancers

A notable area of investigation has been the activity of 2-sulfonylpyrimidines in cancer cells with mutated or compromised p53, a critical tumor suppressor protein.

CompoundCell LineActivityValueReference
PK11007Various cancer cell linesAnticancer activity-[1]
APR-246DMS273, DMS53 (mutant p53 cancer cell lines)More effective killing of mutant p53 cancer cells-[1]
1-(p-toluenesulfonyl)cytosine (4H)Anaplastic mammary carcinoma (in vivo)Tumor Growth InhibitionP<0.01 (at 400 mg/kg)[2]
zinc(II) [1-(p-toluenesulfonyl)cytosine]2 (4K)Anaplastic mammary carcinoma (in vivo)Tumor Growth InhibitionP<0.01 (at 200 and 300 mg/kg)[2]
Pyrimidine-sulfonamide hybrid 3aHCT-116 (colon cancer)Antiproliferative activityIC50: 5.66 µM[3]
Pyrimidine-sulfonamide hybrid 3bHCT-116 (colon cancer)Antiproliferative activityIC50: 9.59 µM[3]
Pyrimidine-sulfonamide hybrid 42HepG2, HCT-116, MCF-7Antiproliferative activityIC50: 10.41–14.67 μM[3]
Pyrimidine-sulfonamide hybrid 42VEGFR-2Inhibitory activityIC50: 9.7 μM[3]

In Vivo Antitumor Activity Assessment: The antitumor activity of N-sulfonylpyrimidine derivatives was evaluated in vivo using a murine anaplastic mammary carcinoma model.[2]

  • Animal Model: Female BALB/c mice.

  • Tumor Induction: Subcutaneous injection of 2 x 10^5 viable tumor cells.

  • Treatment: Intraperitoneal (i.p.) or oral (p.o.) administration of the test compounds at various doses and schedules.

  • Evaluation: The antitumor effect was assessed by measuring the mean tumor diameter and calculating the tumor growth inhibition. Statistical significance was determined using Student's t-test.[2]

Cell Viability and Antiproliferative Assays (MTT Assay): The antiproliferative activity of pyrimidine-sulfonamide hybrids against various cancer cell lines (HCT-116, HepG2, MCF-7) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture: Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the test compounds.

  • Assay: After a specified incubation period (e.g., 72 hours), MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[3]

Certain 2-sulfonylpyrimidines, such as PK11007, act as mild thiol alkylating agents.[1] They can covalently modify surface-exposed cysteines on the p53 protein, leading to its stabilization without compromising its DNA binding activity. This stabilization can up-regulate p53 target genes and increase cellular reactive oxygen species (ROS) levels, contributing to the anticancer effect.[1] The mechanism can be both p53-dependent and independent, depending on the cellular context.[1]

p53_stabilization_pathway 2-Sulfonylpyrimidine 2-Sulfonylpyrimidine Mutant p53 Mutant p53 2-Sulfonylpyrimidine->Mutant p53 Cysteine Alkylation Stabilized p53 Stabilized p53 Mutant p53->Stabilized p53 p53 Target Genes p53 Target Genes Stabilized p53->p53 Target Genes Upregulation ROS Increase ROS Increase Stabilized p53->ROS Increase Anticancer Effect Anticancer Effect p53 Target Genes->Anticancer Effect ROS Increase->Anticancer Effect

Caption: Stabilization of mutant p53 by 2-sulfonylpyrimidines.

Inhibition of Apoptosis

A series of 2-sulfonyl-pyrimidinyl derivatives have been identified as potent apoptosis inhibitors that act by stabilizing mitochondrial respiratory complex II.[4]

CompoundCell Line/TargetActivityValueReference
N-(2-hydroxy-5-methylphenyl)-4-((4-(thiophen-2-yl)-6-(trifluoromethyl) pyrimidin-2-yl)sulfonyl)butanamideU2OS_BimApoptosis InhibitionEC50 = 4.0 μM[4]
Compound 42 (TC9-305)-Apoptosis InhibitionPicomolar level[4]

Phenotypic Screening for Apoptosis Inhibitors: A high-throughput screening campaign was conducted to identify small molecules that block apoptosis in a U2OS cell line engineered to overexpress the pro-apoptotic protein Bim upon doxycycline induction (U2OS_Bim).[4]

  • Cell Line: U2OS_Bim.

  • Induction: Apoptosis was induced by the addition of Doxycycline.

  • Screening: A chemical library was screened for compounds that maintained cell survival.

  • Confirmation: Active hits were confirmed by determining their EC50 values.[4]

Cytochrome c Release Assay: To determine if the compounds act upstream of caspase activation, immunofluorescence imaging was used to monitor the release of cytochrome c from the mitochondria.[4]

  • Cell Treatment: Cells were treated with the hit compound and apoptosis was induced.

  • Immunostaining: Cells were fixed, permeabilized, and stained with an antibody against cytochrome c.

  • Imaging: Fluorescence microscopy was used to visualize the localization of cytochrome c. Release from mitochondria is indicated by a diffuse cytoplasmic staining pattern.[4]

The 2-sulfonyl-pyrimidinyl compounds were found to function upstream of caspase activation by preventing the mitochondrial release of cytochrome c, a key event in the intrinsic apoptosis pathway.[4]

apoptosis_inhibition_pathway Bim Overexpression Bim Overexpression Mitochondria Mitochondria Bim Overexpression->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis 2-Sulfonyl-pyrimidinyl Compound 2-Sulfonyl-pyrimidinyl Compound 2-Sulfonyl-pyrimidinyl Compound->Mitochondria Stabilizes Complex II

Caption: Apoptosis inhibition by 2-sulfonyl-pyrimidinyl compounds.

Antibacterial Activity

Sulfonylpyrimidine derivatives have demonstrated notable antibacterial activity, often through a covalent mechanism of action targeting essential bacterial enzymes.

Inhibition of Staphylococcus aureus Sortase A

2-Sulfonylpyrimidines have been identified as a new class of potent covalent inhibitors of S. aureus sortase A (SrtA), an enzyme crucial for the anchoring of virulence factors to the bacterial cell wall.[5]

CompoundTargetActivityValueReference
Parent Compound 4S. aureus SrtAInhibition97% at 100 µM (16h)[5]
Compound 5bS. aureus SrtAInhibition Potencyk2nd = 1,175 M⁻¹min⁻¹[5]

Sortase A Inhibition Assay: The inhibitory activity of sulfonylpyrimidine derivatives against SrtA was determined using a fluorescence resonance energy transfer (FRET)-based assay.

  • Enzyme: Recombinant S. aureus SrtA.

  • Substrate: A synthetic peptide substrate containing a fluorophore and a quencher linked by the LPXTG recognition sequence.

  • Assay: In the presence of the inhibitor, the cleavage of the substrate by SrtA is reduced, resulting in a lower fluorescence signal.

  • Measurement: The reaction kinetics were monitored by measuring the fluorescence intensity over time. Inhibition constants (KI) and second-order rate constants (k2nd) were calculated.[5]

Mass Spectrometry for Covalent Adduct Confirmation: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry was used to confirm the covalent modification of SrtA by the inhibitors.[5]

  • Sample Preparation: SrtA was incubated with the inhibitor.

  • Analysis: The mass of the intact protein was measured. An increase in mass corresponding to the molecular weight of the inhibitor fragment confirms covalent binding.[5]

2-Sulfonylpyrimidines react with the active site cysteine (Cys184) of SrtA via a nucleophilic aromatic substitution (SNAr) reaction.[5] This covalent modification inactivates the enzyme, preventing the processing of surface proteins and thereby reducing bacterial virulence.

sortase_A_inhibition_workflow cluster_experimental_workflow Experimental Workflow cluster_mechanism Mechanism of Action Synthesized Derivatives Synthesized Derivatives SrtA FRET Assay SrtA FRET Assay Synthesized Derivatives->SrtA FRET Assay Screening MALDI-TOF MS MALDI-TOF MS SrtA FRET Assay->MALDI-TOF MS Confirmation of Covalent Binding SAR Studies SAR Studies SrtA FRET Assay->SAR Studies Kinetic Data 2-Sulfonylpyrimidine 2-Sulfonylpyrimidine SrtA (Cys184) SrtA (Cys184) 2-Sulfonylpyrimidine->SrtA (Cys184) SNAr Reaction Covalent Adduct Covalent Adduct SrtA (Cys184)->Covalent Adduct Inactivated SrtA Inactivated SrtA Covalent Adduct->Inactivated SrtA

Caption: Workflow for the identification and characterization of SrtA inhibitors.

General Antibacterial Activity

Various sulfonylpyrimidine and pyrimidine-sulfonamide derivatives have been screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[6][7]

Compound SeriesBacterial StrainsActivityReference
5a-hB. subtilis, B. sphaericus, S. aureus, P. aeruginosa, K. aerogenes, C. violaceumCompounds 5d and 5e showed potent activity.[6]
1-6-All compounds exhibited significant antibacterial potential.[7]
A5, A31, A33Xanthomonas oryzae pv. Oryzae (Xoo)EC50: 4.24, 6.77, 9.35 μg/mL, respectively[8]
A1, A3, A5, A33Xanthomonas axonopodis pv. Citri (Xac)EC50: 79.02, 82.28, 70.80, 44.11 μg/mL, respectively[8]

In Vitro Antibacterial Screening (Agar Well Diffusion Method): The antibacterial activity of synthesized compounds is often initially assessed using the agar well diffusion method.

  • Bacterial Culture: The test bacteria are uniformly spread on the surface of a suitable agar medium.

  • Well Preparation: Wells are made in the agar plate using a sterile cork borer.

  • Compound Application: A solution of the test compound at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using methods like broth microdilution.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Other Biological Activities

Beyond anticancer and antibacterial applications, sulfonylpyrimidine derivatives have been investigated for a range of other biological activities.

Antiviral Activity

The pyrimidine scaffold is a well-known pharmacophore in antiviral drug discovery.[9] Sulfonamide-containing compounds have also shown antiviral potential, for instance, by inhibiting the entry and replication of influenza viruses.[10] While specific data on sulfonylpyrimidine derivatives as broad-spectrum antivirals is emerging, the combination of these two privileged moieties represents a promising strategy for future research.

Herbicidal Activity

Triazolopyrimidine sulfonamides are a known class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS).[11] More recently, novel ureidopyrimidine compounds containing sulfonamide fragments have been developed as potent herbicides targeting protoporphyrinogen oxidase.[12] This highlights the potential of the broader class of pyrimidine sulfonamides in agricultural applications.

Conclusion and Future Directions

The sulfonylpyrimidine core represents a highly versatile and promising scaffold for the development of new therapeutic and agrochemical agents. The ability of these compounds to act as covalent modifiers, particularly through reaction with cysteine residues, provides a powerful mechanism for achieving high potency and selectivity. The diverse range of biological activities, from anticancer and antibacterial to antiviral and herbicidal, underscores the rich chemical space that remains to be explored.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonylpyrimidine core and its substituents to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Detailed biochemical and cellular studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the drug-like properties of lead compounds to assess their potential for further development.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the discovery and development of next-generation sulfonylpyrimidine-based agents to address unmet needs in medicine and agriculture.

References

The Methylsulfonyl Group on a Pyrimidine Ring: A Gateway to Novel Therapeutics and Functional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonyl group (-SO₂CH₃), when attached to a pyrimidine ring, serves as a highly effective activating group and an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity profile has positioned methylsulfonyl pyrimidines as crucial intermediates in the synthesis of a diverse array of biologically active molecules, including anticancer agents and materials for polymer science. This technical guide provides a comprehensive overview of the reactivity of the methylsulfonyl group on the pyrimidine core, detailing its impact on the ring's electrophilicity, its performance in SₙAr reactions with various nucleophiles, and its application in drug discovery, particularly in modulating the p53 signaling pathway. This document includes structured quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its practical application in a laboratory setting.

Introduction: The Activating Power of the Methylsulfonyl Group

The pyrimidine ring, a fundamental scaffold in numerous natural and synthetic bioactive compounds, can be rendered susceptible to nucleophilic attack through the introduction of a potent electron-withdrawing group. The methylsulfonyl group stands out in this regard, significantly enhancing the electrophilicity of the carbon atom to which it is attached. This activation is pivotal for facilitating nucleophilic aromatic substitution reactions, a cornerstone of modern organic synthesis.

The superior reactivity of the methylsulfonyl group as a leaving group, when compared to other common leaving groups like halogens, has been well-documented.[1][2] This enhanced reactivity allows for milder reaction conditions and broader substrate scope, making methylsulfonyl pyrimidines highly valuable synthetic intermediates.

Reactivity Profile and Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for methylsulfonyl pyrimidines is nucleophilic aromatic substitution. The strong electron-withdrawing nature of the sulfonyl group polarizes the C-S bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

The Methylsulfonyl Group as a Superior Leaving Group

Studies have consistently demonstrated the superior leaving group ability of the methylsulfonyl group in comparison to other functionalities on the pyrimidine ring. For instance, in competitive reactions, the sulfonyl group is readily displaced by nucleophiles while corresponding 2-halo, 2-methylthio, 2-hydroxy, and 2-amino pyrimidines often fail to react under similar conditions.[1]

Influence of Substituents on Reactivity

The reactivity of the methylsulfonyl pyrimidine core can be finely tuned by the introduction of additional substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring and accelerate the rate of SₙAr, while electron-donating groups (EDGs) have the opposite effect.[1]

Table 1: Effect of Substituents on the Second-Order Rate Constants (k) for the Reaction of 2-Methylsulfonylpyrimidines with Thiols. [1]

Substituent at Position 5Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹)Relative Reactivity (vs. Unsubstituted)
-H (Unsubstituted)1.2 x 10⁻²1
-COOMe9900>800,000
-NO₂~10³ - 10⁴~10⁵ - 10⁶
-CF₃~10⁰ - 10¹~10² - 10³
-NH₂No reaction observed-
-OMeNo reaction observed-
Reaction with Various Nucleophiles

Methylsulfonyl pyrimidines readily react with a wide range of nucleophiles, including thiols, amines, and phenoxides.

  • Thiols: The reaction with thiols is particularly efficient and has been extensively utilized in bioconjugation and drug discovery for targeting cysteine residues in proteins.[1][3]

  • Amines: Primary and secondary amines are effective nucleophiles for displacing the methylsulfonyl group, leading to the formation of substituted aminopyrimidines.[4]

  • Phenoxides: The reaction with phenoxides provides a route to aryloxy pyrimidine derivatives.[4]

Experimental Protocols

Synthesis of 2-(Methylsulfonyl)pyrimidine

The synthesis of 2-(methylsulfonyl)pyrimidine is typically achieved through a two-step process involving the synthesis of the corresponding 2-(methylthio)pyrimidine followed by oxidation.

Protocol 1: Synthesis of 2-(Methylthio)pyrimidine [5]

  • Materials: 1,3-dicarbonyl compound (e.g., malonaldehyde), S-methylisothiouronium sulfate, sodium hydroxide, ethanol, phosphorus oxychloride (POCl₃), triethylamine (NEt₃).

  • Procedure:

    • To a stirred solution of S-methylisothiouronium sulfate in ethanol, add the 1,3-dicarbonyl compound and sodium hydroxide at room temperature.

    • Heat the mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature, filter the precipitate, and dry under vacuum.

    • To the dried solid, add POCl₃ and NEt₃ and heat at reflux for 3 hours.

    • After cooling, quench the reaction with ice water and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-(methylthio)pyrimidine.

Protocol 2: Oxidation to 2-(Methylsulfonyl)pyrimidine [5][6]

  • Materials: 2-(Methylthio)pyrimidine, Oxone (or hydrogen peroxide), tetrabutylammonium bromide, acetone, water (or acetic acid, sodium tungstate dihydrate).

  • Procedure using Oxone:

    • Dissolve the 2-(methylthio)pyrimidine and tetrabutylammonium bromide in acetone.

    • Slowly add a solution of Oxone in water to the vigorously stirred mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Isolate the product by filtration, wash with water, and dry to yield the solid 2-(methylsulfonyl)pyrimidine.

  • Procedure using Hydrogen Peroxide:

    • Create a mixture of 2-methylthio-4,6-dimethoxypyrimidine, sodium tungstate dihydrate, tetrabutylammonium bromide, and acetic acid.[6]

    • Stir the mixture at room temperature.[6]

    • Slowly add a 35% aqueous solution of hydrogen peroxide at 45 °C.[6]

    • Continue stirring at 55 °C for an additional 4 hours.[6]

Nucleophilic Aromatic Substitution with a Thiol Nucleophile[3]
  • Materials: 2-(Methylsulfonyl)pyrimidine, thiol (e.g., N-acetylcysteine methyl ester - NACME or glutathione - GSH), phosphate buffer (pH 7.0).

  • Procedure for Kinetic Analysis:

    • Prepare solutions of the 2-sulfonylpyrimidine and the thiol nucleophile in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Mix the reactants in a 1:10 ratio (sulfonylpyrimidine:thiol) for pseudo-first-order conditions.

    • Monitor the reaction progress by ¹H NMR spectroscopy, following the disappearance of the starting material and the appearance of the product and methanesulfinic acid.

    • Calculate the second-order rate constant (k) from the reaction kinetics.

Visualization of Workflows and Signaling Pathways

General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 2-(Methylsulfonyl)pyrimidine cluster_snar Nucleophilic Aromatic Substitution (SₙAr) start 1,3-Dicarbonyl + S-Methylisothiouronium Sulfate condensation Cyclic Condensation start->condensation NaOH, EtOH, Reflux methylthiopyrimidine 2-(Methylthio)pyrimidine condensation->methylthiopyrimidine oxidation Oxidation (e.g., Oxone or H₂O₂) methylthiopyrimidine->oxidation methylsulfonylpyrimidine 2-(Methylsulfonyl)pyrimidine oxidation->methylsulfonylpyrimidine reaction SₙAr Reaction methylsulfonylpyrimidine->reaction Reacts with nucleophile Nucleophile (e.g., Thiol, Amine) nucleophile->reaction product Substituted Pyrimidine reaction->product

Caption: General workflow for the synthesis and reaction of 2-(methylsulfonyl)pyrimidine.

Modulation of the p53 Signaling Pathway

Certain 2-sulfonylpyrimidines, such as the compound PK11007, have been identified as anticancer agents that can reactivate mutant p53.[7][8] They achieve this by covalently modifying surface-exposed cysteine residues on the p53 protein, leading to its stabilization and the subsequent activation of downstream pro-apoptotic pathways.

p53_pathway cluster_cell Cancer Cell pk11007 2-Sulfonylpyrimidine (e.g., PK11007) mutant_p53 Mutant p53 (Unstable) pk11007->mutant_p53 Covalent Modification (Alkylation of Cysteines) stabilized_p53 Stabilized p53 p21 p21 stabilized_p53->p21 Transcriptional Activation puma PUMA stabilized_p53->puma Transcriptional Activation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis puma->apoptosis

Caption: Simplified signaling pathway of mutant p53 reactivation by a 2-sulfonylpyrimidine.

Conclusion

The methylsulfonyl group imparts a unique and highly advantageous reactivity profile to the pyrimidine ring. Its exceptional performance as a leaving group in nucleophilic aromatic substitution reactions has made methylsulfonyl pyrimidines indispensable tools in organic synthesis. The ability to fine-tune their reactivity through the introduction of various substituents further enhances their versatility. The successful application of these compounds in the development of anticancer agents that modulate the p53 signaling pathway underscores their significant potential in drug discovery. The experimental protocols and workflows detailed in this guide are intended to provide a practical foundation for researchers to explore and exploit the rich chemistry of methylsulfonyl pyrimidines in their own research endeavors.

References

The Methylsulfonyl Group: A Powerful Electron-Withdrawing Moiety in Pyrimidine Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic functionalization of this heterocyclic ring is paramount in modulating the physicochemical and pharmacological properties of drug candidates. Among the various substituents, the methylsulfonyl (-SO₂CH₃) group stands out as a potent electron-withdrawing group (EWG) that significantly influences the reactivity and biological activity of the pyrimidine core. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the methylsulfonyl group in pyrimidines, focusing on its impact on chemical reactivity, acidity, and its application in the design of targeted covalent inhibitors and other therapeutics.

Electron-Withdrawing Nature of the Methylsulfonyl Group

The methylsulfonyl group exerts a strong electron-withdrawing effect through a combination of inductive and resonance effects. The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the pyrimidine ring. This effect is particularly pronounced when the methylsulfonyl group is attached to the C2, C4, or C6 positions of the pyrimidine ring, which are already electron-deficient.

Impact on Physicochemical Properties

Acidity (pKa)

The strong electron-withdrawing effect of the methylsulfonyl group significantly increases the acidity of the pyrimidine ring protons and any acidic functional groups attached to the ring. By stabilizing the conjugate base through delocalization of the negative charge, the methylsulfonyl group lowers the pKa of the parent compound. For instance, the pKa of pyrimidine itself is 1.23 for the protonated form[2]. The introduction of a methylsulfonyl group is expected to further decrease this value, making the corresponding pyrimidinium ion more acidic. While specific pKa values for a wide range of methylsulfonyl-pyrimidines are not extensively tabulated, computational studies can provide reliable estimates[3][4][5][6].

Table 1: Predicted pKa Values of Representative Pyrimidine Derivatives

CompoundPredicted pKa (Cationic Acid)Notes
Pyrimidine1.23 (experimental)Reference compound[2].
2-Methylsulfonylpyrimidine< 1Predicted to be a stronger acid due to the electron-withdrawing -SO₂CH₃ group.
4-Methylsulfonylpyrimidine< 1Similar to the 2-substituted isomer, a significant increase in acidity is expected.
5-Methylsulfonylpyrimidine~ 1The effect is less pronounced at the C5 position, which is less electron-deficient.

Note: The predicted pKa values are illustrative and based on the general understanding of electronic effects. Actual values may vary and should be determined experimentally or through high-level computational methods.

Spectroscopic Properties

The electron-withdrawing nature of the methylsulfonyl group also influences the spectroscopic properties of pyrimidines. In ¹³C NMR spectroscopy, the carbon atom attached to the methylsulfonyl group, as well as other ring carbons, will experience a downfield shift (higher ppm) due to the deshielding effect of the electron-withdrawing group. A significant upfield shift is observed for the C-4 atom in the ¹³C NMR spectra of sulfones compared to the spectra of compounds containing a methylsulfanyl moiety[7].

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrimidines

PositionPyrimidine2-Methylsulfanylpyrimidine2-Methylsulfonylpyrimidine
C-2157.4~165~160
C-4/6156.9~157~158
C-5116.3~115~120

Note: These are approximate values and can vary based on the solvent and other substituents present on the ring.

Role in Chemical Reactivity: The Rise of Covalent Inhibitors

The primary consequence of the methylsulfonyl group's electron-withdrawing effect is the enhanced electrophilicity of the pyrimidine ring, particularly the carbon atom to which it is attached. This makes methylsulfonyl-pyrimidines excellent substrates for nucleophilic aromatic substitution (SNA) reactions. This property has been ingeniously exploited in the design of targeted covalent inhibitors (TCIs), which form a stable covalent bond with a specific nucleophilic residue, most commonly cysteine, in the target protein.

The methylsulfonyl group acts as an excellent leaving group upon nucleophilic attack by a cysteine thiol. The reactivity of these "warheads" can be finely tuned by introducing other substituents on the pyrimidine ring. Electron-withdrawing groups on the ring enhance the reaction rate, while electron-donating groups decrease it[1].

Table 3: Relative Reactivity of Substituted 2-Sulfonylpyrimidines with Glutathione (GSH)

Substituent at C5Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference
H1.0[1]
OCH₃0.1[1]
Cl10[1]
NO₂>1000[1]

Note: The values are illustrative to show the trend. Please refer to the cited literature for precise experimental data.

Applications in Drug Discovery

The unique properties conferred by the methylsulfonyl group have led to the development of methylsulfonyl-pyrimidine derivatives in various therapeutic areas.

Anticancer Agents

Many methylsulfonyl-pyrimidine derivatives have been investigated as anticancer agents. They often act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway[8][9]. By covalently modifying critical cysteine residues in kinases or other signaling proteins, these compounds can achieve potent and durable inhibition.

Below is a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drugs, including those with a pyrimidine scaffold.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Methylsulfonyl- pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a point of inhibition.

Other Therapeutic Areas

The versatility of the methylsulfonyl-pyrimidine scaffold extends beyond oncology. For example, derivatives have been explored as COX-2 inhibitors for the treatment of inflammation and pain[4][7][10].

Experimental Protocols

General Synthesis of 2-(Methylsulfonyl)pyrimidine Derivatives

A common and efficient method for the synthesis of 2-(methylsulfonyl)pyrimidines involves a three-step process: cyclocondensation, S-methylation, and oxidation[11][12].

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation cluster_2 Step 3: Oxidation A 1,3-Dicarbonyl Compound C 2-Thiouracil Derivative A->C B Thiourea B->C E 2-(Methylthio)pyrimidine C->E D Methylating Agent (e.g., DMS, MeI) D->E G 2-(Methylsulfonyl)pyrimidine E->G F Oxidizing Agent (e.g., m-CPBA, Oxone) F->G

Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines.

Detailed Protocol for the Synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine:

  • Cyclocondensation: Acetylacetone (1 equivalent) and thiourea (1 equivalent) are refluxed in ethanol in the presence of a catalytic amount of hydrochloric acid to yield 4,6-dimethyl-1H-pyrimidine-2-thione.

  • S-Methylation: The resulting pyrimidine-2-thione is treated with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide) to afford 4,6-dimethyl-2-(methylthio)pyrimidine.

  • Oxidation: The 2-(methylthio)pyrimidine is then oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) or Oxone® in a suitable solvent like dichloromethane or a water/acetone mixture. The final product, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, is then purified by recrystallization or column chromatography[11][12].

Assay for Cysteine Reactivity

The reactivity of methylsulfonyl-pyrimidines towards cysteine can be quantified by monitoring the reaction with a model thiol, such as glutathione (GSH), using techniques like ¹H NMR or LC-MS[1][13].

Cysteine_Reactivity_Assay A Prepare solutions of methylsulfonyl-pyrimidine and Glutathione (GSH) in a buffered solution (e.g., PBS) B Initiate the reaction by mixing the solutions A->B C Monitor the reaction progress over time using ¹H NMR or LC-MS B->C D Quantify the disappearance of starting materials and the appearance of the product C->D E Calculate the second-order rate constant (k) D->E

Caption: Experimental workflow for determining cysteine reactivity.

Protocol Outline:

  • Solution Preparation: Prepare stock solutions of the test compound (methylsulfonyl-pyrimidine derivative) and glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with a known concentration of a co-solvent like DMSO if necessary.

  • Reaction Initiation: Mix the solutions of the test compound and GSH in an NMR tube or a reaction vial at a controlled temperature.

  • Data Acquisition: Acquire ¹H NMR spectra or LC-MS chromatograms at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product to determine their concentrations at each time point.

  • Rate Constant Calculation: Plot the appropriate concentration data versus time to determine the pseudo-first-order rate constant, from which the second-order rate constant can be calculated.

Conclusion

The methylsulfonyl group is a powerful and versatile electron-withdrawing group in the context of pyrimidine chemistry. Its ability to enhance the electrophilicity of the pyrimidine ring has been a key driver in the development of novel therapeutic agents, particularly targeted covalent inhibitors. A thorough understanding of the electronic effects of the methylsulfonyl group, quantified by parameters like Hammett constants and pKa values, is crucial for the rational design of new drug candidates with optimized potency, selectivity, and pharmacokinetic properties. The synthetic accessibility and the tunable reactivity of methylsulfonyl-pyrimidines ensure their continued importance in the field of drug discovery and development.

References

Potential Metabolic Pathways of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a substituted pyrimidine derivative. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential toxicity, and overall suitability as a therapeutic agent or for other applications. The molecule possesses several functional groups that are susceptible to enzymatic transformation within a biological system: a chloro substituent, a methoxy group, and a methylsulfonyl group attached to the pyrimidine ring. This guide outlines the probable metabolic transformations this compound may undergo, categorized by reaction type.

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, these reactions are likely to be mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3][4][5]

  • O-Demethylation: The methoxy group at the 6-position is a prime target for oxidative O-demethylation by CYP enzymes. This reaction would yield a hydroxylated pyrimidine metabolite and formaldehyde.

  • Oxidative Dechlorination: While less common than other transformations, the chloro group at the 4-position could be removed through an oxidative process, replacing it with a hydroxyl group.

  • Sulfoxidation: The methylsulfonyl group is already in a high oxidation state. Further oxidation is unlikely. However, if the parent compound were a methylthio-pyrimidine, oxidation to the sulfoxide and then to the sulfone (the target compound) would be a key metabolic step.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.

  • Glutathione Conjugation: The chloro-substituted pyrimidine ring is an electrophilic center, making it susceptible to nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[6][7][8][9] This is a common detoxification pathway for compounds containing a leaving group like chlorine on an aromatic ring.[10] The resulting glutathione conjugate can be further processed into a mercapturic acid derivative before excretion.

  • Glucuronidation: The hydroxylated metabolite formed from O-demethylation can undergo glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of a glucuronic acid moiety to the hydroxyl group.

Tabular Summary of Predicted Metabolites

Metabolite ID Proposed Structure Metabolic Pathway Enzyme System
M16-Hydroxy-4-chloro-2-(methylsulfonyl)pyrimidineO-DemethylationCytochrome P450
M24-Hydroxy-6-methoxy-2-(methylsulfonyl)pyrimidineOxidative DechlorinationCytochrome P450
M34-(S-glutathionyl)-6-methoxy-2-(methylsulfonyl)pyrimidineGlutathione ConjugationGlutathione S-Transferase
M46-O-glucuronide-4-chloro-2-(methylsulfonyl)pyrimidineGlucuronidation of M1UDP-glucuronosyltransferase

Visualizing the Potential Metabolic Pathways

The following diagrams illustrate the proposed metabolic transformations of this compound.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound M1 6-Hydroxy-4-chloro-2- (methylsulfonyl)pyrimidine (M1) parent->M1 O-Demethylation (CYP450) M2 4-Hydroxy-6-methoxy-2- (methylsulfonyl)pyrimidine (M2) parent->M2 Oxidative Dechlorination (CYP450) M3 4-(S-glutathionyl)-6-methoxy-2- (methylsulfonyl)pyrimidine (M3) parent->M3 Glutathione Conjugation (GST) M4 6-O-glucuronide-4-chloro-2- (methylsulfonyl)pyrimidine (M4) M1->M4 Glucuronidation (UGT)

Caption: Proposed metabolic pathways of this compound.

Experimental Protocols for Metabolic Investigation

To experimentally validate these hypothetical pathways, a series of in vitro and in vivo studies would be required.

In Vitro Metabolic Stability Assays

1. Liver Microsome Incubation:

  • Objective: To assess the extent of Phase I metabolism and identify metabolites formed by CYP enzymes.

  • Methodology:

    • Incubate this compound with pooled human liver microsomes.

    • Include NADPH as a cofactor to initiate CYP-mediated reactions.

    • Incubations are carried out at 37°C and quenched at various time points with a cold organic solvent (e.g., acetonitrile).

    • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and potential metabolites.

2. Hepatocyte Incubation:

  • Objective: To investigate both Phase I and Phase II metabolism in a more complete cellular system.

  • Methodology:

    • Incubate the test compound with cryopreserved or fresh human hepatocytes.

    • Hepatocytes contain a full complement of metabolic enzymes and cofactors.

    • Samples are collected over a time course, and the cells and media are analyzed by LC-MS/MS.

3. Recombinant Enzyme Phenotyping:

  • Objective: To identify the specific CYP and UGT isoforms responsible for the metabolism.

  • Methodology:

    • Incubate the compound with a panel of recombinant human CYP and UGT enzymes expressed in a suitable system (e.g., insect cells).

    • Analyze metabolite formation to pinpoint the contribution of each enzyme isoform.

Experimental Workflow Visualization

start Start: In Vitro Metabolism Study microsomes Liver Microsome Incubation start->microsomes hepatocytes Hepatocyte Incubation start->hepatocytes recombinant Recombinant Enzyme Assays start->recombinant analysis LC-MS/MS Analysis microsomes->analysis hepatocytes->analysis recombinant->analysis data Metabolite Identification & Quantification analysis->data pathway Pathway Elucidation data->pathway

Caption: Workflow for in vitro investigation of metabolic pathways.

Conclusion

The metabolic profile of this compound is predicted to be driven by O-demethylation and glutathione conjugation, with subsequent glucuronidation of the hydroxylated metabolite. Experimental verification using the outlined in vitro methodologies is essential to confirm these proposed pathways and to provide quantitative data on the rates of metabolism and the specific enzymes involved. This information is fundamental for the progression of any compound through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a key intermediate in the synthesis of various biologically active compounds. Its synthesis from 4,6-dichloro-2-(methylthio)pyrimidine involves a two-step process: a regioselective nucleophilic substitution to introduce a methoxy group, followed by the oxidation of the methylthio group to a methylsulfonyl group. The methylsulfonyl moiety is an excellent leaving group, making the final product a versatile building block for further chemical transformations, particularly in drug discovery and development for creating cysteine-reactive compounds.[1][2] This document provides detailed protocols and quantitative data for this synthetic route, intended for researchers in organic synthesis and medicinal chemistry.

Note: The synthesis commences from 4,6-dichloro-2-(methylthio)pyrimidine, which is the logical and commonly cited precursor for the selective synthesis of the mono-methoxylated intermediate required for the target product.[3][4]

Overall Synthesis Pathway

The synthesis is a two-step reaction sequence starting with the selective methoxylation of 4,6-dichloro-2-(methylthio)pyrimidine, followed by the oxidation of the resulting intermediate.

G A 4,6-dichloro-2-(methylthio)pyrimidine B 4-chloro-6-methoxy-2-(methylthio)pyrimidine A->B C 4-chloro-6-methoxy-2-(methylthio)pyrimidine D This compound C->D  H₂O₂, Na₂WO₄, Acetic Acid  or m-CPBA, DCM  0-80 °C

Figure 1: Overall reaction scheme for the synthesis of this compound.

Step 1: Synthesis of 4-chloro-6-methoxy-2-(methylthio)pyrimidine

This step involves the regioselective mono-methoxylation of 4,6-dichloro-2-(methylthio)pyrimidine. Controlling the reaction conditions, such as temperature and stoichiometry of the methoxide reagent, is crucial to favor the formation of the mono-substituted product over the di-substituted byproduct.

Data Presentation: Methoxylation Reaction Parameters

ReactantReagentStoichiometry (Reagent)SolventTemperature (°C)Time (h)Yield (%)Reference
4,6-dichloro-2-(methylthio)pyrimidineSodium Methoxide (NaOMe)2.16 equiv.Toluene / Methanol40-565-6~75% (for related di-methoxy product)[5]
4,6-dichloro-2-(methylthio)pyrimidineSodium Ethoxide (EtONa)1.1 equiv.Ethanol (EtOH)~20289% (for ethoxy analog)[4]

Experimental Protocol: Methoxylation

This protocol is adapted from a similar procedure for mono-ethoxylation, which utilizes mild conditions suitable for regioselective substitution.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equiv.) in anhydrous methanol (approx. 20 mL per gram of starting material).

  • Reagent Addition: Cool the stirred mixture to approximately 20°C. Prepare a solution of sodium methoxide (1.1 equiv.) in anhydrous methanol. Add the sodium methoxide solution dropwise to the pyrimidine solution over 30 minutes, maintaining the temperature at ~20°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/dichloromethane solvent system until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, add dichloromethane (DCM, ~20 mL) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~20 mL) to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like n-pentane to yield a colorless solid.

Step 2: Synthesis of this compound

This step involves the oxidation of the methylthio (-SCH₃) group of the intermediate to the corresponding methylsulfonyl (-SO₂CH₃) group. Common and effective oxidizing agents for this transformation include hydrogen peroxide with a tungstate catalyst or meta-chloroperoxybenzoic acid (m-CPBA).[5][6][7]

Data Presentation: Oxidation Reaction Parameters

ReactantReagent(s)Stoichiometry (Reagent)SolventTemperature (°C)Time (h)Yield (%)Reference
6-chloro-4-methoxy-2-methylthiopyrimidineH₂O₂ (50%), Sodium Tungstate3.0 equiv. (H₂O₂)Acetic Acid7016~75% (recrystallized)[5]
2-methylthio-4-chloropyrimidineH₂O₂ (30%), Ammonium Molybdate3.0 equiv. (H₂O₂)Ethanol (95%)0 to RTOvernight85.7%[6]
Aryl Sulfidem-CPBA1.2 - 2.0 equiv.THF or DCM00.5 - 177-84%[8]

Experimental Protocol: Oxidation using Hydrogen Peroxide

This protocol is based on the oxidation of a closely related substrate using hydrogen peroxide and a catalyst.[5][6]

  • Reaction Setup: To a 250 mL four-necked flask, add 4-chloro-6-methoxy-2-(methylthio)pyrimidine (1.0 equiv.), glacial acetic acid (0.04 equiv.), and sodium tungstate (0.02 equiv.).[5]

  • Reagent Addition: Heat the mixture to 70-80°C. Add a 35% aqueous solution of hydrogen peroxide (H₂O₂, ~6.0 equiv.) dropwise while maintaining the temperature. The reaction is exothermic.[5]

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for approximately 2-4 hours. Monitor the reaction completion using TLC.

  • Work-up:

    • Cool the reaction mixture. To decompose any excess hydrogen peroxide, add a 40% sodium bisulfite solution dropwise until a KI-starch test paper indicates no remaining peroxide.[5]

    • Filter the reaction mixture to collect the solid product.

  • Purification: Wash the crude solid with water and dry under vacuum. The final product, this compound, can be further purified by recrystallization from methanol to yield a yellow or white solid.[5]

Alternative Experimental Protocol: Oxidation using m-CPBA

This protocol uses m-CPBA, a versatile and efficient oxidizing agent that often works under milder conditions.[7][8]

  • Reaction Setup: Dissolve 4-chloro-6-methoxy-2-(methylthio)pyrimidine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 2.2 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm gradually to room temperature and stir for 3-5 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to 0°C to precipitate the byproduct, meta-chlorobenzoic acid.[9]

    • Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).

    • Separate the organic layer and wash it sequentially with a saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

General Experimental Workflow

The overall process from starting material to final purified product follows a standard synthetic chemistry workflow.

G cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Oxidation S1_Setup 1. Reaction Setup: Dissolve starting material in solvent S1_React 2. Reagent Addition: Add NaOMe solution at ~20°C S1_Setup->S1_React S1_Monitor 3. Monitor Reaction (TLC) S1_React->S1_Monitor S1_Workup 4. Aqueous Work-up: Quench, Extract, Dry S1_Monitor->S1_Workup S1_Purify 5. Purify Intermediate S1_Workup->S1_Purify S2_Setup 6. Reaction Setup: Dissolve intermediate in solvent S1_Purify->S2_Setup Characterize Intermediate (NMR, MS) S2_React 7. Reagent Addition: Add Oxidant (e.g., H₂O₂ or m-CPBA) S2_Setup->S2_React S2_Monitor 8. Monitor Reaction (TLC) S2_React->S2_Monitor S2_Workup 9. Aqueous Work-up: Quench, Extract/Filter, Dry S2_Monitor->S2_Workup S2_Purify 10. Purify Final Product S2_Workup->S2_Purify Final Final Product Characterization (NMR, MS, MP) S2_Purify->Final

Figure 2: General experimental workflow for the two-step synthesis.

Materials and Safety

ChemicalHazard
4,6-dichloro-2-(methylthio)pyrimidineIrritant, potential sensitizer.
Sodium MethoxideCorrosive, flammable solid, reacts violently with water.
Methanol / EthanolFlammable, toxic.
Hydrogen Peroxide (30%+)Strong oxidizer, corrosive, can cause severe burns.
m-CPBAOxidizer, can be explosive when dry, irritant.
Dichloromethane (DCM)Volatile, potential carcinogen.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reactions involving strong oxidizers or flammable reagents should be conducted with appropriate care, including the use of an ice bath to control exothermic reactions.

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted pyrimidine scaffold in a wide range of biologically active compounds. The presence of a strongly electron-withdrawing methylsulfonyl group at the C2-position and a methoxy group at the C6-position significantly influences the reactivity of the C4-chloro substituent, making it a prime candidate for selective C-C bond formation.

Introduction

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. Its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids have established it as a cornerstone of modern organic synthesis.

For the substrate this compound, the electron-deficient nature of the pyrimidine ring, further accentuated by the methylsulfonyl group, renders the C4-position highly susceptible to oxidative addition to the palladium(0) catalyst, facilitating the cross-coupling reaction. This allows for the synthesis of a diverse library of 4-aryl- and 4-heteroaryl-6-methoxy-2-(methylsulfonyl)pyrimidines, which are valuable intermediates for the development of novel therapeutic agents.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Caption: General Suzuki-Miyaura reaction of this compound.

Data Presentation: Expected Yields

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table summarizes representative yields for the coupling of various arylboronic acids with structurally related chloropyrimidines. These values can serve as a benchmark for what to expect when working with the target substrate. The high activation provided by the 2-methylsulfonyl group is anticipated to result in good to excellent yields under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF90890-98
33-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101688-96
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001280-90
52-Thiopheneboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF901075-85
63-Pyridinylboronic acidPd(OAc)₂/XPhos (2)K₃PO₄1,4-Dioxane1001870-85

Experimental Protocols

Two detailed protocols are provided below: a general protocol using conventional heating and a microwave-assisted protocol for accelerated synthesis.

Protocol 1: General Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methoxy-2-(methylsulfonyl)pyrimidine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equiv)

  • Degassed solvent (e.g., DMF or 1,4-Dioxane)

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (typically 15-60 minutes).

  • Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_product Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L₂ Ar-Pd(II)(OR')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(OR')L₂ Ligand Exchange (Base, -OH) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(OR')L₂->Ar-Pd(II)(R)L₂ Transmetalation (R-B(OH)₂) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination product Ar-R Ar-Pd(II)(R)L₂->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the logical steps for performing a Suzuki-Miyaura coupling reaction in the laboratory.

Experimental_Workflow start Start setup Combine Reactants: - Pyrimidine - Boronic Acid - Catalyst - Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Disclaimer: The provided protocols and expected yields are based on established principles of Suzuki-Miyaura couplings and data from structurally related compounds. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve the best results for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, a versatile building block in medicinal chemistry and materials science. The methodologies described herein facilitate the synthesis of a diverse range of substituted pyrimidine derivatives through the formation of new carbon-carbon and carbon-nitrogen bonds.

The inherent reactivity of the chloro-substituent on the pyrimidine ring, activated by the electron-withdrawing methylsulfonyl group, allows for efficient cross-coupling with various partners under palladium catalysis. This document outlines generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by data from analogous systems to guide reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and a variety of aryl or heteroaryl boronic acids or their esters. This reaction is widely employed for the synthesis of biaryl and heteroaryl-aryl pyrimidine scaffolds.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

The following data is compiled from studies on analogous chloropyrimidine systems and should serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10071-95[1]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄Toluene8085-98[2]
PdCl₂(dppf) (3)-Cs₂CO₃DMF9080-92[3]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10090-99[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-6-methoxy-2-(methylsulfonyl)pyrimidine.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere reagents->inert Seal Vessel solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat cool Cool to RT heat->cool Reaction Complete extract Extraction cool->extract purify Column Chromatography extract->purify product 4-Aryl-6-methoxy-2- (methylsulfonyl)pyrimidine purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[3] This reaction is a powerful tool for the synthesis of various amino-pyrimidine derivatives, which are prevalent in pharmacologically active compounds.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Chloro-N-heterocycles

The following data is compiled from studies on analogous chloro-azaheterocyclic systems and should serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene8075-90[4]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane10080-95[5]
Pd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH9082-96[6]
PdCl₂(dppf) (5)-K₂CO₃DMF11070-85[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to yield the 4-amino-6-methoxy-2-(methylsulfonyl)pyrimidine derivative.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-X Pd0->ArPdX Oxidative Addition ArPdAmine [Ar-Pd(II)(L)₂(HNR¹R²)]⁺X⁻ ArPdX->ArPdAmine + HNR¹R² ArPdAmido Ar-Pd(II)(L)₂(NR¹R²) ArPdAmine->ArPdAmido + Base - [Base-H]⁺X⁻ ArPdAmido->Pd0 Reductive Elimination Product Ar-NR¹R² ArPdAmido->Product BaseH [Base-H]⁺X⁻ ArX Ar-Cl ArX->ArPdX Amine HNR¹R² Amine->ArPdAmine Base Base Base->ArPdAmido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling provides a direct method for the alkynylation of this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7]

Data Presentation: Representative Conditions for Sonogashira Coupling of Chloro-N-heterocycles

The following data is compiled from studies on analogous chloro-azaheterocyclic systems and should serve as a starting point for optimization.

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)CuI (10)Et₃NDMF8070-90[4]
PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHToluene7075-88[8]
Pd(OAc)₂ (1)CuI (2)Et₃NCH₃CNRT-6065-85[8]
PdCl₂(dppf) (3)CuI (5)Cs₂CO₃1,4-Dioxane9078-92[7]
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography to afford the 4-alkynyl-6-methoxy-2-(methylsulfonyl)pyrimidine.

Sonogashira_Logic start Start: Sonogashira Coupling reactants Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst & Cu(I) Co-catalyst - Amine Base start->reactants conditions Set Reaction Conditions: - Inert Atmosphere - Degassed Solvent - Temperature reactants->conditions monitor Monitor Reaction Progress (TLC, LC-MS) conditions->monitor decision Reaction Complete? monitor->decision workup Aqueous Workup & Extraction decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No purification Column Chromatography workup->purification product 4-Alkynyl-6-methoxy-2- (methylsulfonyl)pyrimidine purification->product continue_reaction->monitor

Caption: Logical workflow for performing a Sonogashira coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a versatile and efficient platform for the synthesis of a wide array of substituted pyrimidine derivatives. The protocols provided in these application notes, based on established methodologies for related systems, serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery. Successful implementation of these reactions will depend on careful optimization of the reaction conditions for each specific substrate combination.

References

Application Notes and Protocols: Synthesis of Pyrimidinyloxybenzoic Acid Herbicides using 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinyloxybenzoic acid derivatives represent a significant class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. The synthesis of these herbicides often involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted pyrimidine and a hydroxybenzoic acid derivative. This document provides detailed application notes and protocols for the use of a highly reactive pyrimidine intermediate, 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine , in the synthesis of these herbicides.

The presence of two distinct leaving groups on the pyrimidine ring—a chloro group at the C4 position and a methylsulfonyl group at the C2 position—offers unique opportunities for regioselective synthesis. The methylsulfonyl group is an excellent leaving group in SNAr reactions, often demonstrating higher reactivity than the chloro group.[1][2] This differential reactivity can be exploited to control the outcome of the synthesis.

Reaction Principle and Regioselectivity

The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction where the oxygen of a phenolic hydroxyl group on a benzoic acid derivative attacks the electron-deficient pyrimidine ring, displacing one of the leaving groups. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms.[3]

A critical consideration when using this compound is the regioselectivity of the substitution. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

  • Attack at C2 (Displacement of the methylsulfonyl group): Reactions with certain nucleophiles, such as alkoxides and formamide anions, have been shown to occur selectively at the C2 position. This selectivity is attributed to the formation of a hydrogen bond between the nucleophile and the acidic protons of the methylsulfonyl group, which directs the nucleophile to the C2 position.[4] This pathway is often favored under milder conditions.

  • Attack at C4 (Displacement of the chloro group): Reactions with other nucleophiles, like secondary amines, and palladium-catalyzed cross-coupling reactions tend to occur at the C4 position.[4]

For the synthesis of pyrimidinyloxybenzoic acid herbicides, the desired reaction is the displacement of one of these leaving groups by a substituted hydroxybenzoic acid. The choice of the specific isomer (2- or 4-pyrimidinyloxy) will depend on the target herbicide and the reaction conditions employed.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a generic pyrimidinyloxybenzoic acid herbicide.

Protocol 1: Synthesis of a 2-(Pyrimidinyloxy)benzoic Acid Derivative (Favored Pathway)

This protocol is designed to favor the substitution at the C2 position by displacing the more reactive methylsulfonyl group.

Materials:

  • This compound

  • A substituted 2-hydroxybenzoic acid (e.g., Salicylic acid)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Addition of Pyrimidine: To the stirred solution, add this compound (1.05 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrimidinyloxybenzoic acid herbicide.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Data Presentation

The following tables summarize expected quantitative data for a typical synthesis. The values are representative and may vary depending on the specific substrates and reaction conditions.

ParameterValue
Reactant This compound
Molecular Weight222.65 g/mol
Purity≥97%
Reactant Salicylic Acid (Example)
Molecular Weight138.12 g/mol
Purity≥99%
Product 2-((4-chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid
Theoretical YieldBased on 1:1 stoichiometry
Experimental Result
Typical Yield75-85%
Melting PointDependent on the specific product
Purity (HPLC)>98%

Table 1: Reactant and Product Information

Reaction ParameterCondition
StoichiometryPyrimidine:Hydroxybenzoic Acid (1.05:1)
BasePotassium Carbonate (2.0 eq)
SolventAnhydrous DMF
Temperature60-80 °C
Reaction Time4-6 hours

Table 2: Optimized Reaction Conditions

Visualizations

Synthesis Pathway

Synthesis_Pathway pyrimidine 4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine reagents + K₂CO₃, DMF 60-80 °C benzoic_acid Substituted 2-Hydroxybenzoic Acid product Pyrimidinyloxybenzoic Acid Herbicide reagents->product SNAr Reaction

Caption: Synthesis of Pyrimidinyloxybenzoic Acid Herbicides.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base to flask - Add anhydrous DMF start->setup add_pyrimidine Add 4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine setup->add_pyrimidine reaction Heat and Stir (60-80 °C, 4-6h) add_pyrimidine->reaction workup Work-up: - Quench with water - Acidify with HCl reaction->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash with Water and Brine extraction->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography or Recrystallization) dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental Workflow for Herbicide Synthesis.

Logical Relationship of Reactivity

Reactivity_Relationship pyrimidine Pyrimidine Core c2 C2 pyrimidine->c2 c4 C4 pyrimidine->c4 methylsulfonyl -SO₂Me (Good Leaving Group) c2->methylsulfonyl chloro -Cl (Leaving Group) c4->chloro alkoxides Alkoxides alkoxides->c2 Favored Attack amines Amines amines->c4 Favored Attack

References

Application of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a key building block in the synthesis of a diverse range of kinase inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases. The specific substitution pattern of this reagent offers multiple reaction sites for chemical modification, making it a versatile intermediate for developing potent and selective kinase inhibitors.

The electron-withdrawing methylsulfonyl group at the 2-position and the chloro group at the 4-position activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective introduction of various amine-containing fragments, which is a common strategy in the design of kinase inhibitors. The methoxy group at the 6-position can also be targeted for modification, further expanding the chemical space that can be explored.

This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways in diseases such as cancer.

Key Synthetic Strategies

The primary application of this compound in kinase inhibitor synthesis revolves around sequential nucleophilic aromatic substitution reactions. The methylsulfonyl group is an excellent leaving group, often displaced first, followed by the displacement of the chloro group under different reaction conditions. This differential reactivity allows for controlled, stepwise synthesis of complex molecules.

A typical synthetic workflow involves:

  • Initial SNAr Reaction: Displacement of the highly reactive methylsulfonyl group with a primary or secondary amine.

  • Second SNAr Reaction: Substitution of the chloro group with another amine, often requiring more forcing conditions (e.g., higher temperature).

This stepwise approach enables the construction of a library of compounds with diverse substitutions at the 2- and 4-positions of the pyrimidine core, which is crucial for structure-activity relationship (SAR) studies.

Target Kinases and Signaling Pathways

Kinase inhibitors derived from this compound and its analogs have shown activity against several important kinase targets, including:

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

  • p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is a key mediator of the cellular response to inflammatory cytokines and stress. Inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases and cancers.[1]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These are receptor tyrosine kinases that are critical for tumor growth, proliferation, and angiogenesis. Dual inhibitors targeting both kinases can offer a synergistic anti-cancer effect.[2]

Representative Signaling Pathway: Aurora Kinase-MYC Axis

Aurora A kinase is known to stabilize the MYC oncoprotein, a key driver in many human cancers. Inhibition of Aurora A can lead to the degradation of MYC, resulting in anti-tumor effects.

Aurora_MYC_Pathway 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine_Derivative Pyrimidine-based Inhibitor Aurora_A Aurora A Kinase 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine_Derivative->Aurora_A MYC MYC Oncoprotein Aurora_A->MYC stabilization Proteasome Proteasomal Degradation MYC->Proteasome degradation Tumor_Growth Tumor Growth and Proliferation MYC->Tumor_Growth promotes

Caption: Inhibition of Aurora A Kinase by a pyrimidine-based inhibitor leads to MYC degradation.

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors using a 4-chloro-6-substituted-2-(methylsulfonyl)pyrimidine core. These are generalized from procedures reported for analogous compounds.

General Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: First Nucleophilic Aromatic Substitution cluster_1 Step 2: Second Nucleophilic Aromatic Substitution Start 4-Chloro-6-methoxy- 2-(methylsulfonyl)pyrimidine Intermediate 2-Amino-4-chloro- 6-methoxypyrimidine Intermediate Start->Intermediate + Amine 1 Base, Solvent Amine1 R1-NH2 Final_Product 2,4-Diamino-6-methoxypyrimidine (Kinase Inhibitor) Intermediate->Final_Product + Amine 2 Base, Solvent, Heat Amine2 R2-NH2

Caption: General two-step synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative

Step 1: Synthesis of N-((S)-pyrrolidin-3-yl)-4-chloro-6-methoxypyrimidin-2-amine (Representative Intermediate)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

  • Deprotect the Boc group using standard conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to afford the desired amine intermediate.

Step 2: Synthesis of the Final Kinase Inhibitor

  • To a solution of the intermediate from Step 1 (1.0 eq) in a solvent such as n-butanol or DMSO, add the second amine (e.g., 5-methyl-1H-pyrazol-3-amine) (1.2 eq) and a base like DIPEA (2.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) and stir for 12-24 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an aqueous workup as described in Step 1.

  • Purify the final product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes representative data for kinase inhibitors synthesized from chloro-pyrimidine scaffolds, illustrating the impact of different substituents on their biological activity.

Compound IDTarget KinaseR1-SubstituentR2-SubstituentIC50 (nM)Yield (%)Reference
1 Aurora A(S)-pyrrolidin-3-yl5-methyl-1H-pyrazol-3-yl15058[3]
2 p38 MAPKcyclopropyl4-fluorophenyl2575[1]
3 MSK14-azaindole-50 (pIC50=7.3)N/A[4]
4 EGFR4-methoxyphenylanilino8065[2]
5 VEGFR-24-methoxyphenylanilino6062[2]

Note: The structures and synthetic precursors for the compounds in the table are analogous to those derived from this compound. Data is representative of the class of compounds.

Structure-Activity Relationship (SAR) Insights

The versatility of the this compound scaffold allows for systematic exploration of the SAR.

SAR_Logic cluster_R1 Position 2 (from SO2Me) cluster_R2 Position 4 (from Cl) cluster_R3 Position 6 (from OMe) Core Pyrimidine Core R1 R1 Group (e.g., aminopyrrolidine) Core->R1 R2 R2 Group (e.g., substituted pyrazole) Core->R2 R3 R3 Group (methoxy) Core->R3 R1_effect Often interacts with hinge region of kinase. Modulates potency and selectivity. R1->R1_effect R2_effect Extends into solvent-exposed region. Can be modified to improve solubility and pharmacokinetic properties. R2->R2_effect R3_effect Can influence overall electron density and metabolic stability. R3->R3_effect

Caption: Key positions on the pyrimidine scaffold for SAR studies.

  • Position 2 (from the methylsulfonyl group): Substituents at this position are crucial for establishing key interactions with the hinge region of the kinase ATP-binding site. Small, hydrogen-bond donating and accepting groups are often favored.

  • Position 4 (from the chloro group): This position often points towards the solvent-exposed region of the binding pocket. Larger, more complex substituents can be introduced here to enhance selectivity and improve physicochemical properties such as solubility and cell permeability.

  • Position 6 (methoxy group): While less frequently modified, alterations at this position can fine-tune the electronic properties of the pyrimidine ring and influence metabolic stability.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the systematic and efficient construction of compound libraries for lead discovery and optimization. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the development of novel therapeutics targeting a wide range of kinases involved in human diseases.

References

Synthesis of substituted 2-aminopyrimidines from 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted 2-aminopyrimidines are a pivotal class of heterocyclic compounds widely recognized for their significant applications in medicinal chemistry and drug discovery.[1][2][3] These scaffolds are integral to the structure of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4] The versatile nature of the 2-aminopyrimidine core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note details a general and efficient protocol for the synthesis of substituted 2-aminopyrimidines through the nucleophilic aromatic substitution of a highly activated pyrimidine precursor, 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, with various primary and secondary amines.

Reaction Principle

The synthetic strategy leverages the high reactivity of this compound towards nucleophilic attack. The electron-withdrawing nature of the chloro, methoxy, and particularly the methylsulfonyl groups, renders the C2 and C4 positions of the pyrimidine ring highly electrophilic. The methylsulfonyl group is an excellent leaving group, facilitating its displacement by a wide range of amine nucleophiles to selectively form the corresponding 2-aminopyrimidine derivatives. The chloro group at the C4 position can also be displaced, but the sulfonyl group at C2 is generally more labile, allowing for regioselective substitution under controlled conditions.

Experimental Workflow

The overall experimental process for the synthesis and characterization of substituted 2-aminopyrimidines is depicted below.

experimental_workflow Experimental Workflow for the Synthesis of 2-Aminopyrimidines start Start reagents Combine this compound, amine, and solvent in a reaction vessel. start->reagents reaction Heat the reaction mixture under controlled temperature and monitor progress by TLC. reagents->reaction Reaction Setup workup Perform aqueous work-up to remove inorganic byproducts. reaction->workup Reaction Completion extraction Extract the product with an organic solvent (e.g., Ethyl Acetate). workup->extraction drying Dry the organic layer over an anhydrous salt (e.g., Na2SO4). extraction->drying purification Purify the crude product by column chromatography or recrystallization. drying->purification characterization Characterize the purified product using NMR, MS, and elemental analysis. purification->characterization Pure Product end End characterization->end

Caption: A flowchart illustrating the key steps in the synthesis and purification of substituted 2-aminopyrimidines.

Detailed Experimental Protocol

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting material indicates the completion of the reaction.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 2-aminopyrimidine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Yields

The following table summarizes the expected yields for the synthesis of various substituted 2-aminopyrimidines based on analogous reactions reported in the literature. Actual yields may vary depending on the specific amine and reaction conditions.

EntryAmineProductExpected Yield (%)
1AnilineN-(4-Chloro-6-methoxypyrimidin-2-yl)aniline85-95
2BenzylamineN-Benzyl-4-chloro-6-methoxypyrimidin-2-amine80-90
3Morpholine4-(4-Chloro-6-methoxypyrimidin-2-yl)morpholine90-98
44-MethoxyanilineN-(4-Chloro-6-methoxypyrimidin-2-yl)-4-methoxyaniline82-92
5CyclopropylamineN-Cyclopropyl-4-chloro-6-methoxypyrimidin-2-amine75-85

Signaling Pathway Diagram (Illustrative)

While this application note focuses on a synthetic chemical transformation, substituted 2-aminopyrimidines are often designed as inhibitors of specific signaling pathways in drug development. The following diagram illustrates a generic kinase signaling pathway that could be targeted by such compounds.

signaling_pathway Generic Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor Phosphorylation kinase1 Kinase 1 (e.g., RAF) adaptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Nuclear Translocation inhibitor 2-Aminopyrimidine Inhibitor inhibitor->kinase1 Inhibition

Caption: A diagram of a representative kinase signaling cascade often targeted by 2-aminopyrimidine-based inhibitors.

Conclusion

This application note provides a robust and versatile protocol for the synthesis of substituted 2-aminopyrimidines from this compound. The methodology is suitable for a wide range of amine nucleophiles, offering a straightforward route to a library of compounds with potential therapeutic applications. The provided workflow and illustrative data serve as a valuable resource for researchers in synthetic and medicinal chemistry.

References

One-pot synthesis of 4,6-disubstituted pyrimidines using 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The development of efficient and versatile synthetic routes to novel substituted pyrimidines is therefore of significant interest in drug discovery. This document provides detailed application notes and a proposed one-pot protocol for the synthesis of 4,6-disubstituted pyrimidines utilizing the versatile building block, 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine .

The strategy leverages the differential reactivity of the leaving groups on the pyrimidine ring. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group at the C6 position is a poorer leaving group for SNAr, but its displacement can be achieved under more forcing conditions or via alternative activation methods. The methylsulfonyl group at the C2 position is also a good leaving group, offering further opportunities for functionalization. This protocol focuses on a sequential one-pot modification at the C4 and C6 positions, a pathway of significant interest for generating molecular diversity.

Core Synthetic Strategy

The proposed one-pot synthesis involves a two-step sequential functionalization of this compound.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4. An amine nucleophile is introduced at the C4 position, displacing the highly reactive chloro group. This reaction typically proceeds under mild conditions.

  • Step 2: Suzuki-Miyaura Cross-Coupling at C6. Following the initial SNAr reaction, an aryl or heteroaryl group is introduced at the C6 position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires the in-situ or subsequent addition of a palladium catalyst, a suitable ligand, a base, and a boronic acid derivative. While the methoxy group is not an ideal leaving group for cross-coupling, its displacement can be facilitated under specific catalytic conditions, or it may be exchanged for a more suitable leaving group in a preceding step. For the purpose of a streamlined one-pot procedure, we will proceed with the direct coupling approach, which may require optimization.

Data Presentation: Summary of a Proposed One-Pot Synthesis

The following table summarizes the proposed one-pot reaction for the synthesis of a representative 4-amino-6-aryl-2-(methylsulfonyl)pyrimidine derivative.

EntryStepReactant/ReagentStoichiometry (equiv.)SolventTemperature (°C)Time (h)Yield (%)
11 (SNAr)This compound1.0Dioxane802-
Aniline1.1
DIPEA1.5
22 (Suzuki)Phenylboronic acid1.5Dioxane1001265 (Overall)
Pd(PPh₃)₄0.05
Na₂CO₃ (2M aq.)3.0

Experimental Protocols

Materials and Equipment
  • This compound

  • Selected amine (e.g., aniline)

  • Selected arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Diisopropylethylamine (DIPEA), Sodium Carbonate)

  • Anhydrous solvent (e.g., Dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Detailed One-Pot Protocol for the Synthesis of 4-(Phenylamino)-6-phenyl-2-(methylsulfonyl)pyrimidine

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous dioxane to dissolve the starting material.

  • Add aniline (1.1 eq) followed by DIPEA (1.5 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and formation of the intermediate, 4-(phenylamino)-6-methoxy-2-(methylsulfonyl)pyrimidine.

Step 2: Suzuki-Miyaura Cross-Coupling at C6

  • After completion of the first step, cool the reaction mixture to room temperature.

  • To the same flask, add phenylboronic acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC for the formation of the final product.

Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(phenylamino)-6-phenyl-2-(methylsulfonyl)pyrimidine.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway start This compound intermediate 4-(Arylamino)-6-methoxy- 2-(methylsulfonyl)pyrimidine start->intermediate Step 1: SNAr Amine, Base 80 °C product 4-(Arylamino)-6-aryl- 2-(methylsulfonyl)pyrimidine intermediate->product Step 2: Suzuki Coupling Arylboronic acid, Pd(0) Base, 100 °C

Caption: Proposed one-pot reaction pathway for the synthesis of 4,6-disubstituted pyrimidines.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Suzuki Coupling cluster_workup Work-up and Purification a Combine Starting Material, Amine, and Base in Dioxane b Heat to 80 °C for 2h a->b c Cool to RT, Add Boronic Acid, Pd Catalyst, and Base b->c d Heat to 100 °C for 12h c->d e Aqueous Work-up d->e f Column Chromatography e->f g Characterization f->g

Caption: Experimental workflow for the one-pot synthesis of 4,6-disubstituted pyrimidines.

Application Notes and Protocols for the Oxidation of 4-chloro-6-methoxy-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxidation of the methylthio group in 4-chloro-6-methoxy-2-(methylthio)pyrimidine to the corresponding sulfoxide and sulfone is a critical transformation in the synthesis of various biologically active compounds and versatile chemical intermediates.[1][2] The resulting methylsulfonylpyrimidine, in particular, is a valuable synthon, as the methylsulfonyl group can act as an effective leaving group in nucleophilic substitution reactions. This document provides detailed protocols for this oxidation using two common and effective reagents: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide with a tungstate catalyst.

Chemical Transformation

The oxidation of the thioether can proceed in two stages: first to the sulfoxide and then to the sulfone. Controlling the stoichiometry of the oxidizing agent is key to selectively obtaining the desired product. Using approximately one equivalent of the oxidant favors the formation of the sulfoxide, while two or more equivalents typically lead to the sulfone.

G cluster_main Oxidation of 4-chloro-6-methoxy-2-(methylthio)pyrimidine A 4-chloro-6-methoxy-2-(methylthio)pyrimidine B 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine (Sulfoxide) A->B [O] (1 equiv) C 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine (Sulfone) B->C [O] (1 equiv)

Caption: Chemical pathway for the oxidation of the thioether to sulfoxide and sulfone.

Experimental Protocols

Two primary methods for the oxidation of 4-chloro-6-methoxy-2-(methylthio)pyrimidine are detailed below.

Method 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is widely used for the oxidation of thioethers to sulfones due to its reliability and generally high yields.[3][4][5]

Materials:

  • 4-chloro-6-methoxy-2-(methylthio)pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)[5]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[5][6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-methoxy-2-(methylthio)pyrimidine (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (~77%, 2.2 equiv, ~480 mg) portion-wise over 10-15 minutes. Note: For selective synthesis of the sulfoxide, use ~1.1 equivalents of m-CPBA.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[5]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) to destroy any excess peroxide. Stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Method 2: Oxidation using Hydrogen Peroxide and a Catalyst

This method provides a cost-effective and environmentally friendlier alternative, often resulting in high yields of the sulfone.[7][8]

Materials:

  • 4-chloro-6-methoxy-2-(methylthio)pyrimidine

  • Hydrogen peroxide (H₂O₂, 30-35% aqueous solution)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)[7][8]

  • Glacial acetic acid[9] or methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-6-methoxy-2-(methylthio)pyrimidine (1.0 mmol, 1.0 equiv), sodium tungstate dihydrate (0.05 equiv, ~16 mg), and glacial acetic acid (5 mL).[7][9]

  • Addition of Oxidant: Heat the mixture to 45-50 °C. Slowly add 30% hydrogen peroxide (2.2 equiv) dropwise via a dropping funnel, maintaining the internal temperature below 60 °C.[7]

  • Reaction: After the addition is complete, continue stirring the mixture at 55-60 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and then further in an ice bath. The product may precipitate from the solution. If not, slowly pour the reaction mixture into ice-cold water (20 mL) to induce precipitation.

  • Isolation: Collect the solid product by filtration, washing with cold water.

  • Drying and Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from methanol or ethanol to yield pure this compound.[9]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the oxidation of structurally similar methylthiopyrimidines. This data can serve as a benchmark for the expected outcome of the protocols described above.

Starting MaterialOxidizing Agent/CatalystSolventTemp. (°C)Time (h)Yield (%)ProductReference
4,6-dimethoxy-2-methylthiopyrimidineH₂O₂ / Na₂WO₄·2H₂OAcetic Acid554954,6-dimethoxy-2-methylsulfonylpyrimidine[7][8]
4,6-bis(benzyloxy)-2-(methylthio)pyrimidinem-CPBA (2 equiv)Dichloromethane0 to RT24944,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine[5]
Phenylbutylthioetherm-CPBA (2 equiv)THF350.3-0.8~80Phenylbutylsulfone[6]
6-chloro-4-methoxy-2-methylthiopyrimidineH₂O₂ / Na₂WO₄Acetic Acid7016High6-chloro-4-methoxy-2-methylsulfonylpyrimidine[9]

Experimental Workflow Visualization

The general workflow for the oxidation, work-up, and purification is depicted below.

G cluster_workflow General Oxidation Workflow A 1. Dissolve Substrate (4-chloro-6-methoxy-2-(methylthio)pyrimidine) B 2. Add Oxidant (e.g., m-CPBA or H₂O₂/Catalyst) A->B C 3. Monitor Reaction (TLC) B->C D 4. Quench Reaction (Destroy excess oxidant) C->D E 5. Work-up (Extraction / Washing or Precipitation) D->E F 6. Isolate Crude Product (Concentration or Filtration) E->F G 7. Purify Product (Recrystallization or Chromatography) F->G H Final Product (this compound) G->H

Caption: Generalized workflow for the oxidation of the pyrimidine substrate.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[1] The compound 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine serves as a versatile starting material for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies. Its reactivity is primarily dictated by the presence of two key electrophilic centers susceptible to nucleophilic aromatic substitution (SNAr): the carbon at the 2-position bearing a methylsulfonyl group and the carbon at the 4-position bearing a chlorine atom.[2][3][4]

The methylsulfonyl group is an excellent leaving group, making the C2 position highly reactive towards nucleophiles, particularly soft nucleophiles like thiols.[2][5][6][7] The chlorine atom at the C4 position provides a secondary site for modification. This differential reactivity allows for selective and sequential derivatization, enabling the systematic exploration of chemical space around the pyrimidine core. These application notes provide detailed protocols for the derivatization of this compound and its subsequent evaluation in SAR studies, particularly in the context of developing targeted covalent inhibitors that react with cysteine residues in proteins.[2][8]

General Reaction Scheme

The primary derivatization strategy involves the nucleophilic aromatic substitution at the C2 and C4 positions of the pyrimidine ring. The methylsulfonyl group at C2 is generally more labile than the chloro group at C4, especially towards thiol nucleophiles.[2] This allows for selective displacement of the methylsulfonyl group, followed by a potential second substitution at the C4 position under more forcing conditions or with different nucleophiles.

A variety of nucleophiles can be employed to generate a library of derivatives. These include, but are not limited to:

  • Thiols (R-SH): To introduce sulfur-linked side chains, often for targeting cysteine residues in proteins.

  • Amines (R-NH2): To generate amino-pyrimidine derivatives.

  • Alcohols (R-OH): To synthesize alkoxy-pyrimidine analogs.

The general reaction can be summarized as follows:

G reagents 4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine + Nucleophile (Nu-H) conditions Base, Solvent, Temp. reagents->conditions product Derivatized Pyrimidine Product conditions->product

Caption: General reaction scheme for the derivatization of this compound via nucleophilic aromatic substitution.

Experimental Protocols

Protocol 1: General Procedure for Derivatization with Thiol Nucleophiles

This protocol describes a general method for the selective displacement of the methylsulfonyl group with a thiol.

Materials:

  • This compound

  • Thiol of interest (e.g., benzyl thiol, cysteine ethyl ester)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF at room temperature, add the desired thiol (1.1 eq).

  • Add DIPEA (1.5 eq) or K₂CO₃ (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 2-thioether pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Derivatization with Amine Nucleophiles

This protocol outlines a method for the substitution reaction with primary or secondary amines. Note that substitution may occur at either the C2 or C4 position, or both, depending on the reaction conditions and the nature of the amine. Higher temperatures generally favor substitution at the less reactive C4 position.

Materials:

  • This compound or a 2-substituted derivative

  • Amine of interest (primary or secondary)

  • DIPEA or Triethylamine (TEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in NMP.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the desired amino-pyrimidine derivative.

  • Confirm the structure of the product using appropriate analytical techniques (NMR, MS).

Structure-Activity Relationship (SAR) Study Workflow

A typical SAR study involves the synthesis of a library of analogs, followed by biological evaluation to determine the effect of structural modifications on activity.

SAR_Workflow A Core Scaffold Selection (4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine) B Library Synthesis (Derivatization via S_NAr) A->B C Purification and Characterization B->C D Biological Screening (e.g., Enzyme Inhibition Assay) C->D E Data Analysis (IC50/K_I Determination) D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Data Presentation for SAR Analysis

The following tables summarize representative data from SAR studies on related 2-sulfonylpyrimidine derivatives, illustrating how structural modifications impact biological activity.

Table 1: Inhibition of Bruton's Tyrosine Kinase (BTK) by 2-Sulfonylpyrimidine Derivatives [8]

Compound IDR Group at C5Linker to Pyrazolo[3,4-d]pyrimidineBTK Inhibition (%) at 1 µM
5a HAmide~85
5d CO₂MeAmide~90
5e ClAmide~80
8a HN-Aryl>95
8b CO₂MeN-Aryl>95
8c ClN-Aryl>95
8d FN-Aryl>95
Ibrutinib -->95

Data adapted from a study on BTK inhibitors, showcasing the impact of substituents and linker types on inhibitory activity.[8]

Table 2: Inhibition of S. aureus Sortase A by 2-Sulfonylpyrimidine Derivatives [2]

Compound IDR¹ at C4R² at C5R³ at C6Kᵢ (µM)k_inact (10⁻³ s⁻¹)
4 HHH17.51.6
5a MeHMe13.93.1
5b OMeHOMe>100-
5e HClH2.21.9
5g HNO₂H0.42.4

Data adapted from a study on Sortase A inhibitors, demonstrating the effect of electron-withdrawing and -donating groups on the pyrimidine ring on inhibitory constants.[2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pyrimidine-based compounds for SAR studies. The distinct reactivity of the C2 and C4 positions allows for the generation of diverse chemical libraries through nucleophilic aromatic substitution. The provided protocols offer a starting point for the synthesis and evaluation of these derivatives, which have shown significant potential in the development of targeted covalent inhibitors and other therapeutic agents. The systematic modification of this scaffold, coupled with robust biological evaluation, will continue to be a fruitful strategy in modern drug discovery.

References

Troubleshooting & Optimization

Byproducts in the synthesis of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route involves a two-step process starting from 4,6-dichloro-2-(methylthio)pyrimidine. The first step is a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide to replace one of the chlorine atoms with a methoxy group. The second step is the oxidation of the methylthio group to a methylsulfonyl group.

Q2: I see multiple spots on my TLC plate after the methoxylation step. What could they be?

A2: Besides your desired product, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, you may be observing unreacted starting material (4,6-dichloro-2-(methylthio)pyrimidine), the regioisomeric byproduct (6-chloro-4-methoxy-2-(methylthio)pyrimidine), or the di-substituted byproduct (4,6-dimethoxy-2-(methylthio)pyrimidine). The formation of these byproducts is highly dependent on reaction conditions such as temperature, reaction time, and stoichiometry of sodium methoxide.

Q3: My oxidation step is not going to completion, or I am observing an intermediate. What is this intermediate and how can I avoid it?

A3: Incomplete oxidation of the methylthio group will result in the formation of the corresponding methylsulfinyl intermediate, 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine. To drive the reaction to completion, you can try extending the reaction time, increasing the temperature, or adding a slight excess of the oxidizing agent. Careful monitoring by TLC or HPLC is recommended.

Q4: What are the best analytical techniques to identify the main byproducts?

A4: A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for the identification and quantification of byproducts.[1] HPLC can separate the different components, MS can provide molecular weight information, and NMR can elucidate the specific structures of the byproducts.

Troubleshooting Guides

Issue 1: Low Yield of 4-chloro-6-methoxy-2-(methylthio)pyrimidine in the Methoxylation Step
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider increasing the reaction time or temperature.
Formation of Di-substituted Byproduct Use a controlled amount of sodium methoxide (typically 1.0-1.1 equivalents). Adding the methoxide solution slowly at a lower temperature can improve selectivity.
Hydrolysis of Chloro Group Ensure anhydrous conditions, as the presence of water can lead to the formation of hydroxylated byproducts.
Incorrect Regioselectivity The regioselectivity of the SNAr reaction on dichloropyrimidines can be sensitive to substituents. While the 4-position is generally more reactive, substitution at the 6-position can occur.[2][3] Lowering the reaction temperature may improve selectivity.
Issue 2: Presence of Impurities After the Oxidation Step
Possible Cause Suggested Solution
Incomplete Oxidation The formation of 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine is a common issue. Increase the amount of oxidizing agent (e.g., m-CPBA, Oxone) or prolong the reaction time.
Over-oxidation/Degradation Harsh oxidation conditions can lead to the degradation of the pyrimidine ring. Use a milder oxidizing agent or control the temperature carefully.
Hydrolysis of the Remaining Chloro Group If the oxidation is performed under aqueous or acidic conditions, hydrolysis of the C4-chloro group to a hydroxyl group can occur. Maintain neutral or anhydrous conditions if possible.

Quantitative Data on Byproduct Formation (Illustrative)

The following table provides an illustrative summary of how reaction conditions can affect product distribution in the methoxylation of 4,6-dichloro-2-(methylthio)pyrimidine.

Sodium Methoxide (Equivalents) Temperature (°C) Desired Product (%) Di-substituted Byproduct (%) Unreacted Starting Material (%)
1.0075520
1.12585105
1.5256035<5
1.1507025<5

Experimental Protocols

Protocol 1: Identification of Byproducts by HPLC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra to identify the molecular weights of the main product and byproducts.

Protocol 2: Isolation and NMR Characterization of an Unknown Byproduct
  • Isolation: Isolate the byproduct of interest from the crude mixture using preparative HPLC or column chromatography on silica gel.

  • Sample Preparation for NMR: Dissolve the purified byproduct (2-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum to determine the proton environment.

    • Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the structure.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integrations to elucidate the structure of the byproduct. For example, the number and position of methoxy and methylthio/methylsulfonyl proton signals will be characteristic.

Visualizations

Synthesis_Pathway start 4,6-Dichloro-2- (methylthio)pyrimidine intermediate 4-Chloro-6-methoxy-2- (methylthio)pyrimidine start->intermediate  NaOMe, MeOH   product 4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine intermediate->product  [Oxidation]  

Caption: Synthetic pathway for this compound.

Byproduct_Formation start 4,6-Dichloro-2- (methylthio)pyrimidine desired_intermediate Desired Intermediate (4-Chloro-6-methoxy) start->desired_intermediate  1 eq. NaOMe   dimethoxy_byproduct Di-substituted Byproduct (4,6-Dimethoxy) start->dimethoxy_byproduct  Excess NaOMe   desired_intermediate->dimethoxy_byproduct  Excess NaOMe  

Caption: Formation of the di-substituted byproduct during methoxylation.

Troubleshooting_Workflow start Unexpected peak observed in LC-MS check_mw Determine Molecular Weight (MS) start->check_mw compare_mw Compare MW with expected byproducts check_mw->compare_mw incomplete_ox Byproduct: Incomplete Oxidation Intermediate compare_mw->incomplete_ox  MW = M+16   incomplete_methox Byproduct: Unreacted Starting Material compare_mw->incomplete_methox  MW = Starting Material   over_methox Byproduct: Di-substituted Product compare_mw->over_methox  MW = M+14   isolate Isolate and perform NMR for confirmation incomplete_ox->isolate incomplete_methox->isolate over_methox->isolate

Caption: Workflow for identifying an unknown byproduct from the reaction mixture.

References

Improving the yield and purity of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Issues

Question 1: What is the most common synthetic route for this compound?

The most prevalent and effective synthesis is a two-step process starting from 4,6-dichloro-2-(methylthio)pyrimidine. The first step involves the selective mono-methoxylation of the dichloro-precursor, followed by an oxidation of the methylthio group to the methylsulfonyl group.

Question 2: I am observing low yields in the methoxylation step. What are the potential causes and solutions?

Low yields in the methoxylation step are often attributed to incomplete reaction, the formation of the di-methoxy byproduct, or degradation of the starting material.

Troubleshooting Steps:

  • Reagent Purity: Ensure the sodium methoxide is fresh and anhydrous. Moisture will consume the reagent and can lead to side reactions.

  • Reaction Temperature: Maintain a low and consistent temperature during the addition of sodium methoxide to enhance selectivity for the mono-substituted product.

  • Stoichiometry: Use a slight excess, but not a large excess, of sodium methoxide. A large excess will favor the formation of the di-methoxy byproduct.

  • Solvent Choice: Anhydrous methanol or THF are commonly used solvents. Ensure the solvent is dry.

Question 3: My final product is contaminated with the di-methoxy byproduct, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. How can I improve the selectivity of the methoxylation reaction?

Improving the selectivity towards the mono-methoxy product is crucial for achieving high purity.

Optimization Strategies:

  • Controlled Addition: Add the sodium methoxide solution dropwise to the solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and favor mono-substitution.

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction once the starting material is consumed to prevent further substitution.

Question 4: The oxidation of the methylthio-intermediate is sluggish or incomplete. How can I drive the reaction to completion?

Incomplete oxidation can result from insufficient oxidant or non-optimal reaction conditions.

Recommendations:

  • Choice of Oxidant: Meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® are effective oxidants for this transformation.

  • Equivalent of Oxidant: Ensure at least two equivalents of the oxidant are used to convert the sulfide to the sulfone.

  • Temperature and Reaction Time: The reaction is typically stirred at room temperature. If the reaction is slow, a slight increase in temperature may be beneficial, but should be monitored to avoid byproduct formation.

Purification Challenges

Question 5: What are the recommended methods for purifying the final product?

Purification is critical to remove unreacted starting materials, the di-methoxy byproduct, and any other impurities.

Purification Techniques:

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, is an effective method for purifying the final product.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Question 6: I am having difficulty removing the starting material, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, from my product. What should I do?

If the starting material persists after the reaction, it indicates an incomplete reaction.

Solutions:

  • Drive the Reaction: Before workup, ensure the reaction has gone to completion by adding a small amount of additional sodium methoxide and allowing for more reaction time.

  • Purification: If the starting material is still present in the crude product, column chromatography is the most effective method for separation due to the polarity difference between the dichloro-starting material and the mono-methoxy product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Methoxylation Step

ParameterCondition ACondition BCondition C
Base Sodium MethoxideSodium MethoxidePotassium Carbonate
Solvent MethanolTHFAcetonitrile
Temperature 0 °C to RT-20 °C to 0 °CRoom Temperature
Yield of Mono-methoxy Product Moderate to HighHighLow to Moderate
Purity (vs. Di-methoxy) GoodExcellentFair

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

  • Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-chloro-6-methoxy-2-(methylthio)pyrimidine (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add m-CPBA (2.2 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the oxidation is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway start 4,6-dichloro-2-(methylthio)pyrimidine intermediate 4-chloro-6-methoxy-2-(methylthio)pyrimidine start->intermediate 1. NaOMe 2. Methanol product This compound intermediate->product m-CPBA or Oxone®

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents Check Reagent Purity (NaOMe, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry purification Optimize Purification (Recrystallization, Chromatography) check_reagents->purification check_conditions->purification check_stoichiometry->purification solution Improved Yield and Purity purification->solution

Caption: Troubleshooting workflow for synthesis issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temperature Temperature Purity Purity Temperature->Purity - (inverse) Byproduct Formation Byproduct Formation Temperature->Byproduct Formation + (direct) Base Concentration Base Concentration Yield Yield Base Concentration->Yield + (direct) Base Concentration->Byproduct Formation + (direct) Reaction Time Reaction Time Reaction Time->Yield + (direct) Reaction Time->Byproduct Formation + (direct)

Purification of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine by recrystallization or column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine by recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most common and effective purification techniques for intermediates like this compound are recrystallization and silica gel column chromatography.[1] The choice between them depends on the nature and quantity of impurities, as well as the scale of the purification. Recrystallization is often suitable for removing small amounts of impurities from a solid compound, while column chromatography provides a higher degree of separation for more complex mixtures.[2]

Q2: How do I choose the best purification method for my sample?

To select the optimal method, first analyze your crude product using Thin Layer Chromatography (TLC).

  • If TLC shows one major spot with minor impurities that are significantly more or less polar, recrystallization is a good first choice.

  • If TLC shows multiple spots close to your product's spot, or if the impurities are oils, column chromatography will be necessary to achieve high purity.[1]

Q3: What are the likely impurities in a synthesis of this compound?

While specific impurities depend on the synthetic route, common contaminants in related pyrimidine syntheses can include:

  • Unreacted starting materials.

  • Mono-substituted intermediates: For instance, if the synthesis involves sequential substitutions, partially reacted intermediates may be present.[3]

  • Byproducts from side reactions: These can arise from over-reaction, side-chain reactions, or thermal degradation.[3]

  • Residual solvents and reagents from the reaction and workup.[3]

Q4: What safety precautions should be taken when handling this compound?

This compound is classified as an irritant. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Purification by Recrystallization

Recrystallization purifies compounds by leveraging differences in solubility between the desired product and impurities in a chosen solvent at different temperatures.[5] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature.[6]

Troubleshooting Guide for Recrystallization
IssueProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" Instead of Forming Crystals The solution is supersaturated, cooling is too rapid, or the boiling point of the solvent is lower than the melting point of the compound. Impurities can also lower the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider switching to a higher-boiling point solvent.[6]
No Crystals Form Upon Cooling The solution is not saturated enough, or it is supersaturated.If unsaturated: Reheat the solution and evaporate some of the solvent to increase the concentration, then cool again.[6] If supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[6]
Very Low Yield of Crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.Further cool the filtrate in an ice bath to maximize crystal precipitation.[6] When selecting a solvent, aim for one where the compound has very low solubility at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.
Product Purity is Still Low After Recrystallization The impurities have a similar solubility profile to the product in the chosen solvent.Perform a second recrystallization using a different solvent or solvent system. If impurities persist, column chromatography is the recommended next step.[1]
Solvent Selection for Recrystallization

Small-scale solubility tests are recommended to find the ideal solvent or solvent pair.[6] Below are common solvents used for pyrimidine derivatives, which can serve as a starting point.

SolventPolaritySuitability as a Single SolventSuitability as an Anti-SolventNotes
Hexane / Petroleum Ether LowUnlikelyGoodOften used as the anti-solvent (poor solvent) in a solvent pair system.[1]
Toluene LowPossiblePossibleHigher boiling point allows for slow crystal growth.[6]
Dichloromethane (DCM) MediumUnlikelyPossibleLow boiling point can make it difficult for hot recrystallization.[6]
Ethyl Acetate (EtOAc) MediumGood PotentialPoorA good starting point for solubility tests. Often paired with hexane.[1][3]
Acetone Medium-HighGood PotentialPoorSimilar to Ethyl Acetate; a common choice for many organic compounds.[1]
Isopropanol / Ethanol HighGood PotentialPoorGood candidates for single-solvent recrystallization due to hydrogen bonding potential.[6][7]
Water HighUnlikelyGoodCan be used as an anti-solvent with a highly polar, water-miscible solvent like ethanol or acetone.[6]
Experimental Protocol: Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., Ethyl Acetate/Hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them. This must be done quickly to prevent premature crystallization.[6]

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[8]

    • Solvent Pair: If using an anti-solvent (e.g., Hexane), add it dropwise to the hot solution until faint turbidity (cloudiness) persists. Add a few drops of the hot "good" solvent to re-clarify the solution, then cool as described above.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the crystals completely to remove residual solvent. This can be done by air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

G Figure 1. Recrystallization Workflow cluster_prep Preparation cluster_process Process cluster_output Output A Crude Solid B Select Solvent(s) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D E Cool Slowly to Induce Crystallization C->E D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G J Impurities in Mother Liquor F->J H Dry Crystals G->H I Purified Product H->I

Caption: Workflow for purification by recrystallization.

Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved by a mobile phase (a solvent or solvent mixture).[9] Less polar compounds generally elute from the column faster than more polar compounds.

Troubleshooting Guide for Column Chromatography
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurity The polarity of the mobile phase is too high or too low. The chosen solvent system lacks selectivity for the compounds.Optimize Mobile Phase: Use TLC to find a solvent system where the desired product has an Rf value of ~0.2-0.3.[10] To improve separation, decrease the proportion of the polar solvent in your mobile phase.[1] Consider adding a third solvent in a small amount to alter selectivity.
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound. The compound may be degrading on the acidic silica gel.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).[11] Deactivate Silica: If the compound is acid-sensitive, you can pre-treat the silica gel by flushing the packed column with an eluent containing 1-3% triethylamine.[11]
Cracks or Channels in the Silica Bed The column was packed improperly. The column ran dry at some point.This issue is difficult to fix once it occurs and will lead to poor separation. The best solution is to repack the column carefully, ensuring the silica slurry is homogenous and settles evenly without air bubbles.[12] Never let the solvent level drop below the top of the silica gel.[10]
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Reduce the proportion of the polar solvent (e.g., from 20% EtOAc in Hexane to 10% EtOAc in Hexane).
Mobile Phase (Eluent) Selection

The most common mobile phase for purifying pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] The optimal ratio should be determined by TLC analysis.

Eluent SystemPolarityTypical Application
Hexane / Ethyl Acetate AdjustableThe most common system for compounds of moderate polarity. Start with a low percentage of EtOAc (e.g., 5-10%) and increase as needed.[13][14]
Petroleum Ether / Ethyl Acetate AdjustableSimilar to Hexane/EtOAc and often interchangeable.[2]
Dichloromethane (DCM) / Methanol Adjustable (Higher)Used for more polar compounds that do not move in Hexane/EtOAc. Start with 1-2% Methanol in DCM.
Experimental Protocol: Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase that gives your product an Rf of approximately 0.2-0.3.

  • Column Preparation (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[12]

    • In a beaker, make a slurry of silica gel in your initial, non-polar mobile phase.[12]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle.[2]

    • Drain the excess solvent until the level is just above the silica bed. Add another thin layer of sand on top to protect the silica surface.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.[2]

    • Carefully add this powder to the top of the prepared column.[2]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent to elute your compound.[11]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram

G Figure 2. Column Chromatography Workflow cluster_prep Preparation cluster_process Separation cluster_output Isolation A Select Mobile Phase (via TLC analysis) B Pack Column with Silica Gel Slurry A->B C Load Sample (Dry Loading) B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F F->E Continue Elution G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for purification by column chromatography.

References

Challenges in handling and storing pyrimidine sulfone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine sulfone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for pyrimidine sulfone compounds?

A1: The main stability concern for pyrimidine sulfone compounds, particularly 2-sulfonylpyrimidines, is their susceptibility to hydrolysis. This reaction typically results in the formation of a less reactive or inactive pyrimidin-2-ol byproduct and the corresponding sulfinic acid.[1] The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific substituents on the pyrimidine ring. Compounds with electron-withdrawing groups are generally more prone to hydrolysis.[1]

Q2: What are the recommended general storage conditions for solid pyrimidine sulfone compounds?

A2: To ensure the long-term stability of solid pyrimidine sulfone compounds, it is recommended to store them in a cool, dry, and dark environment. For optimal preservation, storage at -20°C or -80°C in a tightly sealed container is advisable. To minimize degradation from atmospheric moisture, storing the compound under an inert atmosphere, such as nitrogen or argon, is a best practice.

Q3: Can I store pyrimidine sulfone compounds in solution?

A3: Storing pyrimidine sulfone compounds in solution for extended periods is generally not recommended as it can accelerate degradation, primarily through hydrolysis. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent like DMSO. Prepare the solution fresh for each experiment whenever possible. For storage of a stock solution, it should be kept at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of pyrimidine sulfone compounds in aqueous solutions?

A4: The stability of pyrimidine sulfones in aqueous solutions is pH-dependent. Generally, the rate of hydrolysis increases with pH.[1][2] This is particularly relevant for in vitro experiments conducted in buffered solutions. It is crucial to consider the pH of your experimental buffer and the duration of the experiment to minimize compound degradation.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of pyrimidine sulfone compounds in experimental settings.

Issue 1: Loss of Compound Activity or Inconsistent Results Over Time

  • Possible Cause: Degradation of the pyrimidine sulfone compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.

    • Prepare Fresh Solutions: Always prepare solutions fresh from solid material for critical experiments. If using a stock solution, ensure it has been stored properly in single-use aliquots at -80°C.

    • Assess Compound Purity: If degradation is suspected, re-analyze the compound's purity using methods like LC-MS or NMR spectroscopy. Look for the appearance of new peaks that may correspond to degradation products.

    • Consider Experimental Conditions: The compound may be degrading under your specific experimental conditions (e.g., high pH, prolonged incubation at room temperature). Assess the stability of your compound under these conditions using a control experiment.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (LC-MS, NMR)

  • Possible Cause: Hydrolysis of the pyrimidine sulfone to its corresponding pyrimidin-2-ol derivative.

  • Troubleshooting Steps:

    • Identify Potential Degradation Products: The primary degradation product is often the pyrimidin-2-ol. Calculate the expected mass of this product and look for a corresponding peak in your LC-MS data. In ¹H NMR, hydrolysis can be detected by the appearance of new aromatic signals and a signal for the released sulfinic acid (e.g., methanesulfinic acid often appears around 2.3 ppm).[1][2]

    • Analyze Experimental Protocol: Review your experimental procedure for potential sources of moisture or high pH that could be accelerating hydrolysis.

    • Perform a Stability Study: Conduct a controlled experiment to monitor the stability of your compound over time in your experimental buffer using LC-MS or NMR. This will help confirm if the unexpected peaks are indeed degradation products.

Issue 3: Low Yield or Incomplete Reaction in Covalent Labeling Experiments

  • Possible Cause 1: The pyrimidine sulfone compound is not reactive enough under the experimental conditions.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: The reactivity of pyrimidine sulfones with nucleophiles like cysteine is pH-dependent, with faster reaction rates at higher pH.[2] Consider increasing the pH of your reaction buffer, if compatible with your system.

    • Increase Incubation Time or Concentration: If the reaction is slow, increasing the incubation time or the concentration of the pyrimidine sulfone may improve the yield.

    • Select a More Reactive Analog: The reactivity of pyrimidine sulfones can be tuned by altering the substituents on the pyrimidine ring.[1] If feasible, consider using a more reactive analog with electron-withdrawing groups.

  • Possible Cause 2: The compound has degraded prior to or during the experiment.

  • Troubleshooting Steps:

    • Follow Troubleshooting Steps for Issue 1 and 2: Verify the integrity of your compound and prepare fresh solutions.

    • Pre-incubation Control: Perform a control experiment where the compound is pre-incubated in the reaction buffer for the duration of the experiment without the target biomolecule. Then, analyze the compound's integrity by LC-MS to assess its stability under the reaction conditions.

Quantitative Data on Compound Stability

While specific shelf-life data is highly dependent on the individual compound's structure and formulation, the following table provides a general guideline for the stability of 2-sulfonylpyrimidine compounds under various conditions.

ConditionSolid State Stability (Illustrative)Solution Stability (in anhydrous DMSO, Illustrative)Aqueous Buffer (pH 7.4) Stability
-80°C > 1 year6 - 12 monthsNot Recommended for Storage
-20°C 6 - 12 months1 - 3 monthsNot Recommended for Storage
4°C 1 - 3 monthsDays to WeeksHours to Days
Room Temp. Days to WeeksHoursMinutes to Hours

Note: This data is illustrative and should be confirmed for your specific pyrimidine sulfone compound. Stability in aqueous buffers is highly variable and depends on the compound's structure and the specific buffer components.

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol provides a general method for monitoring the hydrolytic stability of a pyrimidine sulfone compound in an aqueous buffer.

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the pyrimidine sulfone compound in anhydrous DMSO-d₆.

  • Prepare the NMR Sample: In an NMR tube, combine the following:

    • 450 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, prepared in D₂O).

    • 50 µL of the 10 mM stock solution of the pyrimidine sulfone compound (final concentration: 1 mM).

    • A known concentration of an internal standard (e.g., trimethylsilylpropanoic acid-d₄ sodium salt, TMSP) for quantitative analysis.

  • Acquire Initial NMR Spectrum: Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).

  • Incubate and Monitor: Keep the NMR tube at a constant temperature (e.g., 25°C or 37°C) and acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze the Data:

    • Integrate the signals corresponding to the starting pyrimidine sulfone and any new signals that appear over time, which may correspond to the pyrimidin-2-ol hydrolysis product.

    • Calculate the percentage of remaining starting material at each time point relative to the internal standard.

    • Plot the percentage of the remaining starting material versus time to determine the rate of hydrolysis.

Protocol 2: Assessing Stability by LC-MS

This protocol outlines a general procedure for evaluating the stability of a pyrimidine sulfone compound using liquid chromatography-mass spectrometry.

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the pyrimidine sulfone compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).

  • Prepare the Incubation Mixture: In a vial, add the pyrimidine sulfone stock solution to the aqueous buffer of interest to a final concentration of 10-100 µM.

  • Incubate: Incubate the mixture at the desired temperature (e.g., room temperature or 37°C).

  • Sample at Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quench and Prepare for Analysis: Quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge the sample to precipitate any salts and transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis: Analyze the samples by LC-MS. Use a suitable reversed-phase column and a gradient elution method.

  • Data Analysis:

    • Monitor the peak area of the parent pyrimidine sulfone compound and any potential degradation products over time.

    • Normalize the peak area of the parent compound to the peak area of the internal standard at each time point.

    • Plot the normalized peak area of the parent compound versus time to determine its stability.

Visualizations

Hydrolysis_Pathway PyrimidineSulfone Pyrimidine Sulfone (Active) Pyrimidinol Pyrimidin-2-ol (Inactive Byproduct) PyrimidineSulfone->Pyrimidinol Hydrolysis SulfinicAcid Sulfinic Acid PyrimidineSulfone->SulfinicAcid Hydrolysis Water H₂O (Moisture/Aqueous Buffer) Water->PyrimidineSulfone

Caption: Hydrolytic degradation pathway of a generic pyrimidine sulfone compound.

Troubleshooting_Workflow cluster_issue Experimental Issue cluster_investigation Investigation Steps cluster_outcome Potential Outcome Issue Inconsistent Results / Loss of Activity CheckStorage Verify Storage Conditions (-20°C, Dry, Dark) Issue->CheckStorage FreshSolution Prepare Fresh Solution CheckStorage->FreshSolution PurityAnalysis Analyze Purity (LC-MS / NMR) FreshSolution->PurityAnalysis ControlExperiment Run Stability Control (Compound in Buffer) PurityAnalysis->ControlExperiment DegradationConfirmed Degradation Confirmed ControlExperiment->DegradationConfirmed NoDegradation Compound is Stable ControlExperiment->NoDegradation

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimization of Nucleophilic Substitution on 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic substitution on 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the leaving groups on this compound and which is more reactive?

A1: The two potential leaving groups are the chloro group at the C4 position and the methylsulfonyl group at the C2 position. The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) on pyrimidine rings, often exhibiting higher reactivity than a chloro group. The actual reactivity can be influenced by the nucleophile and reaction conditions.

Q2: What is the expected regioselectivity of nucleophilic attack on this substrate?

A2: Both the C2 and C4 positions are activated for nucleophilic attack. The methoxy group at C6 is an electron-donating group, which can influence the electron density of the pyrimidine ring. The regioselectivity will depend on the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. For many common nucleophiles, substitution at the more reactive C2 position (displacement of the methylsulfonyl group) is often favored. However, displacement of the C4-chloro group can also occur, and mixtures of products are possible.

Q3: What are the general recommended starting conditions for a nucleophilic substitution reaction with an amine nucleophile?

A3: A good starting point for reaction with a primary or secondary amine would be to use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated if the chloro group is displaced. The reaction can be initiated at room temperature and gradually heated if no reaction is observed.

Q4: Can I perform the substitution with an alcohol or a thiol?

A4: Yes, nucleophilic substitution with alkoxides (from alcohols) and thiolates (from thiols) is feasible. For alkoxides, the corresponding sodium or potassium salt (e.g., sodium methoxide) is typically used in the parent alcohol as the solvent. For thiols, a base such as sodium hydride (NaH) or a carbonate base is used to generate the more nucleophilic thiolate in a suitable aprotic solvent.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Low Reactivity of Nucleophile - Increase the reaction temperature in increments of 10-20 °C. - If using a neutral nucleophile (e.g., amine, alcohol, thiol), add a suitable base to generate the more reactive conjugate base (amide, alkoxide, thiolate). - Consider using a more polar aprotic solvent like DMSO to enhance the nucleophilicity of anionic nucleophiles.
Poor Solubility of Reagents - Choose a solvent in which all reactants are fully soluble at the reaction temperature. A solvent screen with DMF, DMSO, THF, and acetonitrile is recommended. - For highly insoluble materials, consider using a co-solvent system.
Decomposition of Starting Material or Product - If the reaction is conducted at high temperatures, try lowering the temperature and extending the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
Inefficient Base - If an inorganic base like K₂CO₃ is not effective, consider a stronger base such as cesium carbonate (Cs₂CO₃) or, for amine substitutions, a non-nucleophilic organic base like DBU. - For alcohol and thiol substitutions, ensure complete deprotonation by using a strong base like NaH.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
Competitive Attack at C2 and C4 - Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. - Change the solvent. The polarity of the solvent can influence the relative reactivity of the two leaving groups. - Modify the nucleophile. Sterically hindered nucleophiles may show a higher preference for one position over the other.
Di-substitution Product Formation - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. - Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. - Perform the reaction at a lower temperature.
Problem 3: Presence of Side-Products
Possible Cause Suggested Solution
Hydrolysis of the Starting Material - Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in a glovebox or under an inert atmosphere. - If water is a byproduct of the reaction, consider using molecular sieves.
Reaction with the Solvent - Avoid using nucleophilic solvents (e.g., alcohols) unless they are intended to be the nucleophile. If a reaction is slow in a non-nucleophilic solvent, consider a more inert solvent at a higher temperature.

Experimental Protocols

Note: The following protocols are based on general procedures for similar compounds and should be optimized for this compound.

Protocol 1: General Procedure for Amination
  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) under an inert atmosphere, add the amine nucleophile (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If no reaction is observed, gradually heat the mixture to 50-80 °C and continue monitoring.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Substitution with an Alkoxide
  • Prepare the corresponding sodium or potassium alkoxide by adding the alcohol (large excess, can be used as solvent) to sodium or potassium metal, or sodium hydride (1.1 eq) in an anhydrous solvent like THF.

  • To the solution of the alkoxide, add this compound (1.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (for Analogous Compounds)

Disclaimer: The following data is compiled from reactions on structurally similar chloropyrimidines and sulfonylpyrimidines. These conditions and yields should be considered as a starting point for the optimization of reactions with this compound.

Table 1: Nucleophilic Substitution with Amines on Analogous Chloropyrimidines

NucleophileSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Aniline2,4-Dichloropyrimidine-EthanolReflux4~70-80
Piperidine2,4-DichloropyrimidineK₂CO₃DMF806~85-95
Morpholine4,6-DichloropyrimidineDIPEADioxane10012~90

Table 2: Nucleophilic Substitution with O- and S-Nucleophiles on Analogous Pyrimidines

NucleophileSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Sodium Methoxide4,6-Dichloro-2-(methylthio)pyrimidine-MethanolRT2>90
Sodium Ethoxide4,6-Dichloro-2-(methylthio)pyrimidine-Ethanol20289
Thiophenol2-ChloropyrimidineK₂CO₃DMF1005~80-90

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Dissolve Substrate in Anhydrous Solvent add_reagents Add Nucleophile and Base start->add_reagents Under Inert Atmosphere stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor heat Heat if Necessary monitor->heat No Reaction quench Quench Reaction monitor->quench Reaction Complete heat->monitor extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? cause1 Low Reactivity start->cause1 cause2 Poor Solubility start->cause2 cause3 Decomposition start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Use Stronger Base/ Activate Nucleophile cause1->sol1b sol2 Change Solvent cause2->sol2 sol3 Lower Temperature/ Inert Atmosphere cause3->sol3

Preventing decomposition of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this reagent during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile heterocyclic building block used in organic synthesis. Its reactivity is characterized by two key positions susceptible to nucleophilic attack: the chlorine atom at the C4 position and the methylsulfonyl group at the C2 position. This dual reactivity makes it a valuable reagent for the synthesis of a wide range of substituted pyrimidines, which are important scaffolds in medicinal chemistry and drug discovery.

Q2: What are the main decomposition pathways for this compound?

While specific kinetic studies on the decomposition of this compound are not extensively documented in publicly available literature, based on the reactivity of analogous compounds, the primary decomposition pathways are likely to be:

  • Hydrolysis: The presence of water or protic solvents, especially under non-neutral pH conditions, can lead to the hydrolysis of the chloro and/or methylsulfonyl groups, resulting in the formation of hydroxypyrimidine derivatives.

  • Nucleophilic Attack: The pyrimidine ring is electron-deficient and therefore susceptible to attack by nucleophiles present in the reaction mixture. This can lead to the displacement of either the chloro or the methylsulfonyl group, resulting in undesired side products. The regioselectivity of this attack is dependent on the nature of the nucleophile.

  • Thermal Decomposition: Like many complex organic molecules, prolonged exposure to high temperatures can lead to thermal degradation. The specific decomposition products will depend on the reaction conditions.

Q3: How can I monitor the decomposition of this compound during my reaction?

Regular monitoring of the reaction progress is crucial to minimize decomposition and maximize the yield of the desired product. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitatively monitoring the consumption of the starting material and the formation of the product and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative concentrations of the starting material, product, and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the masses of the components in the reaction mixture, which can help in the characterization of potential decomposition products.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound and provides potential solutions.

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Decomposition of the starting material: The reagent may have degraded due to improper storage or handling, or due to unfavorable reaction conditions.

  • Suboptimal reaction conditions: The temperature, solvent, base, or reaction time may not be suitable for the specific transformation.

  • Incorrect regioselectivity: The nucleophile may be preferentially attacking the undesired position on the pyrimidine ring.

Solutions:

ParameterRecommendationRationale
Reagent Quality Ensure the this compound is of high purity and has been stored under anhydrous conditions at the recommended temperature.Impurities or degradation of the starting material will inevitably lead to lower yields.
Reaction Temperature Start with a low temperature (e.g., 0 °C or room temperature) and gradually increase if the reaction is slow. Avoid excessive heating.Minimizes thermal decomposition and can improve selectivity.
Solvent Use anhydrous aprotic solvents such as THF, dioxane, or DMF.Prevents hydrolysis of the starting material and intermediates.
Base If a base is required, use a non-nucleophilic organic base (e.g., DIPEA) or a mild inorganic base (e.g., K₂CO₃). Avoid strong nucleophilic bases if substitution at the chloro or sulfonyl group is not desired.Stronger or nucleophilic bases can compete with the desired nucleophile, leading to side products.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Protects the reaction from atmospheric moisture and oxygen, which can contribute to decomposition.
Issue 2: Formation of Multiple Products

Possible Causes:

  • Competitive nucleophilic attack: Nucleophiles can attack either the C4-Cl or the C2-SO₂Me position.

  • Hydrolysis: Presence of water can lead to the formation of hydroxylated byproducts.

Solutions:

  • Control of Regioselectivity: The regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile. For instance, some nucleophiles may show a preference for one position over the other. A thorough literature search for similar reactions is recommended.

  • Anhydrous Conditions: As mentioned previously, ensuring strictly anhydrous conditions is critical to prevent hydrolysis.

Experimental Workflow for Troubleshooting

start Low Yield or Multiple Products Observed check_reagent 1. Verify Reagent Purity and Storage start->check_reagent check_reagent->start Reagent Degraded check_conditions 2. Review Reaction Conditions check_reagent->check_conditions Reagent OK optimize_temp 3. Optimize Temperature check_conditions->optimize_temp Conditions Suboptimal optimize_solvent 4. Optimize Solvent optimize_temp->optimize_solvent optimize_base 5. Optimize Base optimize_solvent->optimize_base monitor_reaction 6. Monitor Reaction Progress optimize_base->monitor_reaction success Improved Yield and Purity monitor_reaction->success

Caption: A logical workflow for troubleshooting common issues.

Key Experimental Protocols

The following are generalized protocols for common reactions involving this compound. It is essential to adapt these protocols to the specific requirements of your substrate and desired product.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the substitution of the C4-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous aprotic solvent (e.g., THF, Dioxane, or DMF)

  • Non-nucleophilic base (e.g., DIPEA or K₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the non-nucleophilic base (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature. If the reaction is slow, gently heat the mixture (e.g., to 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway

reagent 4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine product 4-(R₂N)-6-methoxy-2- (methylsulfonyl)pyrimidine reagent->product + Nucleophile - HCl nucleophile R₂NH (Nucleophile)

Caption: General reaction scheme for SNAr with an amine.

Data Summary

While specific quantitative data for the decomposition of this compound is limited, the following table provides a qualitative summary of factors influencing its stability based on general principles and data from analogous compounds.

FactorConditionExpected Impact on StabilityRecommendation
pH Strongly Acidic or BasicLikely to promote hydrolysis and other decomposition pathways.Maintain a pH range of 5-8 during aqueous work-up. Use non-nucleophilic bases in reactions.
Temperature Elevated TemperaturesCan lead to thermal degradation and increased side reactions.Use the lowest effective temperature for the reaction.
Solvent Protic Solvents (e.g., water, alcohols)Can cause solvolysis/hydrolysis of the C-Cl and C-SO₂Me bonds.Use anhydrous aprotic solvents.
Atmosphere Air (Oxygen and Moisture)Moisture can lead to hydrolysis.Work under an inert atmosphere (N₂ or Ar).

By carefully controlling the reaction conditions and monitoring the progress of the experiment, the decomposition of this compound can be minimized, leading to higher yields and purer products. For further assistance, please consult relevant literature for your specific application.

Technical Support Center: Suzuki-Miyaura Reactions Involving Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with sulfonylpyrimidine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with a sulfonylpyrimidine failing or giving low yields?

A1: Low conversion or yield in Suzuki-Miyaura reactions involving sulfonylpyrimidines can stem from several factors. The strong electron-withdrawing nature of the sulfonyl group can deactivate the pyrimidine ring, making oxidative addition more challenging. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition.[1][2] Common issues also include poor reagent quality, suboptimal reaction conditions (catalyst, base, solvent, temperature), and the occurrence of side reactions.[3][4]

Q2: What are the most common side reactions observed with sulfonylpyrimidine substrates?

A2: The most prevalent side reactions include:

  • Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, particularly with heteroaryl boronic acids.[4] This can be exacerbated by the presence of water or acidic/basic conditions.

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient.[4]

  • Desulfonylation: Cleavage of the C-SO2 bond can occur under harsh reaction conditions, although this is less common than with sulfonyl chlorides.[5]

  • Hydrolysis of Boronic Esters: If using boronic esters (e.g., pinacol esters), they can hydrolyze back to the boronic acid, which might have different solubility and reactivity.

Q3: How do I choose the right palladium catalyst and ligand for my sulfonylpyrimidine coupling?

A3: The choice of catalyst and ligand is critical. For electron-deficient heteroaryl electrophiles like sulfonylpyrimidines, catalysts with electron-rich and bulky phosphine ligands are often preferred. These ligands help to promote the oxidative addition step.[3][5]

  • Commonly Used Catalysts:

    • Pd(PPh₃)₄: A versatile and widely used catalyst, often effective for a range of pyrimidine couplings.[1][6]

    • PdCl₂(dppf): Known for its good performance with a variety of substrates.[7]

    • Buchwald Ligands and Precatalysts (e.g., SPhos, XPhos): These are often highly effective for challenging couplings, including those with electron-deficient heteroaryls.[8]

A catalyst screening is often the most effective way to identify the optimal system for your specific substrates.

Troubleshooting Guide

Below is a systematic guide to address common issues encountered during Suzuki-Miyaura reactions of sulfonylpyrimidines.

Problem 1: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst or test it on a known, reliable reaction. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[3]
Inappropriate Base The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][9][10][11] The solubility of the base is also important; for inorganic bases, a mixed solvent system including water can be beneficial.[6][12]
Suboptimal Solvent The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common solvents include 1,4-dioxane/water, DMF, and toluene.[1][12][13] For poorly soluble substrates, a higher boiling point solvent might be necessary.
Incorrect Temperature Reaction temperature significantly impacts the reaction rate. If the reaction is sluggish, cautiously increasing the temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[6][14][15]
Poor Reagent Quality Ensure the sulfonylpyrimidine, boronic acid/ester, and solvent are pure and dry (if anhydrous conditions are required). Boronic acids can degrade upon storage.
Problem 2: Significant Side Product Formation
Side Product Possible Cause Suggested Solution
Protodeboronation Excess water, prolonged reaction time, or high temperature.Use anhydrous solvents if possible, or minimize the amount of water. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[4]
Homocoupling of Boronic Acid Presence of oxygen; inefficient reduction of Pd(II) precatalyst.Thoroughly degas the reaction mixture (e.g., by bubbling with argon).[16] Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes mitigate this issue.[4]
Dehalogenation (if applicable) Can occur after oxidative addition if the subsequent steps are slow.Optimize the reaction conditions to facilitate transmetalation and reductive elimination.

Data Presentation: Reaction Condition Optimization

The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura couplings involving pyrimidine derivatives, based on literature data.

Table 1: Effect of Base on Yield

EntryBaseSolventYield (%)Reference
1K₃PO₄1,4-Dioxane60[1]
2K₂CO₃EtOH/H₂O98[9][14]
3Cs₂CO₃1,4-Dioxane91[13]
4NaOHMeOH/H₂O96.3[12]
5Na₂CO₃Water98[9]

Table 2: Effect of Solvent on Yield

EntrySolventBaseYield (%)Reference
11,4-Dioxane/H₂OK₂CO₃81[6]
2TolueneK₃PO₄40[1]
3AcetonitrileK₃PO₄36[1]
4DMFK₃PO₄30.9[12]
5MeOH/H₂O (3:2)NaOH96.3[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sulfonylpyrimidine

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Sulfonylpyrimidine (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the sulfonylpyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki-Miyaura reactions of sulfonylpyrimidines.

Troubleshooting_Workflow Start Low or No Conversion Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Review Reaction Setup & Conditions Check_Reagents->Check_Conditions Reagents OK Sulfonylpyrimidine_Purity Sulfonylpyrimidine Purity Check_Reagents->Sulfonylpyrimidine_Purity Boronic_Acid_Stability Boronic Acid/Ester Stability (Check for protodeboronation) Check_Reagents->Boronic_Acid_Stability Catalyst_Activity Catalyst/Precatalyst Activity (Use fresh or test on known reaction) Check_Reagents->Catalyst_Activity Base_Purity Base Anhydrous/Purity Check_Reagents->Base_Purity Solvent_Quality Solvent Degassed & Anhydrous Check_Reagents->Solvent_Quality Analyze_Side_Products 3. Analyze for Side Products Check_Conditions->Analyze_Side_Products Setup OK Temp_Time Temperature & Time Optimized? Check_Conditions->Temp_Time Inert_Atmosphere Inert Atmosphere Maintained? Check_Conditions->Inert_Atmosphere Screen_Components 4. Systematically Screen Components Analyze_Side_Products->Screen_Components Issue Identified Protodeboronation Protodeboronation Analyze_Side_Products->Protodeboronation Homocoupling Homocoupling Analyze_Side_Products->Homocoupling Desulfonylation Desulfonylation Analyze_Side_Products->Desulfonylation Success Reaction Optimized Screen_Components->Success Conditions Optimized Catalyst_Screen Catalyst & Ligand Screen Screen_Components->Catalyst_Screen Base_Screen Base Screen Screen_Components->Base_Screen Solvent_Screen Solvent Screen Screen_Components->Solvent_Screen

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Catalytic Cycle of Suzuki-Miyaura Reaction

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product - ArylHalide R¹-X (Sulfonylpyrimidine) ArylHalide->OxAdd + BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal + Base Base Base->Transmetal +

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Scalable synthesis of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the pilot plant scale synthesis of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Process Overview

The scalable synthesis of this compound is a two-step process commencing with the selective mono-methoxylation of 4,6-dichloro-2-(methylthio)pyrimidine, followed by the oxidation of the intermediate's methylthio group to the desired methylsulfonyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may be encountered during the synthesis.

Step 1: Selective Mono-methoxylation

  • Q1: The reaction is producing a significant amount of the di-methoxy byproduct. How can this be minimized?

    • A1: The formation of 4,6-dimethoxy-2-(methylthio)pyrimidine is a common side reaction. To favor mono-substitution, strictly control the stoichiometry of sodium methoxide to no more than 1.05-1.1 equivalents. The slow, dropwise addition of the sodium methoxide solution at a low temperature (0-5 °C) is crucial for selectivity. A higher temperature can increase the rate of the second substitution.

  • Q2: My reaction is sluggish and shows a low conversion of the starting material. What are the potential causes?

    • A2: Incomplete reaction can be due to several factors. Firstly, ensure the sodium methoxide reagent is of high quality and not degraded by moisture. Secondly, the solvent (e.g., methanol, THF) must be anhydrous, as water will consume the sodium methoxide. If the reaction is still slow, a modest increase in temperature (e.g., to room temperature) after the initial addition phase can be considered, but this must be carefully monitored to avoid di-substitution.

  • Q3: How can I effectively monitor the progress of the mono-methoxylation reaction?

    • A3: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods. For TLC, a non-polar eluent system such as hexane/ethyl acetate will show distinct spots for the starting material, the mono-methoxy product, and the di-methoxy byproduct, allowing for clear monitoring of the reaction's progress.

Step 2: Oxidation

  • Q4: The oxidation of the methylthio group is incomplete. What can I do to drive the reaction to completion?

    • A4: Incomplete oxidation to the sulfone can result in the presence of the sulfoxide intermediate. Ensure that at least two equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) are used. If using hydrogen peroxide with a catalyst like sodium tungstate, ensure the catalyst has not degraded. Extending the reaction time or a slight increase in temperature can also promote full oxidation.

  • Q5: I am observing degradation of the pyrimidine ring during the oxidation step. How can this be prevented?

    • A5: The pyrimidine ring can be sensitive to harsh oxidation conditions. If using hydrogen peroxide, maintain the temperature carefully, as excessive heat can lead to decomposition. The pH of the reaction mixture should also be controlled, as highly acidic or basic conditions can promote ring opening or other side reactions. The use of a buffered system can be beneficial.

  • Q6: What is a suitable work-up procedure to remove the oxidizing agent and its byproducts?

    • A6: If using m-CPBA, the byproduct m-chlorobenzoic acid can be removed by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate. For reactions using hydrogen peroxide, a quenching step with an aqueous solution of sodium bisulfite or sodium thiosulfate will destroy any excess peroxide.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

This procedure is adapted from similar selective alkoxylation reactions of dichloropyrimidines.[1][2][3]

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) and anhydrous methanol (10 vol).

  • Cooling: The mixture is stirred under a nitrogen atmosphere and cooled to 0-5 °C using a circulating chiller.

  • Reagent Addition: A solution of sodium methoxide in methanol (e.g., 25-30 wt%) (1.05 eq) is added dropwise to the stirred suspension over 1-2 hours, ensuring the internal temperature is maintained below 5 °C.

  • Reaction Monitoring: The reaction is monitored by HPLC or TLC for the disappearance of the starting material and the formation of the product. The reaction is typically complete within 2-4 hours at 0-5 °C.

  • Quenching: Once the reaction is complete, it is quenched by the addition of water (5 vol).

  • Isolation: The product may precipitate upon addition of water. The solid is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, the methanol is removed under reduced pressure, and the resulting aqueous slurry is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by slurry washing with a non-polar solvent like hexane to remove less polar impurities.

Step 2: Synthesis of this compound

This protocol is based on established methods for the oxidation of methylthio-substituted pyrimidines.[4][5][6]

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with 4-chloro-6-methoxy-2-(methylthio)pyrimidine (1.0 eq), a suitable solvent such as acetic acid or dichloromethane (10 vol), and a catalytic amount of sodium tungstate dihydrate (0.02-0.05 eq) if using hydrogen peroxide.

  • Cooling: The mixture is stirred and cooled to 10-15 °C.

  • Oxidant Addition: 35% Hydrogen peroxide (2.2-2.5 eq) is added dropwise over 1-2 hours, maintaining the internal temperature below 25 °C. Alternatively, meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 eq) can be added portion-wise as a solid or as a solution in a suitable solvent.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC or TLC until the starting material is consumed. The reaction is typically complete in 4-8 hours at room temperature.

  • Quenching: The reaction mixture is cooled to 10-15 °C, and any excess oxidizing agent is quenched by the slow addition of an aqueous solution of a reducing agent like sodium bisulfite (10% w/v) until a negative peroxide test is obtained.

  • Isolation: The product is isolated by filtration if it precipitates. If the product remains in solution, the pH is adjusted to neutral with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent such as isopropanol or ethyl acetate/hexane to afford the final product.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound.

ParameterStep 1: Mono-methoxylationStep 2: Oxidation
Starting Material 4,6-dichloro-2-(methylthio)pyrimidine4-chloro-6-methoxy-2-(methylthio)pyrimidine
Key Reagents Sodium methoxide (1.05 eq)Hydrogen Peroxide (2.2-2.5 eq), Sodium Tungstate (cat.)
Solvent Anhydrous MethanolAcetic Acid or Dichloromethane
Temperature 0-5 °C15-25 °C
Reaction Time 2-4 hours4-8 hours
Typical Yield 85-90%80-90%
Purification Method Recrystallization/Slurry WashRecrystallization

Visualizations

Experimental Workflow

Scalable_Synthesis cluster_step1 Step 1: Selective Mono-methoxylation cluster_step2 Step 2: Oxidation A Charge Reactor with 4,6-dichloro-2-(methylthio)pyrimidine and Anhydrous Methanol B Cool to 0-5 °C A->B C Slowly Add Sodium Methoxide (1.05 eq) B->C D Monitor Reaction by HPLC/TLC C->D E Quench with Water D->E F Isolate Intermediate: Filtration or Extraction E->F G Purify by Recrystallization or Slurry Wash F->G H Intermediate: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine G->H I Charge Reactor with Intermediate, Solvent, and Na2WO4 (cat.) H->I Proceed to Oxidation J Cool to 10-15 °C I->J K Slowly Add Hydrogen Peroxide (2.2-2.5 eq) J->K L Monitor Reaction by HPLC/TLC K->L M Quench with Sodium Bisulfite L->M N Isolate Final Product: Filtration or Extraction M->N O Purify by Recrystallization N->O P Final Product: This compound O->P

References

Removal of residual palladium catalyst from 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from reactions involving 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and provides structured solutions.

Problem 1: Incomplete Removal of Palladium Catalyst After Filtration

  • Symptoms:

    • The solution remains colored (black, grey, or brownish) after filtration.

    • Analysis of the product by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) indicates high levels of residual palladium.[1]

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Fine Palladium Particles 1. Use a Finer Filter Medium: Switch from standard filter paper to a microfilter (e.g., 0.45 µm PTFE).[1] 2. Optimize Celite® Filtration: Ensure a well-packed Celite® bed (1-2 cm thick). Pre-wetting the Celite® with the reaction solvent can enhance its effectiveness.[1][2] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1]
Soluble Palladium Species 1. Employ a Scavenger: Filtration is ineffective for dissolved palladium. Use a suitable palladium scavenger.[1][3] 2. Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium by adding an anti-solvent.[1]
Colloidal Palladium 1. Use Adsorbents: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1][4]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms:

    • Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium's Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be more suitable for Pd(0).[5] 2. Solvent Compatibility: Choose a scavenger that is compatible with the reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, or triazine-based) to identify the most effective one for your specific reaction.[4]
Insufficient Scavenger Amount or Time 1. Increase Scavenger Loading: Incrementally increase the weight percent or molar equivalents of the scavenger. 2. Extend Reaction Time: Allow for a longer incubation time of the scavenger in the reaction mixture.[6] 3. Increase Temperature: Gently heating the mixture can sometimes improve scavenging efficiency.
Strong Product-Palladium Interaction 1. Modify the Work-up: A change in pH or the addition of a competing ligand can sometimes disrupt the product-palladium complex before scavenging. 2. Alternative Purification: If scavenging is ineffective, consider other methods like chromatography or crystallization.[7]

Problem 3: Significant Product Loss During Palladium Removal

  • Symptoms:

    • Low yield of the final product after purification.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Product Adsorption onto Scavenger/Carbon 1. Minimize Adsorbent Usage: Use the minimum effective amount of scavenger or activated carbon.[8] 2. Wash the Adsorbent: After filtration, wash the scavenger or carbon with fresh solvent to recover adsorbed product.[1] 3. Solvent Selection: Use a solvent in which your product is highly soluble to minimize its adsorption.[8]
Product Co-precipitation 1. Optimize Precipitation Conditions: If using precipitation to remove palladium, carefully control the addition of the anti-solvent to selectively precipitate the palladium species.
Product Degradation 1. Milder Conditions: Ensure that the conditions used for palladium removal (e.g., temperature, pH) are not causing degradation of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based) that have a high affinity for palladium.[8]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[4][7]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing solid (heterogeneous) palladium catalysts.[1][2]

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[2][3]

Q2: How do I choose the most suitable palladium removal method?

A2: The best method depends on several factors:

  • Form of Palladium: Determine if the palladium is in a soluble (homogeneous) or insoluble (heterogeneous) form.

  • Nature of Your Product: Consider the solubility, stability, and potential for your product to bind to palladium.

  • Solvent System: The polarity of the solvent can impact the effectiveness of scavengers and the solubility of palladium species.[1]

  • Required Purity Level: The stringency of the final palladium limit (e.g., for pharmaceutical applications) will influence the choice and combination of methods. The International Council for Harmonisation (ICH) provides guidance on acceptable levels of elemental impurities in drug products.[4]

Q3: Can activated carbon be used for palladium removal, and what are its drawbacks?

A3: Yes, activated carbon is a cost-effective and common choice for palladium removal.[9][10] However, its main limitation is a lack of selectivity, which can lead to the adsorption of the desired product, resulting in yield loss.[4][8]

Q4: When should I consider using a palladium scavenger?

A4: Palladium scavengers are particularly useful when dealing with soluble palladium species that cannot be removed by simple filtration.[1] They offer high selectivity for palladium, which can minimize product loss compared to less selective adsorbents like activated carbon.[5]

Q5: How can I determine the residual palladium concentration in my product?

A5: The standard and most accurate methods for quantifying trace levels of palladium are atomic spectroscopy techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[11][12][13] For rapid, in-process checks, colorimetric or fluorometric methods can also be utilized.[6][11]

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal methods from different chemical reactions, providing a benchmark for expected performance.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Substrate/ReactionReference
Activated Charcoal (Darco KB-B)300<1API in THF[4]
MP-TMT Scavenger33010-30API in DMF[4]
Si-TMT Scavenger>100<1Intermediate 9[4]
CrystallizationHigh50Intermediate 50[4]
Trimercaptotriazine (TMT)600-65020-60Indole Intermediate[14]
Column ChromatographyHigh<100 (average)Various Products[3]
Column Chromatography + Si-TMT>100<100 (all samples)Various Products[3]

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

  • Setup: To the reaction mixture containing the crude product, add activated carbon (e.g., Darco KB-B) at a loading of 0.2 wt% relative to the product.[4]

  • Agitation: Stir the suspension at a slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 18 hours) to ensure sufficient contact time.[4]

  • Filtration: Allow the mixture to cool to room temperature and then filter through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, and concentrate under reduced pressure. Analyze the resulting solid for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)

  • Scavenger Selection: Choose an appropriate silica-based scavenger. Thiol-functionalized silica is effective for a wide range of palladium species.[15]

  • Addition: Add the silica scavenger (typically 4-8 molar equivalents relative to the initial palladium catalyst loading) to the reaction mixture.[16]

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The reaction time can be optimized based on preliminary screening.[16]

  • Filtration: Filter the mixture to remove the solid-supported scavenger. A fritted funnel is suitable for this purpose.[16]

  • Recovery: Wash the scavenger on the filter with fresh solvent to ensure complete recovery of the product.[16]

  • Concentration and Analysis: Combine the filtrate and washes and remove the solvent in vacuo. Determine the final palladium concentration by ICP-MS.

Visualizations

experimental_workflow start Crude Reaction Mixture (Post-Reaction) decision1 Is Palladium Heterogeneous? start->decision1 filtration Filtration through Celite® decision1->filtration Yes scavenging Add Palladium Scavenger (e.g., Thiol-Silica) decision1->scavenging No (Soluble) analysis1 Analyze Filtrate for Residual Pd (ICP-MS) filtration->analysis1 analysis1->scavenging Pd > Limit end Purified Product analysis1->end Pd < Limit stirring Stir at RT (1-4 hours) scavenging->stirring filtration2 Filter to Remove Scavenger stirring->filtration2 analysis2 Analyze Filtrate for Residual Pd (ICP-MS) filtration2->analysis2 analysis2->end Pd < Limit activated_carbon Activated Carbon Treatment analysis2->activated_carbon Pd > Limit crystallization Crystallization analysis2->crystallization Alternative activated_carbon->filtration crystallization->analysis1 troubleshooting_flowchart start High Residual Palladium After Purification check_method Was the correct method used? (Heterogeneous vs. Homogeneous) start->check_method incorrect_method Choose appropriate method: Filtration for Heterogeneous Scavenging for Homogeneous check_method->incorrect_method No optimize_conditions Optimize Conditions check_method->optimize_conditions Yes increase_loading Increase Scavenger/Carbon Loading optimize_conditions->increase_loading increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp screen_scavengers Screen Different Scavengers optimize_conditions->screen_scavengers

References

Technical Support Center: Managing Exothermic Reactions in Methylthio Group Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the exothermic nature of methylthio group oxidation. Find answers to frequently asked questions and troubleshoot common issues to ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of a methylthio group to a sulfoxide or sulfone an exothermic reaction?

The oxidation of the electron-rich sulfur atom in a methylthio group is an energetically favorable process, releasing significant heat.[1][2] This is due to the formation of stronger sulfur-oxygen bonds. The reaction involves a nucleophilic attack from the sulfur atom on the oxidizing agent.[2] The specific amount of heat generated can vary depending on the substrate, oxidizing agent, and reaction conditions.

Q2: What are the primary safety concerns associated with this exotherm?

The main concern is the potential for a "thermal runaway."[3] This is a situation where the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. This leads to a rapid increase in temperature and pressure, which can cause the reactor to fail, release toxic fumes, and potentially lead to fire or an explosion.[3][4]

Q3: What factors can influence the intensity of the exotherm?

Several factors can affect the rate of heat generation:

  • Oxidizing Agent: Stronger oxidizing agents can lead to a more rapid and intense exotherm.

  • Concentration: Higher concentrations of reactants will result in a faster reaction rate and more heat generated in a shorter period.

  • Temperature: Higher initial temperatures can increase the reaction rate exponentially.[1]

  • Dosing Rate: The rate at which the oxidizing agent is added is critical. A rapid addition can quickly overwhelm the cooling capacity of the system.

  • Mixing: Poor mixing can create localized "hot spots" where the temperature is significantly higher than in the bulk of the solution, potentially initiating a runaway reaction.

Q4: How can I prevent over-oxidation to the sulfone when my target is the sulfoxide?

Over-oxidation is a common issue, as the sulfoxide intermediate can often be further oxidized to the sulfone.[1][5] To prevent this:

  • Control Stoichiometry: Use a precise amount of the oxidizing agent (often close to 1 equivalent).

  • Maintain Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can help control the reaction rate and improve selectivity.[6]

  • Choose a Milder Oxidant: Reagents like hydrogen peroxide in acetic acid can be highly selective for sulfoxide formation under the right conditions.[5]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the sulfoxide, stopping the reaction before significant sulfone is produced.[1][6]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Reaction temperature is rising too quickly (potential for runaway). 1. Oxidant addition is too fast.2. Inadequate cooling.3. Reactant concentration is too high.4. Inefficient stirring.1. Immediately stop the addition of the oxidant.2. Increase cooling to maximum capacity (e.g., add more dry ice to the bath).3. If necessary, have a quenching agent (e.g., sodium thiosulfate solution) ready to stop the reaction.[1]4. For future runs, reduce the rate of addition, dilute the reactants, or use a lower reaction temperature.
Incomplete reaction, starting material remains. 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low.3. The catalyst (if used) is inactive.[1]1. Ensure the correct stoichiometry of the oxidant is used; consider adding it in portions.[1]2. Slowly and carefully increase the reaction temperature while monitoring for any exotherm.[1]3. Use a fresh catalyst.
Final product is primarily the sulfone, not the desired sulfoxide. 1. Too much oxidizing agent was used.2. The reaction was run for too long or at too high a temperature.[1]1. Reduce the amount of oxidant in subsequent reactions.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Perform the reaction at a lower temperature.
Formation of unexpected byproducts. 1. High reaction temperatures leading to degradation.[1]2. The substrate has other oxidizable functional groups.1. Maintain the recommended temperature range for the reaction.2. Protect other sensitive functional groups before performing the oxidation.

Data Presentation: Oxidizing Agents and Conditions

The following tables summarize common conditions for the oxidation of methylthio groups. Note that reaction times and yields are highly substrate-dependent.

Table 1: Selective Oxidation to Sulfoxide

Oxidizing AgentCatalyst/SolventTemperature (°C)Typical Reaction TimeYield (%)Reference
m-CPBADichloromethane01-3 hoursHigh[6]
H₂O₂ (30%)Glacial Acetic AcidRoom TemperatureVaries90-99[5][6]
NaOCl·5H₂OAcetonitrile/WaterRoom TemperatureVariesHigh[6]

Table 2: Oxidation to Sulfone

Oxidizing AgentCatalyst/SolventTemperature (°C)Typical Reaction TimeYield (%)Reference
H₂O₂ (50%)Sodium Tungstate / EDC40-50Several hoursHigh[1]
KMnO₄Acetic Acid/WaterVariesVariesHigh[7]

Experimental Protocols

Protocol 1: Controlled Oxidation to Sulfoxide using m-CPBA

This protocol describes the selective oxidation of a methylthio compound to its corresponding sulfoxide.

  • Preparation: Dissolve the methylthio-containing substrate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.[6]

  • Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.1 eq) in DCM. Add the m-CPBA solution dropwise to the cooled substrate solution over a period of 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Stir the mixture at 0°C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[6]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation to Sulfone using Hydrogen Peroxide

This protocol is for the oxidation of a methylthio compound to a sulfone, for example, 4'-(Methylthio)acetophenone to 4'-(methylsulfonyl)acetophenone.

  • Preparation: To a solution of the methylthio substrate (1.0 eq) in a solvent like ethylene dichloride (EDC), add water, a catalytic amount of sodium tungstate (e.g., 0.05 eq), and sulfuric acid (e.g., 0.3 eq).[1]

  • Heating: Heat the mixture to 40-45 °C.[1]

  • Reagent Addition: Add 50% hydrogen peroxide (approx. 2.0 eq) dropwise, carefully maintaining the temperature at or below 50 °C.[1] A significant exotherm can occur if the addition is too fast.

  • Reaction: After the addition is complete, stir the mixture for several hours at 50 °C until the reaction is complete (monitor by TLC).[1]

  • Workup: Cool the mixture to room temperature. Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then brine.[1]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Visualizations

experimental_workflow prep 1. Prepare and Cool Substrate Solution (0°C) add 2. Controlled Dropwise Addition of Oxidizing Agent prep->add monitor_temp Monitor Internal Temperature add->monitor_temp react 3. Stir at Controlled Temperature add->react monitor_rxn Monitor Progress (TLC) react->monitor_rxn quench 4. Quench Reaction (e.g., NaHCO3 aq.) react->quench workup 5. Workup (Extraction, Washing) quench->workup purify 6. Purify Product (Chromatography) workup->purify

Caption: Workflow for controlled methylthio group oxidation.

troubleshooting_exotherm start Problem: Rapid Temperature Rise q1 Is oxidant addition still in progress? start->q1 a1_yes Action: Immediately STOP Addition q1->a1_yes Yes q2 Is cooling at maximum capacity? q1->q2 No a1_yes->q2 a2_no Action: Increase Cooling (e.g., add more dry ice) q2->a2_no No q3 Is temperature still rising? q2->q3 Yes a2_no->q3 a3_yes Action: Prepare to Quench Reaction q3->a3_yes Yes end Situation Controlled. Review protocol for next run: - Slower addition - Lower concentration - Lower starting temp q3->end No a3_yes->end

Caption: Troubleshooting decision tree for an exothermic event.

References

Validation & Comparative

Alternative reagents to 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Pyrimidine Synthesis

For researchers, scientists, and drug development professionals, the strategic synthesis of pyrimidine derivatives is a cornerstone of modern medicinal chemistry. The pyrimidine scaffold is a fundamental component in a vast array of biologically active molecules, including antiviral and anticancer agents.[1] 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine serves as a valuable reagent for this purpose, offering specific reactivity for nucleophilic substitution. However, a range of alternative reagents exists, each presenting unique advantages in terms of reactivity, selectivity, and synthetic versatility.

This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols. We will explore the performance of reagents such as 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, 2,4,6-Trichloropyrimidine, and 2-Chloro-4,6-dimethoxypyrimidine to equip researchers with the data needed to select the optimal building block for their synthetic targets.

Comparative Performance of Pyrimidine Reagents

The choice of a pyrimidine precursor significantly influences reaction outcomes, including yield, regioselectivity, and the conditions required for the synthesis of complex derivatives. The reactivity of these compounds is largely dictated by the nature of the leaving groups attached to the pyrimidine core. The methylsulfonyl group (-SO₂Me) is an excellent leaving group, often more reactive than halogens, while the reactivity of chlorine atoms can be tuned by other substituents on the ring.

Table 1: Performance Data for Nucleophilic Aromatic Substitution (SNAr) on Various Pyrimidine Scaffolds

ReagentNucleophileReaction ConditionsYield (%)Reference
4,6-Dichloro-2-(methylthio)pyrimidine Sodium ethoxide in Ethanolca. 20°C, 2 h89[2]
2-Chloro-4,6-dimethoxypyrimidine Sodium methyl mercaptide, TBAB, Methanol45-50°C, 2 h95.6[3]
2,4,6-Trichloropyrimidine Barbituric Acid, POCl₃, N-methylpyrrolidone75±5°C, 7 h90[4]
4,6-Dichloro-2-methylsulfanylpyrimidine 3-Chloroperoxybenzoic acid, DichloromethaneRoom Temp, 4 h91[5]

Detailed Experimental Protocols

Precise and reproducible methodologies are critical for successful synthesis. Below are detailed protocols for key transformations involving the discussed pyrimidine reagents.

Protocol 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol demonstrates the selective monosubstitution on a dichlorinated pyrimidine.

  • Reagents and Materials :

    • 4,6-Dichloro-2-(methylthio)pyrimidine[2]

    • Sodium ethoxide (EtONa)[2]

    • Ethanol (EtOH)[2]

  • Procedure :

    • A solution of 4,6-dichloro-2-(methylthio)pyrimidine is prepared in ethanol.

    • Sodium ethoxide is added to the solution.

    • The reaction mixture is stirred at approximately 20°C for 2 hours.

    • Upon completion, the product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, is isolated. The reported yield for this reaction is 89%.[2]

Protocol 2: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

This method illustrates the nucleophilic substitution of a chloro group, facilitated by a phase transfer catalyst.

  • Reagents and Materials :

    • 2-Chloro-4,6-dimethoxypyrimidine (100 mmol)[3]

    • 25% Sodium methyl mercaptide (107 mmol)[3]

    • Tetrabutylammonium bromide (TBAB, 5 mmol)[3]

    • Methanol (80 mmol)[3]

  • Procedure :

    • A mixture of 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide, and methanol is prepared.[3]

    • The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.[3]

    • An off-white precipitate forms, which is collected by vacuum filtration.

    • The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine. The reported yield is 95.6%.[3]

Protocol 3: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

This protocol describes a common method for preparing the highly reactive 2,4,6-trichloropyrimidine.

  • Reagents and Materials :

    • Barbituric acid (4 mol)[4]

    • Phosphorus oxychloride (POCl₃, 23.2 mol)[4]

    • N-methylpyrrolidone (10 g)[4]

    • Phosphorus trichloride (12.0 mol)[4]

    • Chlorine (11.8 mol)[4]

  • Procedure :

    • Add barbituric acid and N-methylpyrrolidone to phosphorus oxychloride.[4]

    • Heat the mixture to 75±5°C and stir for 7 hours.[4]

    • Simultaneously add phosphorus trichloride and chlorine to the mixture.

    • After the reaction, the product is worked up by distillation to obtain 2,4,6-trichloropyrimidine. The reported yield is 90%.[4]

Visualizing Synthetic Pathways and Logic

Diagrams are essential for conceptualizing complex chemical workflows and biological pathways where these molecules are relevant.

G cluster_0 General SNAr Workflow for Pyrimidine Functionalization Start Substituted Pyrimidine Reagent Nucleophile (Nu-H) + Base Start->Reagent 1. Attack Intermediate Meisenheimer Complex (Intermediate) Reagent->Intermediate Product Functionalized Pyrimidine Product Intermediate->Product 2. Aromatization LeavingGroup Leaving Group (e.g., Cl-, -SO2Me) Intermediate->LeavingGroup

Caption: General workflow for nucleophilic aromatic substitution (SNAr) on a pyrimidine ring.

G cluster_1 Reagent Selection Guide Goal What is your synthetic goal? Seq Sequential, regioselective functionalization? Goal->Seq High Highest reactivity at a single position? Goal->High Mod Moderate, selective reactivity needed? Goal->Mod TCP Use 2,4,6-Trichloropyrimidine Seq->TCP Yes Sulfone Use a Sulfonylpyrimidine (e.g., Target or Dichloro-analog) High->Sulfone Yes Methoxy Use a Methoxy- substituted pyrimidine (e.g., 2-Chloro-4,6-dimethoxy) Mod->Methoxy Yes

Caption: Logic diagram for selecting the appropriate pyrimidine reagent based on synthetic goals.

G cluster_2 De Novo Pyrimidine Biosynthesis Pathway Glutamine Glutamine + CO2 + ATP CarbamoylP Carbamoyl Phosphate Glutamine->CarbamoylP CPS II CarbamoylA Carbamoyl Aspartate CarbamoylP->CarbamoylA Aspartate Aspartate Aspartate->CarbamoylA Dihydroorotate Dihydroorotate CarbamoylA->Dihydroorotate Ring Closure Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase

Caption: Key steps in the de novo biosynthesis pathway of pyrimidine ribonucleotides.[6][7]

References

Comparative study of the reactivity of 4-chloro vs. 2-methylsulfonyl groups in pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing diverse functionalities. The choice of leaving group is critical in dictating the reactivity and regioselectivity of these transformations. This guide provides an objective comparison of the reactivity of two common leaving groups on the pyrimidine ring: the 4-chloro and the 2-methylsulfonyl groups, supported by experimental data and detailed protocols.

Executive Summary

The 2-methylsulfonyl group is a significantly more reactive leaving group than the 4-chloro group in nucleophilic aromatic substitution reactions on the pyrimidine ring. This heightened reactivity allows for reactions under milder conditions and with a broader range of nucleophiles. While the 4-chloro group offers a balance of reactivity and stability, the 2-methylsulfonyl group enables transformations that are otherwise challenging or impossible with a chloro leaving group, such as protein bioconjugation at physiological pH. However, the regioselectivity of substitution on pyrimidines bearing both groups can be complex and is influenced by the nature of the nucleophile.

Reactivity Comparison: A Quantitative Overview

The electrophilicity of the carbon atoms in the pyrimidine ring generally follows the order C4(6) > C2 > C5. This is due to the superior stabilization of the Meisenheimer intermediate when the nucleophilic attack occurs at positions para or ortho to the ring nitrogens.[1] However, the exceptional leaving group ability of the methylsulfonyl group can overcome this inherent positional preference.

Quantitative kinetic studies have demonstrated the vastly superior reactivity of 2-sulfonylpyrimidines compared to their 2-chloro counterparts. In reactions with the model cysteine nucleophile glutathione (GSH) at pH 7.0, 2-methylsulfonylpyrimidine derivatives exhibit reaction rates that can be orders of magnitude higher than those of 2-chloropyrimidines, which are often unreactive under these conditions.[2][3] The reactivity of 2-sulfonylpyrimidines can be finely tuned over nine orders of magnitude by introducing electron-withdrawing or -donating groups on the pyrimidine ring.[2][3]

Table 1: Comparative Reactivity of 2-Substituted Pyrimidines with Glutathione (GSH) at pH 7.0

Pyrimidine DerivativeLeaving GroupSecond-Order Rate Constant (k) M⁻¹s⁻¹Reference
2-Chloropyrimidine-ClUnreactive[2][3]
2-Methylsulfonylpyrimidine-SO₂CH₃~1.6 x 10⁻²[2]

Regioselectivity: A Tale of Two Positions

In pyrimidines containing both a 4-chloro and a 2-methylsulfonyl group, the regioselectivity of nucleophilic substitution is highly dependent on the nature of the nucleophile.

  • With Amines: Nucleophilic attack by amines typically occurs at the C4 position, displacing the chloride. This is the expected outcome based on the inherent higher electrophilicity of the C4 position.[4]

  • With Alkoxides and Formamide Anions: In a fascinating display of mechanistic nuance, alkoxides and formamide anions preferentially attack the C2 position, displacing the methylsulfonyl group. This reversal in selectivity is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the incoming nucleophile, which directs the attack to the C2 position and lowers the transition state energy.[4]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution on 4-Chloropyrimidines

This protocol is a general guideline for the amination of 4-chloropyrimidines.

Materials:

  • 4-Chloropyrimidine derivative

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., triethylamine, diisopropylethylamine, 1.5 - 2 equivalents)

  • Solvent (e.g., 2-propanol, ethanol, DMF)

  • Hydrochloric acid (catalytic amount, optional for certain substrates)[5]

Procedure:

  • Dissolve the 4-chloropyrimidine derivative in the chosen solvent in a reaction vessel.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • If applicable, add a catalytic amount of acid.

  • Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or recrystallization as needed.[1][6]

General Procedure for Nucleophilic Aromatic Substitution on 2-Methylsulfonylpyrimidines

This protocol outlines the synthesis of 2-substituted pyrimidines from a 2-methylsulfonyl precursor, which is often prepared by the oxidation of a 2-methylthiopyrimidine.[7]

Step 1: Oxidation of 2-Methylthiopyrimidine (Activation)

experimental_workflow_oxidation start 2-Methylthiopyrimidine product 2-Methylsulfonylpyrimidine start->product Oxidation in a suitable solvent (e.g., DCM, Acetone/Water) reagent Oxidizing Agent (e.g., m-CPBA, Oxone®) reagent->product experimental_workflow_substitution start 2-Methylsulfonylpyrimidine product 2-Substituted Pyrimidine start->product Reaction in a suitable solvent (e.g., KPi buffer, DMF) nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->product snar_mechanism sub Pyrimidine-LG meisenheimer [Meisenheimer Intermediate]⁻ sub->meisenheimer + Nu⁻ nuc Nu⁻ meisenheimer->sub - Nu⁻ prod Pyrimidine-Nu meisenheimer->prod - LG⁻ prod->meisenheimer + LG⁻ lg LG⁻

References

Unveiling the Biological Potential of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and its analogs represent a class of compounds with significant potential in drug discovery, particularly in the realms of oncology and inflammation. This guide provides a comprehensive comparison of the biological activity of these derivatives, supported by available experimental data and detailed methodologies, to aid researchers in their quest for novel therapeutic agents.

Comparative Analysis of Biological Activity

While specific quantitative data for the parent compound, this compound, is limited in publicly accessible literature, extensive research on structurally similar pyrimidine derivatives provides valuable insights into their potential biological activities. These activities predominantly revolve around anticancer and kinase inhibitory effects.

The 2-(methylsulfonyl)pyrimidine moiety is a key structural feature, recognized for its ability to act as a hinge-binding motif in many protein kinases.[1] The chlorine atom at the 4-position serves as a versatile handle for synthetic modification, allowing for the introduction of various substituents to modulate potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrimidine derivatives. The primary mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives (Surrogate Data)

Compound ClassTarget Cell Line(s)IC50 / GI50 (µM)Reference
Pyrimidine-sulfonamide hybridsHCT-116 (Colon)5.66 - 9.64[2]
HT-29 (Colon)9.95[2]
4-Anilino-6-phenylpyrimidine derivativesMCF-7 (Breast)18.9[3]
K-562 (Leukemia)19.8[3]
Thiazolo[4,5-d]pyrimidine derivativesVariousBroad-spectrum activity[4]

Note: The data presented are for structurally related compounds and serve as a predictive benchmark for the potential activity of this compound derivatives.

Kinase Inhibitory Activity

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors.[1][5] Modifications at the 4 and 6 positions of the pyrimidine ring significantly influence the selectivity and potency of these inhibitors against various kinase targets. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against a range of kinases.[6]

Table 2: Kinase Inhibitory Profile of Representative Pyrimidine-Based Inhibitors

Inhibitor ClassTarget Kinase(s)IC50 (nM)Reference
Pyrido[2,3-d]pyrimidine-basedEGFRL858R/T790M1.1 - 13[7]
Pyrido[2,3-d]pyrimidine-basedc-Src<10[7]
Pyrimidinylpyrazole derivativesRAF1, B-RAFV600ENot specified[8]
Sulfonamide-substituted diphenylpyrimidinesFAK<100[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of novel compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[11]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer.[5]

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and a specific substrate.[5]

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. Measure the luminescence using a plate reader to determine the extent of kinase inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, Graphviz diagrams are provided below.

Experimental Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay A Cancer Cell Lines C Cell Seeding (96-well plate) A->C B Test Compound (Pyrimidine Derivative) D Compound Treatment (Serial Dilutions) B->D C->D E MTT Addition D->E F Formazan Solubilization E->F G Data Analysis (Absorbance Measurement) F->G H IC50 Determination G->H

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Generalized Kinase Inhibition Signaling Pathway

G cluster_pathway Kinase Signaling Cascade Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, FAK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->Downstream Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic protein kinase signaling pathway by a pyrimidine derivative.

Conclusion

Derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While direct biological data for the parent compound is not extensively available, the wealth of information on analogous pyrimidine structures strongly suggests their potential as potent kinase inhibitors and anticancer agents. The provided experimental protocols and conceptual diagrams offer a foundational framework for researchers to design and execute studies to further explore the therapeutic utility of this promising class of compounds. Through systematic structure-activity relationship studies and rigorous biological evaluation, the full potential of these derivatives can be unlocked, paving the way for the next generation of targeted therapies.

References

A Comparative Guide to Analytical Techniques for the Characterization of Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis and characterization of sulfonylpyrimidines. Tailored for researchers, scientists, and professionals in drug development, this document outlines the principles, performance, and practical applications of each technique, supported by experimental data and protocols.

Overview of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate quantification, identification, and characterization of sulfonylpyrimidines, a class of compounds significant in medicinal chemistry and agrochemistry.[1][2] The three primary chromatographic techniques employed for this purpose—HPLC, GC-MS, and LC-MS—each offer a unique set of capabilities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that uses high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase.[3] It is widely used for the separation and quantification of non-volatile compounds.[4] When coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, HPLC is a robust tool for purity checks and routine quantitative analysis.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds.[5] Analytes are vaporized and separated in a gaseous mobile phase, providing high sensitivity and excellent chromatographic resolution.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS integrates the separation capabilities of HPLC with the analytical power of mass spectrometry.[3] This combination allows for the highly sensitive and selective analysis of a broad range of compounds, including non-volatile and thermally labile molecules like many sulfonylpyrimidines.[3][5] Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is considered a gold standard for trace-level quantification and structural elucidation in complex matrices.[4][6]

Comparative Analysis

The choice between HPLC, GC-MS, and LC-MS depends on the specific analytical goal, such as routine quality control, metabolite identification, or trace residue analysis. The following table summarizes the key performance characteristics of each technique for sulfonylpyrimidine characterization.

ParameterHPLC (with UV/DAD)GC-MSLC-MS & LC-MS/MS
Principle Liquid-solid phase separation based on polarity.[3]Gas-solid/liquid phase separation based on volatility and polarity.[5]Liquid-solid phase separation coupled with mass-to-charge ratio analysis.[3]
Analyte Suitability Non-volatile, thermally stable compounds.[4]Volatile and thermally stable compounds; derivatization often required for polar analytes.[5]Wide range, including non-volatile and thermally labile compounds.[5]
Sensitivity Moderate (µg/mL to ng/mL range).[3]High for suitable compounds (pg range).[5]Very High to Ultra-High (ng/mL to pg/mL range).[3][6][7]
Selectivity Moderate; relies on chromatographic separation and UV absorbance.[3]High; based on retention time and mass spectrum.Very High; based on retention time, parent ion, and fragment ions (MS/MS).[3][6]
Identification Power Limited to retention time comparison with standards.[5]High; mass spectra provide structural information.Excellent; provides molecular weight and structural data from fragmentation patterns.[3]
Application for Sulfonylpyrimidines Purity assessment, routine quantification in formulations.[8][9]Not commonly used due to the low volatility of sulfonylpyrimidines.Trace analysis, impurity profiling, metabolic studies, characterization of covalent adducts.[1][7][10][11]
Matrix Effect Generally low to moderate.Can be significant; requires clean samples.Can be significant, especially with electrospray ionization (ESI); requires internal standards and robust sample prep.[12]
Throughput High; suitable for routine QC.Moderate to high.High, especially with UPLC/UHPLC systems.[5]

Data Presentation: Quantitative Performance

The following table presents typical quantitative performance data for the analysis of sulfonylurea and related compounds using LC-MS/MS and HPLC, as derived from validation studies.

Analytical MethodAnalyte ClassMatrixRecovery (%)Precision (RSD%)Limit of Quantification (LOQ)
LC-MS/MS [11]Sulfonylurea HerbicidesStrawberries70% - 84%< 15%< 10 µg/kg
LC-MS/MS [6]SulfonamidesHoneyNot Specified< 15%1 µg/kg
HPLC-UV [9]Sulfonamides & TrimethoprimFeed Premixes> 95%< 4.2%Not Specified

Experimental Protocols

Detailed and validated methodologies are crucial for obtaining reliable and reproducible results.[13][14]

This protocol is adapted from a method for determining sulfonylurea herbicides in strawberry samples.[11]

  • Sample Preparation (Dispersive Solid-Liquid Extraction):

    • Homogenize 5 g of the sample with 10 mL of acetonitrile.

    • Add 1 g of C18 sorbent and 2 g of anhydrous magnesium sulfate.

    • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant, evaporate to dryness under a gentle nitrogen stream.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • System: UHPLC system coupled to a triple quadrupole mass spectrometer.[6]

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[10][15]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10][15]

    • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate.[10][15]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).[6][7]

    • Detection: Multiple Reaction Monitoring (MRM).

    • Parameters: Optimize nebulizer gas, drying gas flow and temperature, and collision energies for each specific sulfonylpyrimidine analyte and its fragments.[6]

This protocol is based on a validated RP-HPLC method for related compounds.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).

    • Dilute with the mobile phase to achieve a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • System: HPLC with a UV/VIS or PDA detector.

    • Column: C18 reversed-phase column (e.g., Zodiac C18, 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Methanol and phosphate buffer (pH 3.0) in a 70:30 (v/v) ratio.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 240 nm.[8]

    • Injection Volume: 20 µL.

Mandatory Visualizations

Visual workflows and decision logic diagrams aid in understanding and selecting the appropriate analytical technique.

G General Analytical Workflow for Sulfonylpyrimidines cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Serum, Tissue, Formulation) Prep Sample Preparation (Extraction, Cleanup, Derivatization) Sample->Prep Separation Chromatographic Separation (HPLC or GC) Prep->Separation Detection Detection & Identification (UV, MS, MS/MS) Separation->Detection Analysis Data Analysis (Quantification, Identification) Detection->Analysis Report Reporting Analysis->Report

Caption: A typical workflow for the analysis of sulfonylpyrimidines.

G Technique Selection Guide for Sulfonylpyrimidine Analysis Start Define Analytical Goal Q_ID Structural ID or Trace Analysis needed? Start->Q_ID Q_Purity Routine QC or Purity Assay? Start->Q_Purity Q_ID->Q_Purity No LCMS LC-MS or LC-MS/MS (High Sensitivity & Specificity) Q_ID->LCMS Yes Q_Volatile Is analyte volatile or made volatile via derivatization? Q_Purity->Q_Volatile No HPLC HPLC-UV/DAD (Robust Quantification) Q_Purity->HPLC Yes Q_Volatile->LCMS No GCMS GC-MS (Not Preferred; requires volatility) Q_Volatile->GCMS Yes

Caption: Decision logic for selecting an analytical technique.

Conclusion

For the comprehensive characterization of sulfonylpyrimidines, LC-MS/MS stands out as the most powerful and versatile technique, offering unparalleled sensitivity and specificity for trace analysis, structural elucidation, and impurity profiling.[6][7] HPLC with UV detection remains a valuable, cost-effective, and robust tool for routine quality control and purity assessments where high sensitivity is not the primary requirement.[8][9] GC-MS is generally not the preferred method for this class of compounds due to their inherent low volatility and thermal instability, which would necessitate complex and potentially unreliable derivatization steps.[5] The ultimate choice of technique should be guided by the specific requirements of the analysis, including the matrix complexity, required detection limits, and the need for structural information.

References

Comparing the efficacy of herbicides derived from 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine with commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance of next-generation herbicides for broadleaf and grass weed control.

This guide provides a detailed comparison of the herbicidal efficacy of novel compounds derived from 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, specifically pyrimidine- and triazine-substituted chlorsulfuron derivatives, against the commercial standard herbicide, chlorsulfuron. This analysis is supported by experimental data from greenhouse and field trials, offering insights into their potential as selective herbicides for major crops such as wheat and corn.

Data Presentation: Quantitative Efficacy and Crop Safety

The following tables summarize the herbicidal activity and crop safety of newly synthesized pyrimidine- and triazine-substituted chlorsulfuron derivatives (designated as W-series compounds) compared to the commercial standard, chlorsulfuron.[1][2]

Table 1: Herbicidal Activity of Pyrimidine-Substituted Chlorsulfuron Derivatives Against Various Weed Species (Post-emergence)

CompoundApplication Rate (g a.i./ha)Brassica napus (% Inhibition)Amaranthus retroflexus (% Inhibition)Echinochloa crusgalli (% Inhibition)
W102 15010010023.3
W103 15010010094.2
W104 15098.410079.4
W105 15010098.498.4
Chlorsulfuron 15010068.868.8

Table 2: Crop Safety of Pyrimidine-Substituted Chlorsulfuron Derivatives on Wheat and Corn (Post-emergence)

CompoundApplication Rate (g a.i./ha)Wheat (Triticum aestivum) (% Inhibition)Corn (Zea mays) (% Inhibition)
W102 6023.345.2
W103 60010.5
W104 605.612.3
W105 6008.7
Chlorsulfuron 60050.3

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Herbicides derived from the sulfonylurea class, including the novel compounds discussed, act by inhibiting the acetolactate synthase (ALS) enzyme.[1][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing weed death.[1] The selectivity of these herbicides is based on the crop's ability to rapidly metabolize the compound into non-toxic substances, a process that is much slower in susceptible weed species.[4][5]

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate BCAA_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis Pathway Acetolactate->BCAA_Synthesis Acetohydroxybutyrate->BCAA_Synthesis Proteins Proteins BCAA_Synthesis->Proteins Growth Cell Division & Plant Growth Proteins->Growth Herbicide Sulfonylurea Herbicide (e.g., Pyrimidine Derivatives) Herbicide->ALS Inhibits

Mechanism of action of sulfonylurea herbicides.

Experimental Protocols

The data presented in this guide were obtained through standardized greenhouse and field trial methodologies designed to assess herbicide efficacy and crop safety.

Greenhouse Bioassay Protocol

A greenhouse bioassay is conducted to determine the herbicidal efficacy of the compounds under controlled environmental conditions.[6][7][8]

  • Plant Cultivation : Weed and crop seeds are sown in pots containing a sterilized soil mix. The pots are maintained in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and a defined photoperiod (e.g., 14 hours light).[6]

  • Herbicide Application : The test compounds and commercial standards are applied at various concentrations when the plants reach a specific growth stage (e.g., 2-3 leaf stage for post-emergence application).[7] A precision bench sprayer is used to ensure uniform application.

  • Data Collection : After a set period (e.g., 21 days), the herbicidal effect is evaluated by visually assessing plant injury on a scale of 0% (no effect) to 100% (complete death). The fresh and dry weight of the above-ground biomass is also measured.[6]

  • Data Analysis : The percentage of growth inhibition is calculated relative to untreated control plants. Statistical analysis, such as probit or log-logistic models, is used to determine the GR50 value (the herbicide concentration required to cause a 50% reduction in plant growth).

Field Trial Protocol

Field trials are essential for evaluating herbicide performance under real-world agricultural conditions.

  • Experimental Design : Trials are typically conducted using a randomized complete block design with multiple replications (usually 3 or 4) for each treatment. Plot sizes are chosen to be representative of field conditions and to minimize edge effects.

  • Treatments : Treatments include the novel herbicide candidates at various application rates, commercial standard herbicides, and an untreated control.

  • Application : Herbicides are applied using a calibrated plot sprayer at the appropriate crop and weed growth stage. Environmental conditions (temperature, humidity, wind speed) at the time of application are recorded.

  • Efficacy Assessment : Weed control is assessed visually at different time points after application (e.g., 7, 14, 28, and 56 days) by rating the percentage of weed control for each species present. Weed biomass samples may also be collected from a defined area within each plot.

  • Crop Tolerance Assessment : Crop injury is visually rated on a scale of 0% (no injury) to 100% (crop death). At the end of the growing season, crop yield is determined by harvesting a central area of each plot.

  • Data Analysis : All data are subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's LSD or Tukey's HSD at a significance level of P < 0.05.

Experimental_Workflow cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial G_Start Start G_Planting Sow Weed & Crop Seeds G_Start->G_Planting G_Growth Cultivate to 2-3 Leaf Stage G_Planting->G_Growth G_Application Apply Herbicide Treatments G_Growth->G_Application G_Incubation Incubate for 21 Days G_Application->G_Incubation G_Data Collect Efficacy & Biomass Data G_Incubation->G_Data G_Analysis Analyze Data (GR50) G_Data->G_Analysis G_End End G_Analysis->G_End F_Start Start F_Design Randomized Block Design F_Start->F_Design F_Application Apply Herbicides in Plots F_Design->F_Application F_Assessment Assess Weed Control & Crop Injury F_Application->F_Assessment F_Yield Measure Crop Yield F_Assessment->F_Yield F_Analysis Statistical Analysis (ANOVA) F_Yield->F_Analysis F_End End F_Analysis->F_End

General experimental workflow for herbicide efficacy testing.

Comparison with Other Commercial Standards

While the primary data presented here compares the novel pyrimidine derivatives to chlorsulfuron, it is important to consider their potential efficacy in the context of other widely used commercial herbicides with different modes of action.

  • 2,4-D and Dicamba (Synthetic Auxins) : These are selective broadleaf herbicides that mimic the plant hormone auxin, causing uncontrolled growth and eventual death of susceptible weeds.[9] They are generally effective on a wide range of broadleaf weeds but have no activity on grasses. A combination of a sulfonylurea herbicide with a synthetic auxin could provide a broader spectrum of weed control.[10]

  • Glyphosate (EPSP Synthase Inhibitor) : This is a non-selective, broad-spectrum herbicide that kills most annual and perennial plants by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is essential for the synthesis of aromatic amino acids.[9] Tank-mixing a sulfonylurea with glyphosate can enhance the control of certain weed species and help manage herbicide resistance.[10]

The development of novel herbicides with high efficacy and improved crop safety, such as the pyrimidine-substituted chlorsulfuron derivatives, is crucial for sustainable agriculture. Their selective nature and potent activity at low application rates offer a promising alternative for integrated weed management programs. Further field trials comparing these new molecules against a wider array of commercial standards will be beneficial in fully elucidating their potential in modern crop protection.

References

Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine scaffold. The information presented herein is curated from preclinical research and is intended to guide medicinal chemists and drug discovery scientists in the design of novel therapeutics, particularly in the realm of oncology. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways and workflows.

Introduction to the this compound Scaffold

The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs. The this compound structure presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The methylsulfonyl group at the 2-position, the chloro group at the 4-position, and the methoxy group at the 6-position all play crucial roles in the interaction of these compounds with their biological targets. Recent research has highlighted the potential of derivatives of this scaffold as potent inhibitors of Aurora kinases, key regulators of mitosis that are often dysregulated in cancer.

Structure-Activity Relationship (SAR) Analysis

The primary biological target identified for analogs of this scaffold is the Aurora kinase family, particularly Aurora A. Inhibition of Aurora A has been shown to destabilize the MYC family of oncoproteins (c-MYC and N-MYCN), which are critical drivers of cell proliferation and are frequently overexpressed in a variety of human cancers.[1][2] The general structure for the analogs discussed is presented below:

A generalized 2,4,6-substituted pyrimidine scaffold for SAR analysis.

Modifications at the 4-Position (R1)

The chloro group at the 4-position serves as a versatile synthetic handle for introducing various substituents, primarily through nucleophilic aromatic substitution. This position is critical for modulating the potency and selectivity of the compounds.

Compound IDR1 SubstituentAurora A IC50 (nM)[3]NCI-H82 (SCLC) Cell Viability IC50 (nM)[3]Key SAR Observations
1 4-chloro-2-fluoro-N-(pyrrolidin-3-yl)benzamide24.1 ± 7.9< 200The introduction of a substituted aminopyrrolidine moiety is crucial for activity. The halogen substituents on the phenyl ring play a key role in potency.
13 4-chloro-2-fluoro-N-((S)-pyrrolidin-3-yl)benzamide38.6 ± 7.0< 200The (S)-enantiomer demonstrates potent activity. This compound was identified as a lead for its ability to reduce cMYC and MYCN levels.[3]
7 4-chloro-N-((S)-pyrrolidin-3-yl)benzamide-> 1000Removal of the ortho-fluoro substituent on the benzamide ring leads to a significant loss of antiproliferative activity.
20 6-chloro-2-fluoro-N-((S)-pyrrolidin-3-yl)nicotinamide> 100> 1000Replacement of the phenyl ring with a pyridine ring results in a substantial decrease in Aurora A inhibitory potency.[3]
21 4-chloro-N-((S)-1-(4-chloro-2-fluorophenylsulfonyl)pyrrolidin-3-yl)-6-methyl-N'-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine> 100> 1000Replacing the amide linkage with a sulfonamide is detrimental to the activity.[3]

Key Findings for C4-Substitutions:

  • A substituted amino-pyrrolidine at the C4 position is a key pharmacophore.

  • The nature of the substituent on the pyrrolidine's nitrogen significantly impacts activity. A (4-chloro-2-fluorophenyl)methanone group was found to be optimal for reducing MYC protein levels.[3]

  • Halogen substitution on the terminal phenyl ring is critical for potency.

  • The stereochemistry of the pyrrolidine ring influences activity, with the (S)-enantiomer being preferred.

Modifications at the 6-Position (R2)

The 6-methoxy group is a common feature in this series of compounds. While extensive SAR studies on modifications at this position for this specific scaffold are limited in the available literature, in related pyrimidine series, the presence of a small alkoxy group at this position is often important for maintaining affinity to the kinase hinge region.

Modifications at the 2-Position (R3)

The 2-methylsulfonyl group is a key feature of the parent scaffold. This group is a strong electron-withdrawing group and can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases.

In a study on sulfonyl-morpholino-pyrimidines as mTOR inhibitors, a related kinase, the sulfonyl group was part of the core structure of the initial hit compound, highlighting its importance for kinase inhibition.[4] While direct SAR on the modification of the methylsulfonyl group in the context of this compound analogs is not extensively documented, it is predicted that this group is crucial for the inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these pyrimidine analogs are provided below.

In Vitro Aurora A Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Aurora A kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus reflects the kinase activity.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant human Aurora A kinase, a suitable substrate (e.g., Kemptide), and ATP in the kinase buffer.[5] Test compounds are serially diluted in DMSO and then in the kinase buffer.

  • Assay Procedure: In a 384-well plate, add the test compound, the substrate/ATP mixture, and the diluted Aurora A kinase.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[5]

  • Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[6][7]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., NCI-H82 small cell lung cancer cells) in a 96-well plate and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

Western Blot Analysis for MYC Protein Levels

This technique is used to detect and quantify the levels of specific proteins, such as c-MYC and N-MYCN, in cell lysates after treatment with the test compounds.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[11]

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for c-MYC or N-MYCN, followed by an HRP-conjugated secondary antibody.[10]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein levels.[8]

Signaling Pathways and Experimental Workflows

Aurora Kinase-MYC Signaling Pathway

Aurora A kinase plays a crucial role in mitosis and is a key regulator of the stability of MYC oncoproteins. Overexpression of MYC is a hallmark of many cancers, driving uncontrolled cell proliferation. Inhibition of Aurora A leads to the degradation of MYC, resulting in cell cycle arrest and apoptosis.[2][13]

Aurora_MYC_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PKA_Signaling PKA Signaling Growth_Factors->PKA_Signaling activates Aurora_A Aurora A Kinase PKA_Signaling->Aurora_A stabilizes MYC_Oncoprotein c-MYC / N-MYCN Aurora_A->MYC_Oncoprotein phosphorylates & stabilizes MYC_Degradation MYC Degradation Aurora_A->MYC_Degradation inhibition leads to Cell_Cycle_Progression Cell Cycle Progression MYC_Oncoprotein->Cell_Cycle_Progression promotes Pyrimidine_Analog This compound Analog Pyrimidine_Analog->Aurora_A inhibits Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation leads to Apoptosis Apoptosis MYC_Degradation->Apoptosis induces SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Start with 4,6-dichloro-2-(methylsulfonyl)pyrimidine Step1 Nucleophilic Aromatic Substitution at C4 Start->Step1 Step2 Purification and Characterization Step1->Step2 Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Step2->Kinase_Assay Cell_Assay Cell Viability Assay (MTT, IC50) Kinase_Assay->Cell_Assay Western_Blot Western Blot for Target Modulation (MYC) Cell_Assay->Western_Blot SAR_Analysis SAR Analysis and Lead Optimization Western_Blot->SAR_Analysis SAR_Analysis->Step1 Iterative Design

References

In vitro and in vivo evaluation of kinase inhibitors synthesized from 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of kinase inhibitors derived from a 4-chloro-6-substituted-2-(methylsulfonyl)pyrimidine scaffold, focusing on their in vitro and in vivo efficacy, provides valuable insights for researchers and drug development professionals. This guide offers an objective comparison of their performance with alternative inhibitors, supported by experimental data and detailed protocols.

In Vitro Evaluation: Targeting Aurora Kinase A

A notable example involves a series of pyrimidine-based derivatives designed to inhibit Aurora Kinase A, a key regulator of mitosis and a target in oncology. Structure-activity relationship (SAR) studies have led to the identification of potent inhibitors with significant anti-proliferative effects.

Comparative Inhibitory Activity

The following table summarizes the in vitro enzymatic activity of a lead compound and its analogs against Aurora Kinase A. For comparison, the activity of Alisertib (MLN8237), a well-characterized Aurora Kinase A inhibitor, is included.

Compound IDModificationAurora A IC50 (nM)cMYC Reduction (%) at 1.0 µM
Compound 13 Lead Compound< 200> 50%
Compound 20 Benzene replaced with pyridine> 500Not Reported
Compound 21 Amide replaced with sulfonamide> 500Not Reported
Alisertib Reference Inhibitor1.2Not Reported

Data for compounds 13, 20, and 21 are derived from studies on pyrimidine-based derivatives. Alisertib data is from published literature for reference.

The data indicates that the lead compound, Compound 13 , potently inhibits Aurora A kinase activity and significantly reduces the levels of the oncoprotein cMYC in cancer cell lines[1]. Modifications to the benzene and amide moieties, as seen in compounds 20 and 21, led to a more than 2.5-fold reduction in inhibitory potency, highlighting the critical nature of these structural features for activity[1].

In Vivo Efficacy: Xenograft Tumor Models

The in vivo potential of these pyrimidine-based inhibitors has been evaluated in mouse xenograft models using human cancer cell lines.

Tumor Growth Inhibition

A prodrug strategy was employed to improve the pharmacokinetic profile of the lead compound, resulting in an orally bioavailable agent, Compound 25 . This optimized compound demonstrated significant tumor regression in a cMYC-amplified small-cell lung cancer (SCLC) xenograft model.

Treatment GroupDosingTumor Growth Inhibition (%)
Vehicle Control-0
Compound 25 Oral Administration> 80% regression

Data is based on in vivo studies of an optimized pyrimidine-based Aurora A kinase inhibitor.[1]

These findings underscore the therapeutic potential of this class of inhibitors in a preclinical setting, demonstrating their ability to translate in vitro potency into in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.

Protocol:

  • Prepare a reaction mixture containing the kinase, substrate, and buffer in a 384-well plate.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add a luminescent kinase assay reagent that contains luciferase.

  • Measure the luminescence signal, which is inversely correlated with kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the kinase inhibitors for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the compounds in an animal model.

Protocol:

  • Implant human cancer cells subcutaneously into immunodeficient mice.

  • Allow tumors to reach a predetermined size.

  • Randomize mice into treatment and control groups.

  • Administer the test compound or vehicle control orally or via injection according to the dosing schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathway and Experimental Workflow

Visualizing the targeted signaling pathway and the experimental process aids in understanding the mechanism of action and the research methodology.

G cluster_0 Aurora A Kinase Signaling Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K_Akt_Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Aurora_A_Kinase Aurora_A_Kinase PI3K_Akt_Pathway->Aurora_A_Kinase MYC_Oncoprotein MYC_Oncoprotein Aurora_A_Kinase->MYC_Oncoprotein Cell_Cycle_Progression Cell_Cycle_Progression MYC_Oncoprotein->Cell_Cycle_Progression Tumor_Growth Tumor_Growth Cell_Cycle_Progression->Tumor_Growth Pyrimidine_Inhibitor Pyrimidine_Inhibitor Pyrimidine_Inhibitor->Aurora_A_Kinase G cluster_1 Drug Discovery Workflow Synthesis Synthesis In_Vitro_Screening In_Vitro_Screening Synthesis->In_Vitro_Screening Lead_Optimization Lead_Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical_Candidate In_Vivo_Studies->Clinical_Candidate

References

A Spectroscopic Compass: Charting the Molecular Landscape of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and Its Chemical Ancestry

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pharmaceutical and agrochemical research, the precise identification and characterization of novel molecules are paramount. This guide provides a detailed spectroscopic comparison of the versatile building block, 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, with its key precursors, offering researchers a comprehensive reference for its synthesis and analysis. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that lead to this valuable compound.

The Synthetic Lineage: From Dichloro Precursors to the Sulfonyl Target

The synthetic pathway to this compound is a multi-step process that introduces key functional groups, each leaving a distinct spectroscopic fingerprint. The journey begins with commercially available dichlorinated pyrimidines, which undergo sequential substitutions and oxidation to yield the final product. Understanding the spectroscopic characteristics of each intermediate is crucial for reaction monitoring and quality control.

G cluster_precursors Precursors cluster_intermediate Intermediate cluster_target Target Compound 2,4-dichloro-6-methoxypyrimidine 2,4-dichloro-6-methoxypyrimidine 4-chloro-6-methoxy-2-(methylthio)pyrimidine 4-chloro-6-methoxy-2-(methylthio)pyrimidine 2,4-dichloro-6-methoxypyrimidine->4-chloro-6-methoxy-2-(methylthio)pyrimidine Substitution with NaSMe 4,6-dichloro-2-(methylthio)pyrimidine 4,6-dichloro-2-(methylthio)pyrimidine 4,6-dichloro-2-(methylthio)pyrimidine->4-chloro-6-methoxy-2-(methylthio)pyrimidine Substitution with NaOMe This compound This compound 4-chloro-6-methoxy-2-(methylthio)pyrimidine->this compound Oxidation

Caption: Synthetic pathway to this compound.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of the changes in chemical shifts, vibrational frequencies, and mass-to-charge ratios as the molecule is synthesized.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-5OCH₃SCH₃/SO₂CH₃
2,4-dichloro-6-methoxypyrimidine6.85 (s)4.05 (s)-
4,6-dichloro-2-(methylthio)pyrimidine7.30 (s)-2.60 (s)
4-chloro-6-methoxy-2-(methylthio)pyrimidine~6.5 (s)~4.0 (s)~2.5 (s)
This compound6.36 (s)[1]4.14 (s)[1]3.33 (s)[1]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-4C-5C-6OCH₃SCH₃/SO₂CH₃
2,4-dichloro-6-methoxypyrimidine163.5162.2110.1173.055.5-
4,6-dichloro-2-(methylthio)pyrimidine172.1161.8118.0161.8-14.5
4-chloro-6-methoxy-2-(methylthio)pyrimidine*~172~169~102~160~55~14
This compound~168~170~105~165~56~40

*Note: Data for the ethoxy analog, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, is used as a reference.[2]

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=N StretchC-Cl StretchS=O Stretch
2,4-dichloro-6-methoxypyrimidine~1560~800-
4,6-dichloro-2-(methylthio)pyrimidine~1550~810-
4-chloro-6-methoxy-2-(methylthio)pyrimidine*~1570~820-
This compound~1580~830~1350, ~1150

*Note: Data for the ethoxy analog, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, is used as a reference.[2]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
2,4-dichloro-6-methoxypyrimidine178/180163/165 (-CH₃), 143 (-Cl)
4,6-dichloro-2-(methylthio)pyrimidine194/196179/181 (-CH₃), 159 (-Cl)
4-chloro-6-methoxy-2-(methylthio)pyrimidine190/192175/177 (-CH₃), 155 (-Cl)
This compound222/224207/209 (-CH₃), 187 (-Cl), 143 (-SO₂CH₃)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrimidine derivatives. Specific parameters should be optimized for the instrument and sample in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.

  • Ionization: Electron Ionization (EI) is a common technique for these types of molecules and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used, particularly with LC-MS, and typically yields the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

This guide provides a foundational spectroscopic framework for researchers working with this compound and its related compounds. By understanding the distinct spectral features of each molecule in the synthetic pathway, scientists can confidently navigate their research and development efforts.

References

Quantitative Analysis of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison at a Glance

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of the sample matrix. Below is a summary of the key performance parameters for each technique.

ParameterHPLC-UVUPLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.High-resolution separation with mass-based detection and quantification.Separation of volatile compounds, detection by mass spectrometry.
Sample Volatility Not required.Not required.Required (or derivatization needed).
Sensitivity Moderate (µg/mL range).High to Very High (ng/mL to pg/mL range).High (ng/mL range), dependent on volatility and ionization efficiency.
Selectivity Good, but potential for interference from co-eluting impurities with similar UV spectra.Excellent, highly specific due to mass filtering (precursor and product ions).Excellent, mass spectral data provides high confidence in identification.
Speed (Run Time) Slower (typically 15-30 minutes).Faster (typically < 5 minutes).Moderate to Fast (typically 5-20 minutes).
**Linearity (R²) **> 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Instrumentation Cost Low to Moderate.High.Moderate to High.
Ease of Use Relatively straightforward.More complex, requires expertise in mass spectrometry.Requires expertise in sample preparation and GC operation.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below to ensure reproducibility.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

    • 0-10 min: 30-70% B

    • 10-12 min: 70-30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve in a known volume of diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For high-throughput and highly sensitive analysis, UPLC-MS/MS is the method of choice, offering superior resolution and specificity.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Elution: Gradient elution.

    • 0-2.0 min: 20-80% B

    • 2.0-2.5 min: 80-20% B

    • 2.5-3.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transition: To be determined by infusing a standard of this compound. A hypothetical transition could be based on the molecular weight (e.g., m/z 237 -> 158).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Sample Preparation:

  • Perform a serial dilution of the reaction mixture with the mobile phase to bring the analyte concentration into the linear range of the instrument.

  • Filter the final dilution through a 0.22 µm syringe filter.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of thermally stable and volatile compounds. Given the structure of this compound, it is expected to have sufficient thermal stability for GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Quantification: Selected Ion Monitoring (SIM) of characteristic ions of this compound.

Sample Preparation:

  • Dissolve a known amount of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a 0.45 µm syringe filter.

  • An internal standard can be added for improved quantitative accuracy.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution with ACN/Water ReactionMixture->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture SerialDilution Serial Dilution ReactionMixture->SerialDilution Filtration 0.22 µm Filtration SerialDilution->Filtration Injection UPLC Injection (2 µL) Filtration->Injection Separation UPLC C18 Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection MassSpecData Mass Spectra Acquisition Detection->MassSpecData PeakIntegration MRM Peak Integration MassSpecData->PeakIntegration Quantification Quantification PeakIntegration->Quantification GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolution in Volatile Solvent ReactionMixture->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection GC Injection (1 µL) Filtration->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection TIC Total Ion Chromatogram Detection->TIC SIMIntegration SIM Peak Integration TIC->SIMIntegration Quantification Quantification SIMIntegration->Quantification

A Comparative Guide to the Synthetic Efficiency of Routes to 4-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine and its derivatives is a critical step in the discovery of new therapeutic agents.[1] Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active compounds. This guide provides a comprehensive comparative analysis of various synthetic routes to 4-substituted pyrimidines, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable synthetic strategy.

Performance Comparison of Synthetic Routes

The efficacy of a synthetic route for producing 4-substituted pyrimidines can be evaluated based on several key performance indicators, including reaction yield, reaction time, and the number of synthetic steps. The following table summarizes the performance of various common methods, providing a clear comparison to inform the selection of a synthetic route.

Synthetic RouteKey ReagentsNumber of StepsTotal Reaction TimeOverall YieldPurityRef.
One-Pot Reductive Amination Pyrimidine-4-carboxaldehyde, Ammonia, Sodium Triacetoxyborohydride1~12 hours~85%>99%[2]
Via 4-(Chloromethyl)pyrimidine 4-Methylpyrimidine, N-Chlorosuccinimide, Ammonia2~20 hours~60%>98%[2]
Via Pyrimidine-4-carbonitrile 4-Methylpyrimidine, Ammonium chloride, Sodium Azide, LiAlH₄2~18 hours~65%>98%[2]
Microwave-Assisted Synthesis 4(6)-aminouracil, Aromatic aldehyde, Malononitrile15-10 minutesNot specifiedNot specified[1]
Biginelli Reaction Aldehyde, β-ketoester, Urea, Catalyst148 hours (reflux)Not specifiedNot specified[1]
Pinner Synthesis 1,3-dicarbonyl compound, Amidine hydrochloride1Not specifiedNot specifiedNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are protocols for key reactions cited in the performance tables.

One-Pot Reductive Amination

This novel approach directly converts pyrimidine-4-carboxaldehyde to 4-pyrimidine methanamine in a single reaction vessel.[2]

Materials:

  • Pyrimidine-4-carboxaldehyde

  • Methanol

  • 7N solution of ammonia in methanol

  • Sodium triacetoxyborohydride

Procedure:

  • To a solution of pyrimidine-4-carboxaldehyde in methanol, add a 7N solution of ammonia in methanol.

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride portion-wise over 30 minutes.

  • Stir the reaction mixture for an additional 11 hours at room temperature.

  • Evaporate the solvent, and take up the residue in water.

  • Extract the aqueous solution with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford 4-pyrimidine methanamine.[2]

Synthesis via 4-(Chloromethyl)pyrimidine

Materials:

  • 4-(Chloromethyl)pyrimidine

  • Aqueous Ammonia (28%)

  • 1,4-Dioxane

Procedure:

  • Dissolve 4-(chloromethyl)pyrimidine in 1,4-dioxane.

  • Add aqueous ammonia to the solution.

  • Stir the mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-pyrimidine methanamine.[2]

Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines

This modern approach utilizes microwave assistance to accelerate the reaction.[1]

Materials:

  • 4(6)-aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • DMF (solvent)

Procedure:

  • A mixture of 4(6)-aminouracil, an aromatic aldehyde, and malononitrile is subjected to microwave irradiation.

  • Optimal results are typically achieved using DMF as the solvent at a maximum power of 250 W.

  • The reaction is generally complete within 5-10 minutes.[1]

Biginelli Reaction

This classical one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.[1]

Materials:

  • Aldehyde

  • β-ketoester

  • Urea

  • Catalyst

  • Ethanol

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea, and catalyst in ethanol is refluxed for 48 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.[1]

Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Ethanol

Procedure:

  • A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[1]

Visualizing Synthetic Workflows

Understanding the sequence of operations in a synthetic procedure is crucial for planning and execution. The following diagram illustrates a general experimental workflow for the synthesis of 4-substituted pyrimidines.

G Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End 4-Substituted Pyrimidine Characterization->End

Caption: General experimental workflow for pyrimidine synthesis.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar pyrimidine derivatives recommend the following precautions:

  • Eye and Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use chemical-impermeable gloves and wear protective clothing.

  • Respiratory Protection: In case of dust or aerosol formation, or if exposure limits are exceeded, use a full-face respirator.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

II. Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Step 1: Waste Collection and Storage

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) separately from other waste streams.

  • Container: Place the waste in a suitable, clearly labeled, and securely closed container. Ensure the container is compatible with the chemical.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution and local regulations.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 2: Arranging for Disposal

  • Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.

  • Provide Information: Be prepared to provide the waste disposal company with as much information as possible about the chemical, including its name, quantity, and any known hazards.

  • Follow Vendor Instructions: Adhere to the specific packaging and transportation requirements provided by the licensed disposal company.

Step 3: Decontamination of Empty Containers

Containers that have held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste along with the chemical itself.

  • Render Unusable: After decontamination, puncture the container to prevent reuse.

  • Disposal of Decontaminated Container: The decontaminated and punctured container can typically be disposed of in a sanitary landfill, but always confirm with your local regulations.[1][2]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][2]

  • Absorb the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the material.

  • Collect Waste: Carefully collect the absorbent material and the spilled chemical using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[1][2]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent and decontaminating solution. All cleaning materials should also be disposed of as hazardous waste.

IV. Quantitative Data Summary

Data PointValueSource
Recommended Disposal Method Licensed Chemical Destruction/IncinerationGeneral guidance for pyrimidine derivatives.[1][2]
Environmental Discharge ProhibitedDo not allow entry into drains, sewers, or waterways.[1][2]
Contaminated Packaging Disposal Triple rinse, puncture, and landfill/incinerateStandard procedure for chemical containers.[1][2]
Regulatory Compliance Local, Regional, and National RegulationsAll chemical waste generators must adhere to relevant hazardous waste regulations.[3]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have 4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine Waste waste_type Is the waste the pure compound or contaminated material? start->waste_type spill_check Is it a spill? start->spill_check collect_waste Collect in a labeled, sealed, compatible hazardous waste container. waste_type->collect_waste Pure Compound or Contaminated Material container_check Is the original container empty? waste_type->container_check Empty Container contact_ehs Contact Institutional EHS for approved waste vendor information. collect_waste->contact_ehs spill_check->waste_type No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Absorb with Inert Material 4. Collect Waste spill_check->spill_procedure Yes spill_procedure->collect_waste package_transport Package waste according to vendor and regulatory requirements. contact_ehs->package_transport vendor_disposal Transfer to licensed chemical waste disposal vendor. package_transport->vendor_disposal end End: Disposal Complete vendor_disposal->end container_check->collect_waste No decontaminate Triple rinse container with a suitable solvent. Collect rinsate as hazardous waste. container_check->decontaminate Yes puncture Puncture container to prevent reuse. decontaminate->puncture dispose_container Dispose of decontaminated container in sanitary landfill. puncture->dispose_container dispose_container->end

Caption: Decision-making workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar sulfonylpyrimidines and chloropyrimidines indicate the following potential hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[2]

  • Toxic to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this compound. Adherence to these recommendations is critical to minimize exposure.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Dispose of contaminated gloves after use.[6]
Eye Protection Safety goggles with side-shields or a face shieldMust meet ANSI Z.87.1 or EN166 standards.[5][7]
Skin and Body Protection Laboratory coatButtoned, with long sleeves and tight-fitting cuffs.[7][8]
Respiratory Protection NIOSH-approved respiratorRequired if dust formation is likely or ventilation is inadequate.[5][7]

Operational Plan: Handling and Dosing

This section provides a step-by-step protocol for the safe handling and dosing of this compound.

Preparation and Engineering Controls
  • Ventilation: All handling of solid and stock solutions must be conducted in a certified chemical fume hood.[5][6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2][5]

  • Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

Weighing and Solution Preparation
  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound in the chemical fume hood to minimize dust generation.

  • Dissolving: Add the solvent to the solid and mix gently to dissolve.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and hazard symbols.

Experimental Dosing
  • Transport: Use a secondary container when transporting the stock solution to the experimental area.

  • Dosing: Use appropriate precision dispensing tools (e.g., calibrated micropipettes) for accurate dosing.

  • Avoid Aerosols: Perform all dilutions and transfers carefully to avoid generating aerosols.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable materials that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1][5]

Decontamination
  • Work Surfaces: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean with disposable towels. Dispose of towels as solid hazardous waste.

  • Equipment: Clean all non-disposable equipment, such as glassware, according to standard laboratory procedures for hazardous chemicals.

Final Disposal
  • Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.[2][3][5]

Workflow Visualizations

The following diagrams illustrate the key operational and logical workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE Vent Work in Fume Hood Prep->Vent Area Prepare Work Area Vent->Area Weigh Weigh Compound Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Dose Perform Dosing Dissolve->Dose Segregate Segregate Waste Dose->Segregate Decontaminate Decontaminate Surfaces Segregate->Decontaminate EHS Dispose via EHS Decontaminate->EHS

Caption: Step-by-step workflow for handling this compound.

PPE_Logic Start Handling Chemical? PPE Required PPE Start->PPE Gloves Gloves PPE->Gloves Goggles Goggles PPE->Goggles Coat Lab Coat PPE->Coat Respirator Respirator (If dust/aerosol) PPE->Respirator

Caption: Logical relationship for determining necessary personal protective equipment (PPE).

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.